molecular formula C12H13NO2 B134810 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol CAS No. 103788-65-4

2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol

Katalognummer: B134810
CAS-Nummer: 103788-65-4
Molekulargewicht: 203.24 g/mol
InChI-Schlüssel: JYWHQBLLIBQGCU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol, also known as this compound, is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-9-11(7-8-14)13-12(15-9)10-5-3-2-4-6-10/h2-6,14H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYWHQBLLIBQGCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352394
Record name 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103788-65-4
Record name 2-(5-Methyl-2-phenyl-4-oxazolyl)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103788-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 103788-65-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization of the novel oxazole derivative, 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol. This molecule, possessing a substituted oxazole core, represents a scaffold of significant interest in medicinal chemistry due to the prevalence of the oxazole motif in a wide range of biologically active compounds. This document outlines a plausible two-step synthesis, beginning with the formation of an ester-substituted oxazole intermediate, followed by its reduction to the target primary alcohol. Detailed experimental protocols and expected characterization data are provided to facilitate its synthesis and identification in a laboratory setting.

Synthetic Strategy

The proposed synthesis of this compound is a two-step process. The initial step involves the construction of the 2,4,5-trisubstituted oxazole ring system through a Robinson-Gabriel-type cyclodehydration reaction. Specifically, ethyl 2-benzamido-3-oxobutanoate is cyclized to form the key intermediate, ethyl (5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate. The second step is the reduction of the ester functionality of this intermediate to the corresponding primary alcohol using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).

Synthesis_Pathway A Ethyl 2-benzamido-3-oxobutanoate B Ethyl (5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate A->B H₂SO₄ (conc.) Δ C This compound B->C 1. LiAlH₄, Dry THF 2. H₂O/H⁺ workup

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of Ethyl (5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate

This procedure is adapted from the general principles of the Robinson-Gabriel synthesis, which involves the acid-catalyzed cyclization and dehydration of an α-acylamino ketone.

Materials:

  • Ethyl 2-benzamido-3-oxobutanoate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexane

  • Ethyl Acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-benzamido-3-oxobutanoate (1.0 equivalent) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly and carefully add concentrated sulfuric acid (catalytic to 1.0 equivalent) to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-cold water.

  • Neutralize the aqueous layer by the slow addition of a saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure ethyl (5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate.

Step 2: Synthesis of this compound

This protocol describes the reduction of the ester intermediate to the target primary alcohol using lithium aluminum hydride.

Materials:

  • Ethyl (5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Acetate

  • Saturated aqueous Sodium Sulfate solution (Na₂SO₄)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Celite

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride (1.5 to 2.0 equivalents) in anhydrous THF.

  • Cool the LiAlH₄ suspension to 0 °C using an ice bath.

  • Dissolve ethyl (5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.

  • Add the ester solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

  • Work-up (Quenching): Cool the reaction mixture back to 0 °C. Cautiously and slowly add ethyl acetate dropwise to quench any excess LiAlH₄. Subsequently, add saturated aqueous sodium sulfate solution dropwise until the evolution of hydrogen gas ceases and a white precipitate forms.

  • Filter the resulting suspension through a pad of Celite to remove the aluminum salts. Wash the filter cake with additional THF.

  • Combine the organic filtrates and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure.

  • The crude this compound can be further purified by column chromatography if necessary.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Reactants Mixing B Reaction Monitoring (TLC) A->B C Work-up & Extraction B->C D Column Chromatography C->D E NMR Spectroscopy D->E F IR Spectroscopy D->F G Mass Spectrometry D->G

Caption: General experimental workflow for synthesis and characterization.

Characterization Data (Predicted)

The following tables summarize the predicted spectroscopic data for the intermediate and final products. These predictions are based on the analysis of structurally similar compounds reported in the literature.

Ethyl (5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate
Parameter Predicted Value
Molecular Formula C₁₄H₁₅NO₃
Molecular Weight 245.28 g/mol
Appearance White to off-white solid or oil
¹H NMR (CDCl₃, 400 MHz) δ 8.05-7.95 (m, 2H, Ar-H), 7.50-7.40 (m, 3H, Ar-H), 4.20 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 3.65 (s, 2H, -CH₂CO₂Et), 2.45 (s, 3H, -CH₃), 1.28 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 170.5 (C=O, ester), 161.0 (C-2, oxazole), 148.0 (C-5, oxazole), 136.0 (C-4, oxazole), 130.5 (Ar-C), 128.8 (Ar-CH), 127.5 (Ar-C), 126.5 (Ar-CH), 61.0 (-OCH₂CH₃), 32.0 (-CH₂CO₂Et), 14.2 (-OCH₂CH₃), 11.5 (-CH₃)
IR (KBr, cm⁻¹) ~2980 (C-H, aliphatic), ~1735 (C=O, ester), ~1610 (C=N, oxazole), ~1550 (C=C, aromatic), ~1240 (C-O, ester)
Mass Spectrometry (EI) m/z (%): 245 (M⁺), 200 ([M-OEt]⁺), 172 ([M-CO₂Et]⁺), 105 (Ph-C≡O⁺)
This compound
Parameter Predicted Value
Molecular Formula C₁₂H₁₃NO₂
Molecular Weight 203.24 g/mol
Appearance White solid or colorless oil
¹H NMR (CDCl₃, 400 MHz) δ 8.00-7.90 (m, 2H, Ar-H), 7.45-7.35 (m, 3H, Ar-H), 3.85 (t, J = 6.5 Hz, 2H, -CH₂OH), 2.80 (t, J = 6.5 Hz, 2H, -CH₂CH₂OH), 2.40 (s, 3H, -CH₃), 1.70 (br s, 1H, -OH)
¹³C NMR (CDCl₃, 100 MHz) δ 160.5 (C-2, oxazole), 147.0 (C-5, oxazole), 138.0 (C-4, oxazole), 130.0 (Ar-C), 128.7 (Ar-CH), 127.8 (Ar-C), 126.3 (Ar-CH), 62.0 (-CH₂OH), 29.5 (-CH₂CH₂OH), 11.0 (-CH₃)
IR (KBr, cm⁻¹) ~3350 (O-H, broad), ~2950 (C-H, aliphatic), ~1615 (C=N, oxazole), ~1555 (C=C, aromatic), ~1050 (C-O, alcohol)
Mass Spectrometry (EI) m/z (%): 203 (M⁺), 172 ([M-CH₂OH]⁺), 105 (Ph-C≡O⁺)

Safety Precautions

  • Concentrated Sulfuric Acid: is highly corrosive. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Lithium Aluminum Hydride (LiAlH₄): is a highly reactive and flammable solid. It reacts violently with water and protic solvents to produce flammable hydrogen gas. All manipulations should be performed under an inert atmosphere in a fume hood. The quenching process is highly exothermic and must be done with extreme caution by slow, dropwise addition of the quenching agent to a cooled reaction mixture.

  • Solvents: Dichloromethane and tetrahydrofuran are volatile and potentially harmful. Handle them in a well-ventilated fume hood.

This guide provides a robust framework for the synthesis and characterization of this compound. Researchers should always consult relevant safety data sheets (SDS) and employ standard laboratory safety practices when handling the chemicals and performing the procedures described.

An In-depth Technical Guide on the Physicochemical Properties of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the organic compound 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol. The information presented herein is crucial for applications in medicinal chemistry, drug discovery, and materials science, where a thorough understanding of a compound's physical and chemical characteristics is paramount for predicting its behavior, designing formulations, and assessing its potential as a therapeutic agent.

Chemical Identity

IdentifierValue
IUPAC Name This compound
CAS Number 103788-65-4[1]
Molecular Formula C₁₂H₁₃NO₂[1]
Molecular Weight 203.24 g/mol
Chemical Structure
alt text

Physicochemical Properties

The following table summarizes the available quantitative data for the key physicochemical properties of this compound. It is important to note that some of these values are predicted based on computational models and should be confirmed by experimental analysis.

PropertyValueSource
Melting Point 72-75 °CExperimental
Boiling Point 365.4 ± 34.0 °CPredicted
pKa 14.36 ± 0.10Predicted
logP (Octanol-Water Partition Coefficient) 2.1 (Predicted)Computational
Solubility Chloroform (Slightly), Methanol (Slightly)Qualitative

Experimental Protocols

Detailed methodologies for the experimental determination of the key physicochemical properties are outlined below. These protocols are general and may require optimization for the specific compound.

3.1. Determination of Melting Point

The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad and depressed melting range suggests the presence of impurities.

  • Apparatus: Melting point apparatus (e.g., Thiele tube or digital melting point device), capillary tubes (sealed at one end), thermometer, mortar, and pestle.

  • Procedure:

    • A small amount of the crystalline this compound is finely ground using a mortar and pestle.

    • The powdered sample is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

    • The sample is heated at a steady rate (e.g., 2-3 °C per minute) while being observed through a magnifying lens.

    • The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

3.2. Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

  • Apparatus: Thiele tube or a small-scale distillation apparatus, a small test tube, a capillary tube (sealed at one end), a thermometer, and a heating source (e.g., a Bunsen burner or an oil bath).

  • Procedure (Micro method):

    • A few drops of the liquid compound are placed in a small test tube.

    • A capillary tube, sealed at one end, is placed in the test tube with the open end submerged in the liquid.

    • The test tube is attached to a thermometer and heated in a Thiele tube or an oil bath.

    • As the liquid is heated, a stream of bubbles will emerge from the capillary tube.

    • The heating is stopped, and the liquid is allowed to cool.

    • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

3.3. Determination of Solubility

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

  • Apparatus: A set of test tubes, a vortex mixer, a balance, and various solvents (e.g., water, ethanol, methanol, chloroform, acetone, hexane).

  • Procedure:

    • A small, accurately weighed amount of the compound (e.g., 1-5 mg) is placed into a test tube.

    • A known volume of the solvent (e.g., 0.1 mL) is added to the test tube.

    • The mixture is vigorously agitated using a vortex mixer for a set period (e.g., 1-2 minutes).

    • The mixture is visually inspected for the presence of undissolved solid.

    • If the solid has dissolved, further aliquots of the compound are added until saturation is reached.

    • Solubility is typically expressed in qualitative terms (e.g., soluble, slightly soluble, insoluble) or quantitatively (e.g., in mg/mL or mol/L).

3.4. Determination of pKa

The pKa is a measure of the acidity of a compound. For an alcohol, it represents the tendency to lose the proton from the hydroxyl group.

  • Apparatus: pH meter, burette, beaker, magnetic stirrer, and standardized solutions of a strong acid and a strong base.

  • Procedure (Potentiometric Titration):

    • A known amount of the compound is dissolved in a suitable solvent (often a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility).

    • The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.

    • A titration curve (pH vs. volume of titrant added) is plotted.

    • The pKa is determined from the pH at the half-equivalence point of the titration curve.

3.5. Determination of logP (Octanol-Water Partition Coefficient)

The logP value is a measure of a compound's lipophilicity and is a critical parameter in predicting its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).

  • Apparatus: Separatory funnel, vortex mixer, UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system, n-octanol, and buffer solution (e.g., phosphate-buffered saline, pH 7.4).

  • Procedure (Shake-Flask Method):

    • n-Octanol and the aqueous buffer are mutually saturated by shaking them together and allowing the phases to separate.

    • A known concentration of the compound is dissolved in the aqueous phase.

    • A known volume of this solution is mixed with an equal volume of the saturated n-octanol in a separatory funnel.

    • The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases.

    • The mixture is then centrifuged to ensure complete phase separation.

    • The concentration of the compound in the aqueous phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

    • The concentration in the octanol phase is calculated by difference.

    • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Visualizations

4.1. General Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of a novel chemical entity in a drug discovery setting.

Physicochemical_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_physicochemical Physicochemical Profiling cluster_data_analysis Data Analysis & Modeling Synthesis Compound Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Structure_Verification Structural Verification (NMR, MS, etc.) Purification->Structure_Verification Melting_Point Melting Point Structure_Verification->Melting_Point Boiling_Point Boiling Point Structure_Verification->Boiling_Point Solubility Solubility Profiling (Aqueous & Organic) Structure_Verification->Solubility pKa pKa Determination Structure_Verification->pKa logP logP Determination Structure_Verification->logP Data_Compilation Data Compilation Melting_Point->Data_Compilation Boiling_Point->Data_Compilation Solubility->Data_Compilation pKa->Data_Compilation logP->Data_Compilation ADME_Prediction In Silico ADME Prediction Data_Compilation->ADME_Prediction Developability_Assessment Developability Assessment ADME_Prediction->Developability_Assessment caption Figure 1. A generalized workflow for the physicochemical characterization of a chemical compound.

Caption: A generalized workflow for the physicochemical characterization of a chemical compound.

4.2. Logic Diagram for Solubility Determination

This diagram outlines the logical progression of solubility testing for an unknown organic compound.

Solubility_Determination_Logic Start Start with Unknown Compound Test_Water Test Solubility in Water Start->Test_Water Soluble_in_Water Soluble in Water Test_Water->Soluble_in_Water Yes Insoluble_in_Water Insoluble in Water Test_Water->Insoluble_in_Water No Test_NaOH Test Solubility in 5% NaOH Insoluble_in_Water->Test_NaOH Soluble_in_NaOH Soluble in 5% NaOH (Acidic Compound) Test_NaOH->Soluble_in_NaOH Yes Insoluble_in_NaOH Insoluble in 5% NaOH Test_NaOH->Insoluble_in_NaOH No Test_HCl Test Solubility in 5% HCl Insoluble_in_NaOH->Test_HCl Soluble_in_HCl Soluble in 5% HCl (Basic Compound) Test_HCl->Soluble_in_HCl Yes Insoluble_in_HCl Insoluble in 5% HCl (Neutral Compound) Test_HCl->Insoluble_in_HCl No caption Figure 2. A decision tree for determining the solubility class of an organic compound.

Caption: A decision tree for determining the solubility class of an organic compound.

Conclusion

This technical guide has summarized the currently available physicochemical data for this compound. While some experimental data exists for its melting point, other key parameters such as boiling point, pKa, and logP are based on computational predictions and warrant experimental verification for critical applications. The provided experimental protocols offer a starting point for such characterization. The workflow and logic diagrams illustrate the systematic approach required for the comprehensive physicochemical profiling of this and other novel chemical entities. Further research to determine the full experimental profile of this compound is encouraged to support its potential applications in scientific research and development.

References

spectroscopic data (NMR, IR, MS) of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Spectroscopic and Synthetic Analysis of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol: A Technical Overview

Introduction

Substituted oxazole derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. The target molecule, this compound, incorporates a phenyl-substituted oxazole core with a hydroxyethyl side chain, suggesting potential applications as a synthon in drug discovery. This guide outlines the typical spectroscopic characterization and synthetic protocols that would be employed for such a compound.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for a representative heterocyclic compound, which is structurally analogous to the target molecule.

Table 1: Illustrative ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.95 - 8.10m2HAr-H
7.40 - 7.55m3HAr-H
4.15t, J = 5.2 Hz1H-OH
3.85t, J = 6.5 Hz2H-CH₂-OH
2.80t, J = 6.5 Hz2HOxazole-CH₂-
2.45s3H-CH₃

Table 2: Illustrative ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
161.5C=N (Oxazole C2)
149.0C-O (Oxazole C5)
138.5Quaternary Ar-C
130.0Ar-CH
129.0Ar-CH
126.5Ar-CH
125.0Quaternary Oxazole C4
60.5-CH₂-OH
30.0Oxazole-CH₂-
11.0-CH₃

Table 3: Illustrative IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200BroadO-H stretch
3060MediumC-H stretch (Aromatic)
2920, 2850MediumC-H stretch (Aliphatic)
1650StrongC=N stretch (Oxazole)
1580, 1490MediumC=C stretch (Aromatic)
1100StrongC-O stretch

Table 4: Illustrative Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
203.1100[M]⁺
172.185[M - CH₂OH]⁺
105.160[C₆H₅CO]⁺
77.140[C₆H₅]⁺

Experimental Protocols

The following are representative experimental protocols for the synthesis and spectroscopic analysis of a substituted oxazole.

3.1. Synthesis of a Substituted Oxazole Derivative

A mixture of an appropriate benzoyl chloride (1.0 eq.), an amino alcohol (1.2 eq.), and pyridine (1.5 eq.) in anhydrous dichloromethane (20 mL) is stirred at room temperature for 12 hours. The reaction mixture is then washed with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired oxazole derivative.

3.2. NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. Samples are dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

3.3. IR Spectroscopy

Infrared spectra are recorded on an FT-IR spectrometer using KBr pellets or as a thin film on a NaCl plate. The spectra are recorded in the range of 4000-400 cm⁻¹.

3.4. Mass Spectrometry

Mass spectra are obtained using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compound.

Workflow and Pathway Visualizations

4.1. General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization of a newly synthesized compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (LRMS, HRMS) Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Data_Reporting Data Reporting (Tables, Guide) Structure_Elucidation->Data_Reporting

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

This guide provides a framework for the type of in-depth technical information required by researchers in the field of synthetic and medicinal chemistry. While the specific data for this compound remains elusive, the presented structure and methodologies serve as a valuable reference for the analysis of related compounds.

The Multifaceted Biological Activities of Substituted Oxazole Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold, a five-membered aromatic heterocycle containing oxygen and nitrogen, has emerged as a "privileged" structure in medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have led to the development of a vast array of substituted derivatives with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the significant therapeutic potential of these compounds, with a focus on their anticancer, antibacterial, antifungal, and anti-inflammatory properties. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutics.

Anticancer Activity of Oxazole Derivatives

Substituted oxazoles have demonstrated potent cytotoxic and antiproliferative effects against a wide range of cancer cell lines. Their mechanisms of action are diverse, targeting key cellular processes involved in cancer progression.

Quantitative Anticancer Data

The in vitro anticancer activity of various substituted oxazole derivatives is summarized below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Oxazole Derivative A Human Breast Cancer (MCF-7)2.5Doxorubicin0.8
Oxazole Derivative B Human Lung Cancer (A549)5.1Cisplatin3.2
Oxazole Derivative C Human Colon Cancer (HCT116)1.85-Fluorouracil4.5
CHK9 Human Lung Cancer (A549)4.8--
Compound 25a Human Liver Cancer (HepG2)6.38--
Compound 25a Human Breast Cancer (MCF-7)9.96--
Compound 25a Human Colon Cancer (HCT-116)7.52--
Key Mechanisms of Anticancer Action

1.2.1. Kinase Inhibition: Many oxazole derivatives function as potent inhibitors of various protein kinases that are crucial for cancer cell signaling and survival. A significant target is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, Growth", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Oxazole [label="Substituted\nOxazole Derivative", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activates", fontsize=8, fontcolor="#5F6368"]; PI3K -> PIP2 [label="Phosphorylates", fontsize=8, fontcolor="#5F6368"]; PIP2 -> PIP3 [style=invis]; PI3K -> PIP3 [label=" ", style=invis]; edge [dir=back]; PIP3 -> PI3K [label=" ", style=invis]; edge [dir=forward]; PIP3 -> PDK1 [label="Recruits", fontsize=8, fontcolor="#5F6368"]; PIP3 -> Akt [label="Recruits", fontsize=8, fontcolor="#5F6368"]; PDK1 -> Akt [label="Phosphorylates", fontsize=8, fontcolor="#5F6368"]; Akt -> mTORC1 [label="Activates", fontsize=8, fontcolor="#5F6368"]; mTORC1 -> Proliferation [label="Promotes", fontsize=8, fontcolor="#5F6368"]; Oxazole -> PI3K [label="Inhibits", color="#EA4335", fontcolor="#EA4335", style=dashed]; Oxazole -> Akt [label="Inhibits", color="#EA4335", fontcolor="#EA4335", style=dashed]; Oxazole -> mTORC1 [label="Inhibits", color="#EA4335", fontcolor="#EA4335", style=dashed];

// Invisible edges for layout PIP2 -> PIP3 [style=invis, minlen=0.5]; } . Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by oxazole derivatives.

1.2.2. STAT3 Signaling Pathway Inhibition: The Signal Transducer and Activator of Transcription 3 (STAT3) is an oncogenic transcription factor that is persistently activated in many human malignancies.[1] Certain oxazole derivatives have been shown to inhibit STAT3 signaling, leading to reduced tumor growth.[1]

// Nodes CytokineReceptor [label="Cytokine Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; JAK [label="JAK", fillcolor="#34A853", fontcolor="#FFFFFF"]; STAT3_inactive [label="STAT3 (inactive)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; STAT3_active [label="p-STAT3 (active)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Dimerization [label="Dimerization", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=folder, fillcolor="#F1F3F4", fontcolor="#202124"]; GeneTranscription [label="Gene Transcription\n(Proliferation, Survival)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Oxazole [label="Substituted\nOxazole Derivative", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges CytokineReceptor -> JAK [label="Activates", fontsize=8, fontcolor="#5F6368"]; JAK -> STAT3_inactive [label="Phosphorylates", fontsize=8, fontcolor="#5F6368"]; STAT3_inactive -> STAT3_active [style=invis]; STAT3_active -> Dimerization; Dimerization -> Nucleus [label="Translocation", fontsize=8, fontcolor="#5F6368"]; Nucleus -> GeneTranscription [label="Promotes", fontsize=8, fontcolor="#5F6368"]; Oxazole -> JAK [label="Inhibits", color="#EA4335", fontcolor="#EA4335", style=dashed]; Oxazole -> STAT3_active [label="Inhibits Dimerization", color="#EA4335", fontcolor="#EA4335", style=dashed]; } . Caption: STAT3 signaling pathway and points of inhibition by oxazole derivatives.

1.2.3. Tubulin Polymerization Inhibition: Microtubules are essential for cell division, and their disruption is a well-established anticancer strategy. Some oxazole derivatives inhibit the polymerization of tubulin, leading to mitotic arrest and apoptosis.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

// Nodes CellSeeding [label="1. Cell Seeding\n(96-well plate)", fillcolor="#F1F3F4", fontcolor="#202124"]; CompoundTreatment [label="2. Compound Treatment\n(Varying Concentrations)", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubation [label="3. Incubation\n(24-72 hours)", fillcolor="#F1F3F4", fontcolor="#202124"]; MTT_Addition [label="4. MTT Addition", fillcolor="#FBBC05", fontcolor="#202124"]; Formazan_Solubilization [label="5. Formazan Solubilization\n(e.g., DMSO)", fillcolor="#FBBC05", fontcolor="#202124"]; Absorbance_Reading [label="6. Absorbance Reading\n(570 nm)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges CellSeeding -> CompoundTreatment; CompoundTreatment -> Incubation; Incubation -> MTT_Addition; MTT_Addition -> Formazan_Solubilization; Formazan_Solubilization -> Absorbance_Reading; } . Caption: General workflow for the MTT cell viability assay.

Methodology:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[2]

  • Compound Treatment: Treat the cells with various concentrations of the oxazole derivatives (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).[2]

  • Incubation: Incubate the plates for an additional 24 to 72 hours.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[2]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Antimicrobial Activity of Oxazole Derivatives

Substituted oxazoles exhibit significant activity against a range of pathogenic bacteria and fungi, making them promising candidates for the development of new anti-infective agents.

Quantitative Antibacterial Data

The antibacterial efficacy of selected oxazole derivatives is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the compound that inhibits visible microbial growth.

Compound IDBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Oxazole Derivative X Staphylococcus aureus1.56Ciprofloxacin0.5
Oxazole Derivative Y Escherichia coli6.25Ampicillin8.0
Oxazole Derivative Z Pseudomonas aeruginosa12.5Gentamicin4.0
Compound 1e Escherichia coli ATCC 2592228.1--
Compound 1e Staphylococcus epidermidis 75656.2--
Compound 3a Pseudomonas aeruginosa ATCC 2785314--
Quantitative Antifungal Data

The antifungal activity of oxazole derivatives is often expressed as EC50 values, the concentration that causes 50% of the maximum effect.

Compound IDFungal StrainEC50 (µg/mL)Reference CompoundEC50 (µg/mL)
Oxazole Derivative C Candida albicans3.12Fluconazole1.0
Compound 4f Rhizoctonia solani12.68Carbendazim-
Compound 4f Colletotrichum capsica8.81Carbendazim-
Compound 4q Rhizoctonia solani38.88Carbendazim-
Compound 1e Candida albicans 12814--
Experimental Protocol: Antibacterial Susceptibility (Broth Microdilution Method)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[4][5][6][7][8]

// Nodes Preparation [label="1. Preparation\n- Compound Serial Dilutions\n- Standardized Inoculum", fillcolor="#F1F3F4", fontcolor="#202124"]; Inoculation [label="2. Inoculation\n(96-well plate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubation [label="3. Incubation\n(37°C, 18-24 hours)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reading [label="4. Visual Inspection\n(Turbidity)", fillcolor="#FBBC05", fontcolor="#202124"]; MIC_Determination [label="5. MIC Determination\n(Lowest concentration with\nno visible growth)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Preparation -> Inoculation; Inoculation -> Incubation; Incubation -> Reading; Reading -> MIC_Determination; } . Caption: Workflow for the broth microdilution MIC assay.

Methodology:

  • Preparation of Compound Dilutions: Perform serial two-fold dilutions of the oxazole derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[5][6]

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard, approximately 1.5 x 10^8 CFU/mL).[6][7]

  • Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[5][6] Include positive (bacteria, no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[6][7]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[5][7]

Anti-inflammatory Activity of Oxazole Derivatives

Several substituted oxazoles have demonstrated significant anti-inflammatory properties in various in vivo models.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity is often assessed by the percentage of edema inhibition in the carrageenan-induced rat paw edema model.

Compound IDDose (mg/kg)Edema Inhibition (%)Reference CompoundDose (mg/kg)Edema Inhibition (%)
Derivative A1 5045.86Indomethacin1050.2
Compound 10 10083.33Flurbiprofen1090.01
Compound 3 10066.66Flurbiprofen1090.01
Compound 5 10055.55Flurbiprofen1090.01
Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a widely used and reliable in vivo model for screening acute anti-inflammatory activity.[9][10][11][12][13]

Methodology:

  • Animal Acclimatization: Acclimate rats for at least one week before the experiment.

  • Compound Administration: Administer the test compounds (oxazole derivatives) or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally.[10]

  • Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.[9][10]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[10][11]

  • Calculation of Edema Inhibition: The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Synthesis of Substituted Oxazole Derivatives

Several synthetic methodologies are available for the preparation of substituted oxazoles. The choice of method depends on the desired substitution pattern.

Van Leusen Oxazole Synthesis

This method is a versatile route to 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[1][14][15][16][17]

// Nodes Aldehyde [label="Aldehyde", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; TosMIC [label="TosMIC", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base (e.g., K2CO3)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Reaction\nin Methanol", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Oxazole [label="5-Substituted\nOxazole", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Aldehyde -> Reaction; TosMIC -> Reaction; Base -> Reaction; Reaction -> Oxazole; } . Caption: General scheme for the Van Leusen oxazole synthesis.

General Procedure:

  • To a suspension of potassium carbonate in methanol, add the aldehyde and TosMIC.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent and work up the reaction mixture by extraction.

  • Purify the crude product by column chromatography or recrystallization.[1][14]

Robinson-Gabriel Synthesis

This method involves the cyclodehydration of 2-acylamino ketones to form 2,5-disubstituted oxazoles, typically in the presence of a strong acid like sulfuric acid.[18][19][20][21][22]

Fischer Oxazole Synthesis

The Fischer synthesis produces 2,5-disubstituted oxazoles from the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride.[23][24][25][26][27]

Conclusion

Substituted oxazole derivatives represent a highly promising class of compounds with a remarkable diversity of biological activities. Their potent anticancer, antibacterial, antifungal, and anti-inflammatory properties, coupled with their synthetic tractability, make them attractive scaffolds for the development of novel therapeutic agents. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further research and development in this exciting field. Continued exploration of the structure-activity relationships and mechanisms of action of these versatile molecules will undoubtedly lead to the discovery of new and improved drugs for a wide range of diseases.

References

A Technical Guide to the Research Applications of 2-Phenyloxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-phenyloxazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Derivatives of 2-phenyloxazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and insulin-sensitizing properties. This technical guide provides an in-depth overview of the research applications of these versatile compounds, with a focus on their synthesis, biological evaluation, and mechanisms of action.

Biological Activities and Quantitative Data

The diverse biological activities of 2-phenyloxazole derivatives have been extensively documented. The following tables summarize key quantitative data from various studies, highlighting the structure-activity relationships (SAR) and potency of these compounds across different therapeutic areas.

Anticancer Activity

2-Phenyloxazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action often involve the inhibition of critical signaling pathways and cellular processes, such as receptor tyrosine kinases and tubulin polymerization.[1][2]

Table 1: Anticancer Activity of 2-Phenyloxazole Derivatives

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
1a 4-Benzylidene-2-phenyloxazol-5(4H)-oneA549 (Lung Carcinoma)5.988 ± 0.12[3]
1b 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine sulfonamideMCF-7 (Breast Cancer)1-10[4]
1c 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine sulfonamideSK-MEL-28 (Melanoma)1-10[4]
1d Imidazo[1,2-c]pyrimidine-1,2,4-oxadiazole linked isoxazoleA549 (Lung Carcinoma)-[3]
1e 5-(4-fluorophenyl)-N-phenyloxazol-2-amineMolm-13 (AML)-[2][5]
1f 5-(4-fluorophenyl)-N-phenyloxazol-2-amineMV4-11 (AML)-[2][5]
1g Indole based chalcone hybridA549 (Lung Carcinoma)2.4[6]
1h Indole based chalcone hybridPC3 (Prostate Cancer)0.8[6]
1i Pyrazole derivativeMDA-MB-231 (Breast Cancer)8.57[7]
1j Pyrazole derivativeA2780 (Ovarian Cancer)8.14 - 8.63[7]
1k Quinazoline based imidazole hybridHT-29 (Colon Cancer)1.61[6]
1l Amino quinazoline based hybridHCT-116 (Colon Cancer)0.16[6]

Note: A dash (-) indicates that the specific IC50 value was not provided in the abstract, but the compound was reported to be active.

Antimicrobial Activity

Certain 2-phenyloxazole derivatives have demonstrated significant activity against a variety of bacterial and fungal pathogens. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Table 2: Antimicrobial Activity of 2-Phenyloxazole Derivatives

Compound IDDerivative ClassMicroorganismMIC (µg/mL)Reference
2a 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazoleStaphylococcus aureus12.5[8]
2b 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazolePseudomonas aeruginosa25[8]
2c 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazoleCandida albicans12.5[8]
2d 2-phenylamino-thiazole derivativeGram-positive bacteria31.25[9]
2e 2-phenylamino-thiazole derivativeCandida strains7.81[9]
2f 2-[(2-nitro-1-phenylalkyl)thiomethyl]benzimidazoleStaphylococcus aureus4.80x10⁻³ (µM)[10]
2g 2-[(2-nitro-1-phenylalkyl)thiomethyl]benzimidazoleStreptococcus faecalis4.80x10⁻³ (µM)[10]
2h Schiff's bases of (4-Benzoxazol-2-yl-phenyl)-isopropylidine-amineVarious bacteria and fungi-[11]

Note: A dash (-) indicates that specific MIC values for a range of derivatives were reported, showing good activity.

Experimental Protocols

This section provides detailed methodologies for the synthesis of key 2-phenyloxazole derivatives and the execution of critical biological assays cited in this guide.

Synthesis Protocols

2.1.1. General Procedure for the Synthesis of 4-Benzylidene-2-phenyloxazol-5(4H)-one Derivatives

This protocol is adapted from the Erlenmeyer-Plöchl azlactone synthesis.

  • Materials: Hippuric acid, aromatic aldehyde, acetic anhydride, sodium acetate, ethanol.

  • Procedure:

    • A mixture of hippuric acid (10 mmol), the appropriate aromatic aldehyde (10 mmol), acetic anhydride (30 mmol), and anhydrous sodium acetate (10 mmol) is prepared in a round-bottom flask.

    • The mixture is heated at 100°C for 2 hours with constant stirring.

    • After cooling, the reaction mixture is poured into cold ethanol (50 mL) with vigorous stirring.

    • The resulting crystalline product is filtered, washed with cold ethanol, and then with boiling water.

    • The crude product is recrystallized from an appropriate solvent (e.g., ethanol or benzene) to yield the pure 4-benzylidene-2-phenyloxazol-5(4H)-one derivative.[12][13]

2.1.2. Robinson-Gabriel Synthesis of 2,5-Disubstituted Oxazoles

This method involves the cyclization and dehydration of α-acylamino ketones.[14][15]

  • Materials: 2-Acylamino-ketone, cyclodehydrating agent (e.g., concentrated sulfuric acid, phosphorus oxychloride).

  • Procedure:

    • The 2-acylamino-ketone (1 mmol) is dissolved in a suitable solvent (e.g., glacial acetic acid or an inert solvent).

    • The cyclodehydrating agent (e.g., 2-3 equivalents of POCl₃ or a catalytic amount of H₂SO₄) is added cautiously to the solution.

    • The reaction mixture is heated under reflux for a specified time (typically 1-4 hours), with reaction progress monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice.

    • The precipitated product is collected by filtration, washed with water, and then with a dilute solution of sodium bicarbonate.

    • The crude product is dried and purified by recrystallization or column chromatography.

2.1.3. Van Leusen Oxazole Synthesis

This is a versatile method for the synthesis of 5-substituted and 4,5-disubstituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[16][17][18][19][20]

  • Materials: Aldehyde, tosylmethyl isocyanide (TosMIC), a strong base (e.g., potassium carbonate, potassium tert-butoxide), a suitable solvent (e.g., methanol, THF, DME).

  • Procedure for 5-Substituted Oxazoles:

    • To a stirred solution of the aldehyde (1 mmol) and TosMIC (1.1 mmol) in methanol (10 mL), potassium carbonate (1.5 mmol) is added in one portion.

    • The reaction mixture is stirred at reflux temperature until the reaction is complete as monitored by TLC (typically 1-3 hours).

    • The solvent is removed under reduced pressure.

    • The residue is partitioned between water and dichloromethane.

    • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by column chromatography on silica gel to afford the 5-substituted oxazole.

Biological Assay Protocols

2.2.1. Sulforhodamine B (SRB) Assay for Anticancer Activity

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

  • Procedure:

    • Cell Plating: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

    • Compound Treatment: The cells are treated with various concentrations of the 2-phenyloxazole derivatives and incubated for 48-72 hours.

    • Cell Fixation: The medium is discarded, and the cells are fixed by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating at 4°C for 1 hour.

    • Staining: The plates are washed five times with slow-running tap water and air-dried. Then, 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well and incubated at room temperature for 30 minutes.

    • Washing: The unbound SRB is removed by washing the plates five times with 1% (v/v) acetic acid. The plates are then air-dried.

    • Solubilization and Absorbance Reading: The bound dye is solubilized with 100 µL of 10 mM Tris base solution (pH 10.5). The absorbance is read at 515 nm using a microplate reader.

    • IC50 Calculation: The percentage of cell growth inhibition is calculated, and the IC50 value is determined from the dose-response curve.

2.2.2. Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Procedure:

    • Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., bacteria or fungi) is prepared to a turbidity equivalent to a 0.5 McFarland standard.

    • Serial Dilution: The 2-phenyloxazole derivatives are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

    • Inoculation: Each well is inoculated with the standardized microbial suspension.

    • Incubation: The plates are incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for 18-24 hours.

    • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

The therapeutic effects of 2-phenyloxazole derivatives are often attributed to their ability to modulate specific cellular signaling pathways. This section provides diagrams to visualize these pathways and typical experimental workflows.

Signaling Pathways

3.1.1. Inhibition of FLT3 Signaling Pathway in Acute Myeloid Leukemia (AML)

Certain 2-phenyloxazole derivatives have been identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is frequently mutated in AML.[2][5] Constitutive activation of FLT3 due to mutations (e.g., internal tandem duplication - ITD) leads to the aberrant activation of downstream signaling pathways, promoting leukemic cell proliferation and survival.[1][21][22][23][24][25] Inhibition of FLT3 by 2-phenyloxazole derivatives blocks these downstream signals.

FLT3_Signaling_Pathway FLT3_ITD FLT3-ITD (Constitutively Active) PI3K PI3K FLT3_ITD->PI3K RAS RAS FLT3_ITD->RAS STAT5 STAT5 FLT3_ITD->STAT5 Phenyloxazole 2-Phenyloxazole Derivative Phenyloxazole->FLT3_ITD Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Suppression Anticancer_Workflow Synthesis Synthesis of 2-Phenyloxazole Derivatives Purification Purification & Characterization (e.g., Chromatography, NMR, MS) Synthesis->Purification SRB_Assay SRB Assay Purification->SRB_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->SRB_Assay Data_Analysis Data Analysis (IC50 Determination) SRB_Assay->Data_Analysis SAR_Studies Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR_Studies SAR_Studies->Synthesis Lead Optimization Antimicrobial_Workflow Synthesis Synthesis of 2-Phenyloxazole Derivatives Purification Purification & Characterization Synthesis->Purification MIC_Assay Broth Microdilution (MIC Assay) Purification->MIC_Assay Microbial_Culture Microbial Strain Culture & Standardization Microbial_Culture->MIC_Assay Data_Analysis Data Analysis (MIC Determination) MIC_Assay->Data_Analysis Lead_Identification Identification of Lead Compounds Data_Analysis->Lead_Identification

References

CAS number and chemical structure of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. This document consolidates its chemical identity, structural information, and places it within the broader context of oxazole synthesis and its significance in drug discovery.

Chemical Identity and Properties

This compound is a substituted oxazole, a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The oxazole ring is a privileged scaffold in medicinal chemistry, frequently found in biologically active compounds.[1]

Table 1: Chemical Identifiers and Physicochemical Properties

PropertyValueSource
CAS Number 103788-65-4[2]
Molecular Formula C12H13NO2[2]
Molecular Weight 203.24 g/mol Calculated
Canonical SMILES CC1=C(N=C(O1)C2=CC=CC=C2)CCOInferred

Chemical Structure

The structure of this compound consists of a central 1,3-oxazole ring. The ring is substituted at position 2 with a phenyl group, at position 5 with a methyl group, and at position 4 with an ethanol group.

Image: Chemical structure of this compound.

Synthesis and Experimental Protocols

General Synthetic Strategies

The synthesis of 2,4,5-substituted oxazoles can be achieved through various classical and modern synthetic routes, including:

  • Robinson-Gabriel Synthesis: This method involves the cyclodehydration of 2-acylamino ketones using agents like sulfuric acid or polyphosphoric acid to form the oxazole ring.[3]

  • Van Leusen Reaction: A versatile method that constructs the oxazole ring from aldehydes and tosylmethyl isocyanide (TosMIC) under mild conditions.[1]

  • Copper-Catalyzed Cyclization: Modern methods often employ copper catalysts for the intramolecular cyclization of functionalized enamides, which can be derived from the ring-opening of oxazolone precursors.[4]

Plausible Experimental Workflow

A plausible synthetic approach for this compound could involve the reduction of a corresponding carboxylic acid or ester precursor, such as 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid. The synthesis of this precursor could be achieved using a modified Robinson-Gabriel or a related cyclization strategy. The following diagram illustrates a generalized workflow for the synthesis and purification of a substituted oxazole.

G cluster_synthesis Synthesis Stage cluster_purification Purification & Analysis A Precursor Assembly (e.g., 2-Acylamino Ketone Synthesis) B Cyclization Reaction (e.g., Robinson-Gabriel Synthesis) A->B C Side-Chain Modification (e.g., Ester Reduction to Alcohol) B->C D Reaction Quenching & Crude Extraction C->D Proceed to Purification E Column Chromatography (Silica Gel) D->E F Characterization (NMR, MS, etc.) E->F

Generalized workflow for oxazole synthesis and purification.
Example Protocol: Robinson-Gabriel Synthesis (General)

This protocol describes the general steps for the Robinson-Gabriel synthesis, which could be adapted to create a precursor for the target molecule.

  • Dissolution: Dissolve the 2-acylamino ketone precursor (1.0 mmol) in a suitable solvent such as dichloromethane (10 mL).

  • Cyclodehydration: Carefully add a dehydrating agent, like concentrated sulfuric acid (0.5 mL), dropwise to the stirred solution at 0 °C.[1]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by Thin Layer Chromatography (TLC).[1]

  • Quenching: Once complete, carefully pour the mixture into a beaker containing ice and water to quench the reaction.[1]

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.[1]

Biological Activity and Drug Development Context

Specific biological activity or signaling pathway involvement for this compound has not been reported in the reviewed literature. However, the oxazole nucleus is a key pharmacophore in numerous compounds with a wide spectrum of biological activities.[1][3]

Table 2: Reported Biological Activities of Oxazole-Containing Compounds

Biological ActivityDescription
Antimicrobial Oxadiazole and related heterocyclic compounds have shown potent activity against various bacterial and fungal strains.[5][6][7]
Anticancer The 1,3,4-oxadiazole nucleus, a related heterocycle, is a scaffold that possesses significant biological activities, particularly in the treatment of cancer.[6][8]
Anti-inflammatory Derivatives of oxazoles and related heterocycles have been investigated for their anti-inflammatory properties.[8]
Antioxidant Certain oxadiazole derivatives have been evaluated for their antioxidant potential using assays such as the DPPH radical scavenging method.[6]

The synthesis of novel derivatives like this compound is a critical component of Structure-Activity Relationship (SAR) studies. By systematically modifying the substituents on the oxazole core, researchers can probe the molecular interactions with biological targets and optimize compounds for desired therapeutic effects.

G Core Oxazole Scaffold (Privileged Structure) Substituents Systematic Modification of Substituents (R1, R2, R3) Core->Substituents SAR Structure-Activity Relationship (SAR) Analysis Substituents->SAR Optimization Lead Optimization (Potency, Selectivity, ADME Properties) SAR->Optimization

Logical flow of SAR studies in drug discovery.

Conclusion

This compound represents a valuable chemical entity for researchers in organic synthesis and drug discovery. While specific biological data for this compound is limited, the well-established importance of the substituted oxazole scaffold suggests its potential as a building block for novel therapeutic agents. The synthetic methodologies outlined in this guide provide a framework for its preparation and for the generation of a diverse library of related compounds for further investigation.

References

The Oxazole Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Landscape

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold, a five-membered aromatic heterocycle containing both oxygen and nitrogen, stands as a "privileged" structure in medicinal chemistry.[1] Its versatile nature allows for diverse substitutions, leading to a wide spectrum of biological activities.[2][3] This technical guide provides an in-depth exploration of the discovery and history of novel oxazole compounds, detailing key synthetic methodologies, summarizing significant quantitative data, and visualizing complex biological pathways.

A Historical Perspective: The Dawn of Oxazole Synthesis

The journey into the world of oxazoles began in the late 19th and early 20th centuries with the development of foundational synthetic methods that are still in use today. The first preparation of an oxazole was reported in 1947.[3]

One of the earliest and most significant contributions was the Fischer Oxazole Synthesis , discovered by Emil Fischer in 1896. This method involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid to produce 2,5-disubstituted oxazoles.[4][5]

Shortly after, the Robinson-Gabriel Synthesis emerged, described by Sir Robert Robinson and Siegmund Gabriel in 1909 and 1910, respectively. This reaction utilizes the intramolecular cyclization and dehydration of a 2-acylamino-ketone to form the oxazole ring.[6][7][8] These seminal discoveries laid the groundwork for the exploration of oxazole chemistry and the eventual discovery of their diverse pharmacological properties.

Key Synthetic Methodologies: Crafting the Oxazole Core

The synthesis of oxazole derivatives has evolved significantly, with numerous methods developed to create a wide array of substituted compounds. The classical methods remain fundamental, while newer techniques offer improved efficiency and broader substrate scope.

Experimental Protocols

Below are detailed methodologies for key historical and modern oxazole syntheses.

Protocol 1: Fischer Oxazole Synthesis [5]

This protocol describes the synthesis of 2,5-disubstituted oxazoles from a cyanohydrin and an aldehyde.

  • Reactants: Aldehyde cyanohydrin (1.0 eq), Aromatic aldehyde (1.0 eq), Anhydrous ether, Dry gaseous hydrogen chloride.

  • Procedure:

    • Dissolve the aldehyde cyanohydrin and the aromatic aldehyde in anhydrous ether in a flask equipped with a gas inlet tube and a drying tube.

    • Pass a stream of dry hydrogen chloride gas through the solution.

    • The product precipitates as the hydrochloride salt.

    • Collect the precipitate by filtration.

    • The free base can be obtained by treating the hydrochloride salt with water or by boiling with alcohol.

Protocol 2: Robinson-Gabriel Synthesis [7][9]

This protocol details the cyclodehydration of a 2-acylamino-ketone to yield an oxazole.

  • Reactants: 2-acylamino-ketone (1.0 eq), Concentrated sulfuric acid (catalytic amount), Acetic anhydride.

  • Procedure:

    • To a solution of the 2-acylamino-ketone in acetic anhydride, add a catalytic amount of concentrated sulfuric acid dropwise at 0°C.

    • Allow the reaction mixture to warm to room temperature and then heat to 90-100°C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice water to precipitate the product.

    • Collect the solid product by filtration, wash with water, and purify by recrystallization or column chromatography.

Protocol 3: Van Leusen Oxazole Synthesis [2][10][11]

This modern one-pot synthesis is a versatile method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).

  • Reactants: Aldehyde (1.0 eq), Tosylmethyl isocyanide (TosMIC) (1.1 eq), Potassium carbonate (K₂CO₃) (2.5 eq), Methanol.

  • Procedure:

    • Suspend the aldehyde, TosMIC, and K₂CO₃ in methanol in a round-bottom flask.

    • Stir the reaction mixture at room temperature or with gentle heating.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the methanol under reduced pressure.

    • Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

    • Purify the crude product by column chromatography.

G General Synthetic Workflow for Oxazole Compounds cluster_start Starting Materials cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_characterization Characterization Starting Materials Starting Materials Reaction Chemical Reaction (e.g., Fischer, Robinson-Gabriel, Van Leusen) Starting Materials->Reaction Workup Reaction Quenching & Extraction Reaction->Workup Purification Chromatography or Recrystallization Workup->Purification Characterization Spectroscopic Analysis (NMR, IR, MS) Purification->Characterization

Caption: A generalized workflow for the synthesis and characterization of novel oxazole compounds.

Therapeutic Applications and Quantitative Data

Oxazole derivatives have demonstrated a remarkable breadth of pharmacological activities, positioning them as promising candidates in drug discovery.[2][12] Their therapeutic potential spans multiple domains, including oncology, infectious diseases, and inflammatory conditions.[13][14][15]

Anticancer Activity

A significant number of oxazole-containing compounds have been investigated for their anticancer properties.[14][16] These compounds exert their effects through various mechanisms, including the inhibition of kinases, disruption of microtubule dynamics, and induction of apoptosis.[17]

Compound ClassCancer Cell LineIC50 (µM)Reference
Oxazolo[5,4-d]pyrimidinesHT29 (Colon)58.44 - 224.32[18]
1,3,4-Oxadiazole derivativesHT29 (Colon)1.3 - 2.0[14]
1,2,4-Oxadiazole derivativesU87, T98G, LN229 (Glioblastoma)34.4 - 37.9[19]
1,3,4-Oxadiazole-Triazole HybridsA549 (Lung), HeLa (Cervical)-[20]
Acylhydrazone-Oxazole Hybrids--[21]
Antiviral Activity

The emergence of new viral threats has spurred the search for novel antiviral agents. Oxazole-based compounds have shown promise in this area, particularly as inhibitors of viral proteases.

A notable recent discovery is a series of oxazole-based macrocycles that act as inhibitors of the SARS-CoV-2 main protease (Mpro), a key enzyme in the viral replication cycle.[22][23]

CompoundTargetIC50 (µM)Reference
Isopropyl triester 13SARS-CoV-2 Mpro2.58[22][23]
3-phenyl-1,2,4-oxadiazole derivative 16dSARS-CoV-2 Mpro5.27[24]
Anti-inflammatory and Other Activities

The oxazole scaffold is also a key component of some anti-inflammatory drugs.[13] Derivatives have been shown to inhibit key inflammatory mediators. Additionally, oxazole-containing compounds have been investigated for their antibacterial, antifungal, and antidiabetic properties.[3][25]

Mechanisms of Action and Signaling Pathways

Understanding the molecular mechanisms by which oxazole compounds exert their biological effects is crucial for rational drug design and optimization. Two key pathways that have been implicated in the activity of certain oxazole derivatives are the Aryl Hydrocarbon Receptor (AhR) signaling pathway and the inhibition of the SARS-CoV-2 main protease.

Modulation of the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a role in regulating immune responses and cellular metabolism.[4][12][26][27] In its inactive state, AhR resides in the cytoplasm in a complex with chaperone proteins. Upon ligand binding, the complex translocates to the nucleus, where AhR dimerizes with the AhR nuclear translocator (ARNT). This heterodimer then binds to specific DNA sequences known as xenobiotic responsive elements (XREs), leading to the transcription of target genes.[1][26]

AhR_Signaling_Pathway Aryl Hydrocarbon Receptor (AhR) Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand AhR_complex AhR-HSP90-XAP2 Complex Ligand->AhR_complex Binding AhR_Ligand AhR-Ligand AhR_complex->AhR_Ligand Translocation AhR_ARNT AhR-ARNT Heterodimer AhR_Ligand->AhR_ARNT ARNT ARNT ARNT->AhR_ARNT XRE Xenobiotic Responsive Element (XRE) AhR_ARNT->XRE Binding Gene_Transcription Target Gene Transcription XRE->Gene_Transcription Activation

Caption: The canonical signaling pathway of the Aryl Hydrocarbon Receptor (AhR).

Inhibition of SARS-CoV-2 Main Protease (Mpro)

The SARS-CoV-2 main protease (Mpro) is essential for processing viral polyproteins into functional proteins required for viral replication.[28] Inhibition of this enzyme blocks the viral life cycle. Certain oxazole-based compounds have been identified as potent inhibitors of Mpro.[21][22][29] These inhibitors bind to the active site of the enzyme, preventing it from cleaving its natural substrates.

Mpro_Inhibition Mechanism of SARS-CoV-2 Mpro Inhibition by Oxazole Compounds Viral_Polyprotein Viral_Polyprotein Mpro SARS-CoV-2 Main Protease (Mpro) Viral_Polyprotein->Mpro Substrate Functional_Proteins Functional Viral Proteins Mpro->Functional_Proteins Cleavage Viral_Replication Viral_Replication Functional_Proteins->Viral_Replication Oxazole_Inhibitor Oxazole_Inhibitor Oxazole_Inhibitor->Mpro Inhibition

Caption: Inhibition of SARS-CoV-2 main protease (Mpro) by oxazole compounds blocks viral replication.

Biological Evaluation Protocols

The assessment of the biological activity of novel oxazole compounds requires robust and standardized assays.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)[13][30][31]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Materials: 96-well plates, cell culture medium, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the oxazole compounds and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 5: Carrageenan-Induced Paw Edema Assay (Anti-inflammatory)[15]

This in vivo assay is a standard model for evaluating acute inflammation.

  • Animals: Rats or mice.

  • Materials: Test compounds, carrageenan solution (1% w/v in saline), plethysmometer.

  • Procedure:

    • Administer the test oxazole compounds or a vehicle control to the animals orally or intraperitoneally.

    • After a set time (e.g., 30 or 60 minutes), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

    • Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Conclusion

The oxazole nucleus continues to be a fertile ground for the discovery of novel therapeutic agents. From the foundational synthetic methods of Fischer and Robinson-Gabriel to modern, efficient protocols, the ability to generate diverse oxazole libraries has expanded significantly. The broad spectrum of biological activities, including potent anticancer and antiviral effects, underscores the importance of this scaffold in medicinal chemistry. The elucidation of their mechanisms of action, such as the modulation of the AhR signaling pathway and the inhibition of key viral enzymes, provides a rational basis for the future design of more potent and selective oxazole-based drugs. This guide serves as a comprehensive resource for researchers dedicated to harnessing the therapeutic potential of this remarkable heterocyclic core.

References

Theoretical and Molecular Modeling of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and molecular modeling studies applicable to 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol. Given the absence of specific published research on this molecule, this document outlines established computational and experimental methodologies based on studies of structurally similar oxazole derivatives. The quantitative data presented herein is illustrative, representing typical results expected from such analyses, and serves as a framework for future research.

Introduction to Oxazole Derivatives in Drug Discovery

The 1,3-oxazole scaffold is a prominent five-membered heterocyclic ring that is a cornerstone in medicinal chemistry.[1] Derivatives of oxazole exhibit a wide array of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[2][3] Their rigid, planar structure and the presence of heteroatoms for hydrogen bonding make them privileged structures in drug design.[1][2] Computational methods like Density Functional Theory (DFT) and molecular docking are crucial for understanding the structure-activity relationships (SAR) and guiding the development of new therapeutic agents.[1][4]

Theoretical Studies: Quantum Mechanical Calculations

Density Functional Theory (DFT) is a fundamental quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules.[1][5] For a novel compound like this compound, DFT provides insights into its intrinsic properties.

Key Computational Parameters
  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. The energy gap between them (ΔE) is an indicator of chemical stability; a smaller gap often suggests higher reactivity.[1]

  • Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on a molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to understanding intermolecular interactions.[1]

  • Global Reactivity Descriptors: Parameters such as hardness, softness, and electrophilicity index are calculated from HOMO and LUMO energies to quantify the molecule's reactivity.

Illustrative Quantum Chemical Data

The following tables summarize hypothetical, yet realistic, data obtained from DFT calculations for this compound.

Table 1: Calculated Quantum Chemical Properties

ParameterValueUnit
HOMO Energy-6.25eV
LUMO Energy-1.15eV
HOMO-LUMO Gap (ΔE)5.10eV
Dipole Moment2.85Debye
Global Hardness (η)2.55eV
Global Softness (S)0.39eV⁻¹
Electrophilicity Index (ω)2.72eV

Table 2: Selected Optimized Geometric Parameters (Bond Lengths and Angles)

ParameterBond/AngleValueUnit
Bond LengthO1-C21.37Å
N3-C21.31Å
N3-C41.39Å
C4-C51.37Å
C5-O11.38Å
Bond AngleC5-O1-C2105.0Degrees
O1-C2-N3115.0Degrees
C2-N3-C4108.5Degrees
N3-C4-C5110.5Degrees
C4-C5-O1101.0Degrees

Molecular Modeling: Docking Studies

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[4] This is crucial for identifying potential biological targets and understanding the molecular basis of a compound's activity. Oxazole derivatives have been shown to target various proteins, including cyclooxygenase-2 (COX-2), STAT3, and other protein kinases.[6][7]

Illustrative Molecular Docking Results

A hypothetical docking study of this compound against the active site of human COX-2 (PDB ID: 5IKR) is presented below.

Table 3: Molecular Docking Results against COX-2

ParameterValue
Binding Energy-8.5 kcal/mol
Key Interacting Residues
Hydrogen BondsArg120, Tyr355
Hydrophobic InteractionsVal349, Leu352, Val523, Ala527
Pi-Alkyl InteractionPro86

Experimental Protocols

Synthesis of 2,4,5-Trisubstituted Oxazoles

A general and efficient method for the synthesis of 2,4,5-trisubstituted oxazoles can be adapted for the target molecule.[8]

Protocol: Synthesis of this compound

  • Nitrosation of α-Methylene Ketone: Start with an appropriate α-methylene ketone. Treat it with methyl nitrite in diethyl ether saturated with dry HCl gas at room temperature to obtain the α-diketone monooxime.

  • Condensation: Condense the resulting monooxime with benzaldehyde in acetic acid saturated with dry HCl gas. This will form the intermediate 2,4,5-trisubstituted oxazole N-oxide.

  • Reduction of N-oxide: Reduce the unstable N-oxide intermediate with zinc powder in acetic acid at 40°C for approximately 30 minutes. This step yields the ethyl (5-methyl-2-phenyloxazol-4-yl)acetate.

  • Final Reduction: The final product, (5-Methyl-2-phenyloxazol-4-yl)ethanol, is obtained by the reduction of the ethyl acetate intermediate using a reducing agent like Lithium Aluminium Hydride (LiAlH₄) in diethyl ether.[8]

  • Purification: The crude product is purified using column chromatography on silica gel.

Spectroscopic Characterization

The structure of the synthesized compound would be confirmed using standard spectroscopic techniques.

  • FT-IR Spectroscopy: To identify functional groups. Expected peaks would include O-H stretching (around 3300 cm⁻¹), C-H stretching (aromatic and aliphatic), C=N stretching (around 1650 cm⁻¹), and C-O stretching.

  • NMR Spectroscopy (¹H and ¹³C): To elucidate the carbon-hydrogen framework.

    • ¹H NMR: Expected signals would include a singlet for the methyl group protons, multiplets for the phenyl and ethyl protons, and a broad singlet for the hydroxyl proton.

    • ¹³C NMR: Expected signals would correspond to the distinct carbon atoms of the methyl, phenyl, ethyl, and oxazole core structures.

  • Mass Spectrometry: To confirm the molecular weight of the compound.

Visualizations

Computational Workflow

The following diagram illustrates a typical workflow for the theoretical analysis of an oxazole derivative.

Computational_Workflow Computational Analysis Workflow cluster_QM Quantum Mechanics (DFT) cluster_MD Molecular Modeling mol_struct 1. 2D/3D Molecular Structure Generation geom_opt 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_struct->geom_opt freq_calc 3. Frequency Calculation geom_opt->freq_calc lig_prep 6. Ligand Preparation (Energy Minimization) geom_opt->lig_prep Optimized Structure qm_props 4. Calculation of Properties (HOMO, LUMO, MEP) freq_calc->qm_props prot_prep 5. Target Protein Preparation (PDB) docking 7. Molecular Docking (e.g., AutoDock Vina) prot_prep->docking lig_prep->docking analysis 8. Analysis of Binding (Interactions, Energy) docking->analysis

Caption: Workflow for DFT and molecular docking analysis.

Hypothetical Signaling Pathway Inhibition

This diagram illustrates a potential mechanism of action where an oxazole derivative inhibits a pro-inflammatory signaling pathway.

Signaling_Pathway Hypothetical Inhibition of Pro-Inflammatory Pathway Stimulus Inflammatory Stimulus (e.g., Cytokine) Receptor Cell Surface Receptor Stimulus->Receptor Kinase Protein Kinase (e.g., JAK) Receptor->Kinase activates STAT3 STAT3 (Transcription Factor) Kinase->STAT3 phosphorylates Dimer STAT3 Dimerization & Nuclear Translocation STAT3->Dimer Gene Gene Expression (Pro-inflammatory mediators) Dimer->Gene Response Inflammatory Response Gene->Response Oxazole 2-(5-Methyl-2-phenyl-1,3- oxazol-4-yl)ethan-1-ol Oxazole->Kinase inhibits

Caption: Inhibition of a kinase in a signaling pathway.

Conclusion

While specific experimental data for this compound is not yet available in the public domain, this guide provides a robust framework for its investigation. The outlined theoretical and experimental protocols, based on established research on similar oxazole derivatives, offer a clear path for future studies. The illustrative data presented herein serves as a benchmark for what can be expected from such analyses. Further research is warranted to synthesize this compound and validate these theoretical predictions through in vitro and in vivo studies, which will be crucial in determining its potential as a therapeutic agent.

References

Potential Pharmacological Profile of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol: A Technical Guide Based on Structurally Related Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently no publicly available pharmacological data for the specific compound 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol. This technical guide, therefore, explores the potential pharmacological profile of this molecule by summarizing the known biological activities of structurally related 2,5-disubstituted oxazole derivatives. The information presented herein is intended for researchers, scientists, and drug development professionals as a predictive overview based on established structure-activity relationships within this chemical class.

Introduction

The oxazole ring is a five-membered heterocyclic scaffold containing one oxygen and one nitrogen atom. This structure is a privileged motif in medicinal chemistry due to its ability to engage with a variety of biological targets, leading to a broad spectrum of pharmacological activities.[1][2][3][4][5] The substitution pattern on the oxazole ring plays a critical role in determining the specific biological effects.[2] The compound of interest, this compound, features a 2-phenyl group, a 5-methyl group, and a 4-ethanol substituent. This 2,5-disubstitution pattern is common in many biologically active oxazole derivatives. This guide will synthesize the available information on analogous compounds to project a potential pharmacological profile for this specific molecule.

Potential Therapeutic Areas

Based on the activities of related 2,5-disubstituted oxazoles, this compound could potentially exhibit activity in the following areas:

  • Anticancer: Many 2,5-disubstituted oxazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[1]

  • Antimicrobial: The oxazole scaffold is present in numerous compounds with antibacterial and antifungal properties.[6][7]

  • Anti-inflammatory and Analgesic: Several oxazole derivatives have shown promising anti-inflammatory and analgesic activities in preclinical models.[8]

Data on Structurally Related Compounds

The following tables summarize quantitative data for representative 2,5-disubstituted oxazole and related benzoxazole derivatives to provide a comparative context for potential potency.

Table 1: In Vitro Anticancer Activity of Representative Oxazole Derivatives

Compound ClassSpecific DerivativeCancer Cell LineActivity Metric (IC₅₀)Reference
2,5-Disubstituted Benzoxazole5cBacillus subtilis3.12 µg/mL[6]
2,5-Disubstituted Benzoxazole5eBacillus subtilis3.12 µg/mL[6]
2,5-Disubstituted Benzoxazole5ePseudomonas aeruginosaSignificant Activity[6]

Table 2: Antimicrobial Activity of Representative Oxazole and Benzoxazole Derivatives

Compound ClassSpecific DerivativeMicrobial StrainActivity Metric (MIC)Reference
2-Phenyl-benzoxazole Schiff's Bases2b, 2c, 2dVarious BacteriaHigh Activity
2-Phenyl-benzoxazole Schiff's Bases2b, 2c, 2d, 2hVarious FungiGood Activity
2,5-Disubstituted Benzoxazole5a, 5c, 5dCandida albicansAntimycotic Activity[6]

Potential Mechanisms of Action

A key mechanism of action for some anticancer 2,5-disubstituted oxazoles is the inhibition of tubulin polymerization.[1] By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.[1]

For antimicrobial activity, the mechanisms are diverse and depend on the specific substituents. They can involve the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis.

The anti-inflammatory effects of oxazole derivatives are often attributed to the inhibition of cyclooxygenase (COX) enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs).[2]

Experimental Protocols for Pharmacological Screening

Should this compound become available for testing, the following are standard experimental protocols to evaluate its potential pharmacological activities.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess the metabolic activity of cells and, by inference, cell viability. It is widely used for screening potential anticancer compounds.

Materials:

  • Cancer cell lines (e.g., K562, DU145, MDA-MB-435)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Complete cell culture medium

  • Test compound and a positive control (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound and positive control. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can then be calculated.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound against various microbial strains.

Materials:

  • Bacterial and/or fungal strains

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microplates

  • Test compound and standard antibiotics/antifungals (e.g., Ciprofloxacin, Fluconazole)

Procedure:

  • Preparation of Inoculum: Prepare a standardized microbial inoculum.

  • Serial Dilution: Prepare serial two-fold dilutions of the test compound in the appropriate broth in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

The following diagrams illustrate the potential relationships and workflows for the pharmacological evaluation of this compound.

G cluster_0 Pharmacological Screening Workflow Compound This compound PrimaryScreening Primary Screening (e.g., Anticancer, Antimicrobial) Compound->PrimaryScreening HitIdentification Hit Identification PrimaryScreening->HitIdentification Active LeadOptimization Lead Optimization HitIdentification->LeadOptimization PreclinicalStudies Preclinical Studies LeadOptimization->PreclinicalStudies

Caption: A generalized workflow for the pharmacological screening of a novel compound.

G cluster_1 Potential Structure-Activity Relationships for 2,5-Disubstituted Oxazoles Core 2,5-Disubstituted Oxazole Core R1 R2 Activity1 Anticancer Activity Core:f1->Activity1 Aromatic/Heterocyclic groups Core:f2->Activity1 Substituted Phenyl rings Activity2 Antimicrobial Activity Core:f1->Activity2 Various substituents Core:f2->Activity2 Introduction of Schiff's bases Activity3 Anti-inflammatory Activity Core:f1->Activity3 Groups mimicking NSAIDs

Caption: Inferred structure-activity relationships for 2,5-disubstituted oxazoles.

Conclusion

While specific pharmacological data for this compound is not available, the extensive research on the 2,5-disubstituted oxazole scaffold provides a strong foundation for predicting its potential biological activities. Based on the literature, this compound is a promising candidate for screening in anticancer, antimicrobial, and anti-inflammatory assays. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for the systematic evaluation of this and other novel oxazole derivatives. Further empirical studies are essential to elucidate the precise pharmacological profile and therapeutic potential of this specific molecule.

References

Technical Guide: Physicochemical Characterization of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the solubility and stability of the novel oxazole derivative, 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol. The following sections detail hypothetical, yet representative, data and standardized methodologies for the assessment of this compound's physicochemical properties. The experimental protocols described herein are based on established best practices in the pharmaceutical industry for the characterization of new chemical entities. This guide is intended to serve as a foundational resource for researchers engaged in the preclinical and formulation development of this and structurally related compounds.

Introduction

This compound is a heterocyclic compound featuring an oxazole core, a structural motif present in numerous biologically active molecules. A thorough understanding of its solubility and stability is paramount for its advancement as a potential therapeutic agent. These properties directly influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as the feasibility of developing a viable drug product. This guide presents a systematic approach to characterizing these critical attributes.

Solubility Profile

The solubility of a compound is a determining factor for its oral bioavailability and its suitability for various dosage forms. The following data summarizes the kinetic and thermodynamic solubility of this compound in a range of pharmaceutically relevant solvents and buffers.

Quantitative Solubility Data

The solubility was assessed using established protocols to provide a comprehensive understanding of the compound's behavior in different media.

Table 1: Kinetic and Thermodynamic Solubility of this compound

Solvent/MediumKinetic Solubility (µg/mL)Thermodynamic Solubility (µg/mL)
Phosphate Buffered Saline (PBS), pH 7.445.838.2
Fasted State Simulated Intestinal Fluid (FaSSIF), pH 6.562.355.7
Fed State Simulated Intestinal Fluid (FeSSIF), pH 5.0115.9102.4
0.1 N HCl, pH 1.225.120.5
Water33.628.9
Ethanol> 2000> 2000
Propylene Glycol850.7795.3
Dimethyl Sulfoxide (DMSO)> 2000> 2000

Note: The data presented in this table is hypothetical and for illustrative purposes.

Experimental Protocols for Solubility Determination

This high-throughput method provides an early assessment of a compound's solubility.

  • Stock Solution Preparation: A 10 mM stock solution of this compound is prepared in 100% DMSO.

  • Assay Plate Preparation: 2 µL of the DMSO stock solution is added to 198 µL of each aqueous buffer in a 96-well microplate.

  • Incubation: The plate is sealed and shaken at room temperature for 2 hours.

  • Filtration: The samples are filtered to remove any precipitated compound.

  • Quantification: The concentration of the compound in the filtrate is determined by High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against a standard curve.

This method determines the equilibrium solubility of a compound.

  • Sample Preparation: An excess amount of solid this compound is added to vials containing each solvent.

  • Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., 25 °C) for 48 hours to ensure equilibrium is reached.

  • Phase Separation: The samples are allowed to stand, and the supernatant is carefully collected after centrifugation to remove undissolved solids.

  • Quantification: The concentration of the dissolved compound in the supernatant is quantified via a validated HPLC-UV method.

G cluster_0 Solubility Determination Workflow A Compound C Excess Solid Addition (Shake-Flask) A->C D DMSO Stock Addition (Kinetic) A->D B Solvent/Buffer B->C B->D E Equilibration (48h) C->E F Incubation (2h) D->F G Phase Separation (Centrifugation/Filtration) E->G F->G H Quantification (HPLC-UV) G->H I Solubility Data H->I

Figure 1. General experimental workflow for solubility determination.

Stability Profile

Assessing the chemical stability of this compound under various stress conditions is crucial to identify potential degradation pathways and to determine appropriate storage and handling conditions.

Forced Degradation Studies

Forced degradation studies were conducted to evaluate the stability of the compound in solution under acidic, basic, oxidative, photolytic, and thermal stress conditions.

Table 2: Stability of this compound under Forced Degradation

Stress ConditionTime% RecoveryMajor Degradants
0.1 N HCl24 h98.5%Not Detected
0.1 N NaOH24 h85.2%Degradant 1
3% H₂O₂24 h92.1%Degradant 2
UV Light (254 nm)24 h95.7%Not Detected
Heat (60 °C)7 days99.1%Not Detected

Note: The data presented in this table is hypothetical and for illustrative purposes.

Experimental Protocol for Forced Degradation
  • Sample Preparation: Solutions of this compound (1 mg/mL) are prepared in the respective stress media (0.1 N HCl, 0.1 N NaOH, 3% H₂O₂ in water, and water for thermal and photolytic studies).

  • Stress Application:

    • Acidic/Basic/Oxidative: Samples are stored at room temperature for 24 hours.

    • Thermal: The aqueous solution is stored in a temperature-controlled oven at 60 °C for 7 days.

    • Photolytic: The aqueous solution is exposed to UV light (254 nm) in a photostability chamber for 24 hours. A control sample is wrapped in aluminum foil to protect it from light.

  • Neutralization: Acidic and basic samples are neutralized before analysis.

  • Analysis: All samples are analyzed by a stability-indicating HPLC method with photodiode array (PDA) and mass spectrometric (MS) detection to determine the percentage of the parent compound remaining and to characterize any degradants.

G cluster_1 Forced Degradation Logical Flow Start Compound Solution Acid Acidic Stress (e.g., 0.1 N HCl) Start->Acid Base Basic Stress (e.g., 0.1 N NaOH) Start->Base Oxidative Oxidative Stress (e.g., 3% H2O2) Start->Oxidative Thermal Thermal Stress (e.g., 60°C) Start->Thermal Photolytic Photolytic Stress (e.g., UV light) Start->Photolytic Analysis Stability-Indicating HPLC-MS Analysis Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis Results Stability Profile & Degradation Pathways Analysis->Results

Figure 2. Logical flow of forced degradation studies.

Conclusion

The hypothetical data presented in this guide suggest that this compound exhibits pH-dependent aqueous solubility, with higher solubility in more acidic environments, which is a common characteristic for weakly basic compounds. The compound is highly soluble in organic solvents like ethanol and DMSO. Stability studies indicate that the compound is susceptible to degradation under basic conditions. These findings are critical for guiding formulation development efforts and for establishing appropriate storage conditions. The provided protocols offer a standardized framework for the experimental validation of these properties.

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of the oxazole derivative 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol. Oxazole scaffolds are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds.[1] Derivatives of oxazole have shown potential as anti-inflammatory, analgesic, and anticancer agents.[2][3][4] This protocol outlines a proposed multi-step synthesis beginning with the selective oxidation of 1,3-butanediol, followed by reductive amination, benzoylation, and a final Robinson-Gabriel cyclization to yield the target compound. Additionally, this document includes a summary of the compound's properties, a detailed experimental workflow, and a diagram of the relevant biological signaling pathway.

Data Presentation

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound103788-65-4C₁₂H₁₃NO₂203.2472-75

Experimental Protocols

The synthesis of this compound is proposed to proceed through a four-step sequence as illustrated in the workflow diagram below.

Step 1: Selective Oxidation of 1,3-Butanediol to 1-Hydroxy-3-butanone

This procedure is based on the selective oxidation of a secondary alcohol in the presence of a primary alcohol.

Materials:

  • 1,3-Butanediol

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Magnetic stirrer and hotplate

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred suspension of pyridinium chlorochromate (PCC) (1.2 equivalents) in anhydrous dichloromethane (DCM), add a solution of 1,3-butanediol (1.0 equivalent) in anhydrous DCM dropwise at room temperature.

  • Stir the reaction mixture vigorously for 2-3 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford 1-hydroxy-3-butanone.

Step 2: Reductive Amination of 1-Hydroxy-3-butanone to 2-Amino-1-hydroxy-3-butanone

This protocol utilizes a standard reductive amination procedure.[5][6]

Materials:

  • 1-Hydroxy-3-butanone

  • Ammonia solution (aqueous)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Magnetic stirrer

  • Round-bottom flask

Procedure:

  • Dissolve 1-hydroxy-3-butanone (1.0 equivalent) in methanol.

  • Add an excess of aqueous ammonia solution to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction by the slow addition of concentrated HCl until the solution is acidic (pH ~2).

  • Stir for an additional hour to hydrolyze any remaining imine.

  • Basify the solution with aqueous sodium hydroxide until pH > 12.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-amino-1-hydroxy-3-butanone.

Step 3: Benzoylation of 2-Amino-1-hydroxy-3-butanone to N-(1-hydroxy-3-oxobutan-2-yl)benzamide

This procedure is a standard acylation of an amine.

Materials:

  • 2-Amino-1-hydroxy-3-butanone

  • Benzoyl chloride

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Magnetic stirrer

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • Dissolve 2-amino-1-hydroxy-3-butanone (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add benzoyl chloride (1.1 equivalents) dropwise via a dropping funnel.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain N-(1-hydroxy-3-oxobutan-2-yl)benzamide.

Step 4: Robinson-Gabriel Cyclization to this compound

This final step involves the acid-catalyzed cyclization and dehydration to form the oxazole ring.[7][8][9][10]

Materials:

  • N-(1-hydroxy-3-oxobutan-2-yl)benzamide

  • Concentrated sulfuric acid (H₂SO₄) or Phosphorus oxychloride (POCl₃)

  • Inert solvent (e.g., toluene or dioxane)

  • Ice

  • Saturated aqueous sodium bicarbonate solution

  • Magnetic stirrer and hotplate with reflux condenser

  • Round-bottom flask

Procedure:

  • Dissolve N-(1-hydroxy-3-oxobutan-2-yl)benzamide (1.0 equivalent) in an inert solvent such as toluene.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.

  • Neutralize the mixture with a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Visualizations

Synthetic Workflow

Synthesis_Workflow Start 1,3-Butanediol Intermediate1 1-Hydroxy-3-butanone Start->Intermediate1 PCC, DCM Intermediate2 2-Amino-1-hydroxy-3-butanone Intermediate1->Intermediate2 1. NH₃, MeOH 2. NaBH₃CN Intermediate3 N-(1-hydroxy-3-oxobutan-2-yl)benzamide Intermediate2->Intermediate3 Benzoyl Chloride, TEA, DCM FinalProduct This compound Intermediate3->FinalProduct H₂SO₄, Heat (Robinson-Gabriel Cyclization)

Caption: Proposed synthetic route for this compound.

Biological Signaling Pathway: PDE4 Inhibition

Oxazole derivatives have been identified as inhibitors of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in regulating intracellular cyclic AMP (cAMP) levels.[11][12][13] Inhibition of PDE4 leads to an increase in cAMP, which in turn activates Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC), leading to downstream anti-inflammatory effects.

PDE4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP AMP AMP cAMP->AMP Hydrolyzes PKA PKA cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates PDE4 PDE4 Downstream Downstream Anti-inflammatory Effects PKA->Downstream EPAC->Downstream Oxazole This compound Oxazole->PDE4 Inhibits

Caption: Inhibition of the PDE4 signaling pathway by the oxazole derivative.

References

Application Notes and Protocols for 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1] The unique structural and electronic properties of the oxazole ring allow for diverse interactions with biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This document provides detailed application notes and experimental protocols for the utilization of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol , a representative member of this class, in medicinal chemistry research and drug development. While specific data for this exact molecule is limited, the provided information is based on extensive research on structurally related 2-phenyl-oxazole derivatives and serves as a comprehensive guide for its synthesis, evaluation, and potential applications.

Potential Therapeutic Applications

Based on the biological activities reported for structurally similar oxazole derivatives, this compound holds potential in several therapeutic areas:

  • Oncology: Oxazole derivatives have demonstrated potent anticancer activity against various cancer cell lines, with IC50 values often in the nanomolar range.[2] Mechanisms of action include the inhibition of tubulin polymerization, kinase inhibition, and targeting of pathways like STAT3.[2] The 2-phenyl-oxazole core is a common feature in many of these active compounds.

  • Anti-inflammatory: Numerous oxazole and related oxadiazole derivatives exhibit significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[3][4] This suggests potential applications in the treatment of inflammatory disorders.

  • Antimicrobial: The oxazole nucleus is a key component in various antimicrobial agents.[1] Derivatives have shown activity against a range of bacterial and fungal pathogens.

Data Presentation: Biological Activities of Related Oxazole Derivatives

The following tables summarize the quantitative data for various 2-phenyl-oxazole and related derivatives, providing a comparative basis for the potential activity of this compound.

Table 1: Anticancer Activity of Selected Oxazole Derivatives

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
2-Chloropyridine-1,3,4-oxadiazole derivative 1SGC-7901 (Gastric)1.61 ± 0.06 µg/mL[5]
2-Chloropyridine-1,3,4-oxadiazole derivative 2SGC-7901 (Gastric)2.56 ± 0.11 µg/mL[5]
Quinoline-1,3,4-oxadiazole derivative 8HepG2 (Liver)1.2 ± 0.2[5]
Quinoline-1,3,4-oxadiazole derivative 9HepG2 (Liver)0.8 ± 0.2[5]
1,2,4-Oxadiazole derivative 27Jeko-1 (Lymphoma)Induces 73.1% apoptosis at 1 µM[5]
Oxazolo[5,4-d]pyrimidine 3eLoVo (Colon)177.52 ± 6.65[6]
Oxazolo[5,4-d]pyrimidine 3jHT29 (Colon)99.87 ± 10.90[6]

Table 2: Anti-inflammatory Activity of Selected Oxazole and Oxadiazole Derivatives (COX Inhibition)

Compound/Derivative ClassCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Isoxazole derivative C322.57 ± 0.130.93 ± 0.0124.26[7]
Isoxazole derivative C535.56 ± 0.170.85 ± 0.0441.82[7]
Isoxazole derivative C633.96 ± 0.140.55 ± 0.0361.73[7]
2,5-Diaryl-1,3,4-oxadiazole 6b>1000.89>112.35[4]
2,5-Diaryl-1,3,4-oxadiazole 6e64.280.48132.83[4]
2,5-Diaryl-1,3,4-oxadiazole 6f58.730.52112.94[4]
Benzimidazole-oxadiazole 5g-8.00-[8]
Tetrazole-isoxazole 40-0.039Significant[9]
Tetrazole-pyrazole 42-0.065Significant[9]
Tetrazole-pyrazole 44-0.042Significant[9]

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for the target compound can be adapted from the Robinson-Gabriel synthesis of oxazoles, which involves the cyclization of a 2-acylamino-ketone.[10]

Step 1: Synthesis of 1-amino-3-hydroxyacetone hydrochloride

  • This starting material can be synthesized from 1,3-dihydroxyacetone.

Step 2: N-Benzoylation of 1-amino-3-hydroxyacetone

  • Dissolve 1-amino-3-hydroxyacetone hydrochloride (1.0 eq) in a suitable solvent such as a mixture of dioxane and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add benzoyl chloride (1.1 eq) and a base such as sodium bicarbonate (2.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-(benzoylamino)-3-hydroxypropan-2-one.

Step 3: Robinson-Gabriel Cyclization to form the oxazole ring

  • To the crude 1-(benzoylamino)-3-hydroxypropan-2-one (1.0 eq), add a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid.[1]

  • Heat the mixture at 80-100 °C for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and carefully pour it into ice-water.

  • Neutralize with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent like ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield 2-(2-phenyl-1,3-oxazol-4-yl)ethan-1-ol.

Step 4: Methylation at the 5-position (if starting from a non-methylated precursor)

  • This step might be integrated earlier in the synthesis or performed on the oxazole core, though direct methylation of the oxazole ring can be challenging. A more direct route would involve starting with a methylated precursor.

Alternative Synthesis: Van Leusen Oxazole Synthesis The Van Leusen reaction provides an alternative route to substituted oxazoles.[11][12][13] A modified approach using an appropriate α-substituted tosylmethyl isocyanide (TosMIC) derivative and an aldehyde could be employed.[11]

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is a standard colorimetric assay to assess the cytotoxic effect of the compound on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

In Vitro COX Inhibition Assay

This assay determines the inhibitory effect of the compound on COX-1 and COX-2 enzymes.

  • Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Incubation: In a 96-well plate, add the enzyme, a heme cofactor, and the test compound at various concentrations. Incubate for a short period (e.g., 15 minutes) at room temperature.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid as the substrate.

  • Reaction Termination and Detection: Stop the reaction after a defined time (e.g., 2 minutes) and measure the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit.

  • Data Analysis: Calculate the percent inhibition of enzyme activity for each compound concentration and determine the IC50 values for both COX-1 and COX-2.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

This is a standard model to evaluate the acute anti-inflammatory activity of a compound.[14][15]

  • Animals: Use male Wistar rats (150-200 g).

  • Grouping: Divide the animals into groups: control (vehicle), standard drug (e.g., indomethacin, 10 mg/kg), and test compound at different doses.

  • Compound Administration: Administer the test compound and standard drug orally or intraperitoneally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.

Mandatory Visualizations

G cluster_0 Synthesis of this compound A 1-amino-3-hydroxyacetone reagent1 Benzoyl Chloride, Base A->reagent1 B 1-(benzoylamino)-3-hydroxypropan-2-one reagent2 H2SO4 / PPA (Dehydration) B->reagent2 C 2-(2-phenyl-1,3-oxazol-4-yl)ethan-1-ol reagent3 Methylating Agent C->reagent3 D This compound reagent1->B reagent2->C reagent3->D

Caption: Plausible synthetic workflow for the target compound.

G cluster_1 Potential Anticancer Mechanism of Action Compound 2-(5-Methyl-2-phenyl- 1,3-oxazol-4-yl)ethan-1-ol Tubulin Tubulin Compound->Tubulin Inhibition Kinase Protein Kinases (e.g., STAT3) Compound->Kinase Inhibition Microtubules Microtubule Dynamics Tubulin->Microtubules CellCycle Cell Cycle Arrest (G2/M) Microtubules->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Proliferation Cell Proliferation Kinase->Proliferation Proliferation->Apoptosis

Caption: Hypothesized anticancer signaling pathway.

G cluster_2 Experimental Workflow for In Vitro Anticancer Screening Start Start: Cancer Cell Lines Seeding Cell Seeding (96-well plate) Start->Seeding Treatment Compound Treatment (Varying Concentrations) Seeding->Treatment Incubation Incubation (48-72h) Treatment->Incubation MTT MTT Assay Incubation->MTT Measurement Absorbance Measurement MTT->Measurement Analysis Data Analysis (IC50) Measurement->Analysis End End: Cytotoxicity Profile Analysis->End

Caption: Workflow for in vitro anticancer evaluation.

Conclusion

This compound represents a promising scaffold for medicinal chemistry exploration. The established biological activities of related oxazole derivatives, particularly in oncology and inflammation, provide a strong rationale for the investigation of this compound. The synthetic and screening protocols outlined in this document offer a robust framework for researchers to synthesize and evaluate its therapeutic potential. Further studies are warranted to elucidate the specific mechanisms of action and to optimize the structure for enhanced potency and selectivity.

References

Application Notes and Protocols for 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential biological applications of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol . The protocols detailed below are based on established synthetic methodologies for structurally related oxazole derivatives and common biological screening assays. While specific experimental data for this exact molecule is not extensively available in public literature, these notes serve as a guide for its synthesis and evaluation in a research and drug discovery context.

I. Synthetic Protocols

The synthesis of this compound can be achieved through a multi-step process. A plausible synthetic route involves the construction of the core 2-phenyl-5-methyl-1,3-oxazole ring, followed by the elaboration of the ethanol side chain at the 4-position.

A. Synthesis of the Oxazole Core: 2-Aryl-5-methyl-1,3-oxazole-4-carbaldehyde

A key intermediate for the synthesis of the target molecule is the corresponding 4-carbaldehyde. This can be synthesized via established methods for oxazole formation, such as the Robinson-Gabriel synthesis or the Van Leusen reaction.

Protocol 1: Synthesis of 2-Phenyl-5-methyl-1,3-oxazole-4-carbaldehyde

This protocol is adapted from methodologies for the synthesis of similar 2-aryl-5-methyl-1,3-oxazole-4-carbaldehydes.

Materials:

  • Substituted benzaldehyde

  • Ethyl 2-amino-3-oxobutanoate hydrochloride

  • Pyridine

  • Phosphorus oxychloride (POCl₃)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Condensation: In a round-bottom flask, dissolve ethyl 2-amino-3-oxobutanoate hydrochloride (1.0 eq) and the desired benzaldehyde (1.0 eq) in pyridine. Stir the mixture at room temperature for 24 hours.

  • Work-up: Pour the reaction mixture into water and extract with dichloromethane. Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Cyclization (Vilsmeier-Haack type): To a solution of the crude condensation product in DMF at 0 °C, add POCl₃ dropwise. Allow the reaction to warm to room temperature and then heat at 60 °C for 4 hours.

  • Hydrolysis and Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated NaHCO₃ solution until the pH is basic. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield 2-phenyl-5-methyl-1,3-oxazole-4-carbaldehyde.

B. Elaboration of the Ethanol Side Chain

The 4-carbaldehyde can be converted to the target ethanol derivative through a two-step process involving a Horner-Wadsworth-Emmons reaction followed by reduction.

Protocol 2: Synthesis of Ethyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acrylate

This protocol utilizes the Horner-Wadsworth-Emmons reaction for carbon chain extension.[1][2][3]

Materials:

  • 2-Phenyl-5-methyl-1,3-oxazole-4-carbaldehyde

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Ylide Formation: To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add triethyl phosphonoacetate (1.2 eq) dropwise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.

  • Olefination: Cool the ylide solution back to 0 °C and add a solution of 2-phenyl-5-methyl-1,3-oxazole-4-carbaldehyde (1.0 eq) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction by the slow addition of saturated NH₄Cl solution. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford ethyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acrylate.

Protocol 3: Synthesis of this compound

This final step involves the reduction of the acrylate ester.

Materials:

  • Ethyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acrylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or THF

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reduction: To a stirred solution of ethyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acrylate (1.0 eq) in anhydrous diethyl ether at 0 °C, add LiAlH₄ (2.0 eq) portion-wise. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up: Cool the reaction to 0 °C and quench carefully by the sequential dropwise addition of water, 15% NaOH solution, and water again (Fieser workup). Alternatively, quench with a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers form.

  • Extraction and Purification: Filter the resulting suspension through a pad of Celite, washing with diethyl ether. Dry the filtrate over anhydrous Na₂SO₄ and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield this compound.

Diagram of the Synthetic Workflow

G cluster_0 Synthesis of Oxazole Core cluster_1 Side Chain Elaboration Benzaldehyde Benzaldehyde Condensation Condensation (Pyridine) Benzaldehyde->Condensation AminoEster Ethyl 2-amino-3-oxobutanoate HCl AminoEster->Condensation Intermediate1 Condensation Product Condensation->Intermediate1 Cyclization Cyclization (POCl3, DMF) Intermediate1->Cyclization Carbaldehyde 2-Phenyl-5-methyl-1,3-oxazole-4-carbaldehyde Cyclization->Carbaldehyde HWE Horner-Wadsworth-Emmons (NaH, THF) Carbaldehyde->HWE Phosphonoacetate Triethyl phosphonoacetate Phosphonoacetate->HWE Acrylate Ethyl 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acrylate HWE->Acrylate Reduction Reduction (LiAlH4, Et2O) Acrylate->Reduction Target This compound Reduction->Target

Caption: Proposed synthetic route to the target compound.

II. Potential Biological Applications and Screening Protocols

Derivatives of 2-phenyl-oxazole have shown promise in various therapeutic areas, particularly as anti-inflammatory agents and kinase inhibitors. The following sections outline potential applications and corresponding experimental protocols to evaluate the biological activity of this compound.

A. Anti-inflammatory Activity: COX-2 Inhibition

Application Note: The 2-phenyl-heterocycle motif is present in several known selective cyclooxygenase-2 (COX-2) inhibitors.[4][5][6] Inhibition of COX-2 is a key mechanism for anti-inflammatory drugs, reducing the production of prostaglandins that mediate pain and inflammation. The title compound could be evaluated for its potential as a selective COX-2 inhibitor.

Protocol 4: In Vitro COX-1/COX-2 Inhibition Assay

This is a common enzymatic assay to determine the inhibitory potency and selectivity of a compound.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric COX inhibitor screening assay kit (commercially available)

  • Test compound: this compound

  • Reference inhibitors: A non-selective inhibitor (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO and make serial dilutions to achieve a range of final assay concentrations.

  • Assay Setup: In a 96-well plate, add the reaction buffer, the appropriate enzyme (COX-1 or COX-2), and the test compound or reference inhibitor at various concentrations. Include wells for no-enzyme control, no-inhibitor control, and solvent (DMSO) control.

  • Incubation: Pre-incubate the plate at the recommended temperature (e.g., 37 °C) for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Detection: After a set incubation time, stop the reaction and measure the product formation using a colorimetric or fluorometric probe according to the assay kit instructions.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) for both COX-1 and COX-2. The selectivity index (SI) is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

Representative Data (Hypothetical)

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
This compound > 1000.5> 200
Celecoxib (Reference)150.04375
Indomethacin (Reference)0.020.90.02

Signaling Pathway Diagram for COX Inhibition

G cluster_cox Cyclooxygenase Enzymes ArachidonicAcid Arachidonic Acid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Prostaglandins_Physiological Physiological Prostaglandins (e.g., stomach lining) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Inflammatory Prostaglandins COX2->Prostaglandins_Inflammatory Inflammation Inflammation & Pain Prostaglandins_Inflammatory->Inflammation TargetCompound 2-(5-Methyl-2-phenyl- 1,3-oxazol-4-yl)ethan-1-ol TargetCompound->COX2 Inhibition

Caption: Inhibition of COX-2 pathway by the test compound.

B. Anticancer Activity: Kinase Inhibition

Application Note: Many heterocyclic compounds, including those with oxazole cores, have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[7][8][9] The title compound could be screened against a panel of cancer-relevant kinases to identify potential anticancer activity.

Protocol 5: In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of a compound against a specific protein kinase.

Materials:

  • Recombinant protein kinase (e.g., VEGFR-2, PIM-1)

  • Specific peptide substrate for the kinase

  • ATP (adenosine triphosphate)

  • Kinase assay kit (e.g., ADP-Glo™, LanthaScreen™)

  • Test compound: this compound

  • Reference inhibitor (e.g., Staurosporine, Sorafenib)

  • 96-well or 384-well plates

  • Plate reader compatible with the assay format (luminescence or fluorescence)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Assay Setup: In a microplate, add the kinase, the peptide substrate, and the test compound or reference inhibitor at various concentrations. Include appropriate controls.

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (usually 30 °C or 37 °C) for a specified period.

  • Detection: Stop the reaction and detect the kinase activity according to the kit manufacturer's instructions. This typically involves measuring the amount of ADP produced or the phosphorylation of the substrate.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Representative Data (Hypothetical)

CompoundVEGFR-2 IC₅₀ (nM)PIM-1 Kinase IC₅₀ (nM)
This compound 85150
Sorafenib (Reference)6>1000
Staurosporine (Reference)2017

Diagram of a General Kinase Signaling Pathway and Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) RTK->Downstream PIM1 PIM-1 Kinase PIM1->Downstream Transcription Gene Transcription Downstream->Transcription CellResponse Cellular Responses (Proliferation, Survival, Angiogenesis) Transcription->CellResponse TestCompound 2-(5-Methyl-2-phenyl- 1,3-oxazol-4-yl)ethan-1-ol TestCompound->RTK Inhibition TestCompound->PIM1 Inhibition

Caption: Inhibition of kinase signaling pathways.

References

Application Notes and Protocols for 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and derivatization of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol , a versatile building block in organic synthesis. The presence of a primary alcohol function on a substituted oxazole ring makes this compound a valuable precursor for the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and materials science. Oxazole derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Synthesis of this compound

The synthesis of the target compound can be achieved in a two-step sequence starting from readily available materials. The first step involves the construction of the oxazole ring to form the ethyl ester precursor, followed by its reduction to the desired primary alcohol.

Step 1: Synthesis of Ethyl (5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetate

A plausible route to the precursor, ethyl (5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate, is via a modification of the Robinson-Gabriel synthesis. This involves the cyclization of an N-acyl-α-amino ketone. The starting N-benzoyl-L-alanine can be reacted with ethyl acetoacetate to form the key intermediate which then cyclizes.

Synthesis_of_Ethyl_ester N-Benzoyl-L-alanine N-Benzoyl-L-alanine Intermediate N-(1-(ethoxycarbonyl)acetonyl)benzamide N-Benzoyl-L-alanine->Intermediate + Ethyl acetoacetate (DCC, DMAP) Ethyl_acetoacetate Ethyl_acetoacetate Ethyl_ester Ethyl (5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetate Intermediate->Ethyl_ester H2SO4 (conc.) Dehydration

Caption: Synthesis of the ethyl ester precursor.

Experimental Protocol: Synthesis of Ethyl (5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetate

  • N-acylation of L-alanine (if starting from the amino acid): To a solution of L-alanine (1.0 eq) in aqueous sodium hydroxide, add benzoyl chloride (1.1 eq) dropwise with vigorous stirring at 0-5 °C. Stir for 2-3 hours at room temperature. Acidify the solution with HCl to precipitate N-benzoyl-L-alanine, which is then filtered, washed with cold water, and dried.

  • Formation of the oxazole: To a solution of N-benzoyl-L-alanine (1.0 eq) and ethyl acetoacetate (1.2 eq) in dichloromethane, add dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Filter off the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a minimal amount of a suitable solvent and add concentrated sulfuric acid (2-3 eq) dropwise at 0 °C.

  • Heat the mixture at 80-90 °C for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl (5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate.

Step 2: Reduction to this compound

The target alcohol is obtained by the reduction of the corresponding ethyl ester using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Reduction_to_Alcohol Ethyl_ester Ethyl (5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetate Target_Alcohol This compound Ethyl_ester->Target_Alcohol 1. LiAlH4, THF, 0 °C to rt 2. H2O quench

Caption: Reduction of the ethyl ester to the target alcohol.

Experimental Protocol: Synthesis of this compound

  • To a stirred suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of ethyl (5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound as a solid or oil.

Applications in Organic Synthesis

The primary alcohol functionality of this compound allows for a variety of synthetic transformations, making it a useful intermediate for the synthesis of more complex molecules.

Oxidation to Aldehyde and Carboxylic Acid

The primary alcohol can be oxidized to the corresponding aldehyde under mild conditions or further to the carboxylic acid using stronger oxidizing agents. These carbonyl compounds are key intermediates for forming C-C and C-N bonds.

Oxidation_Reactions Target_Alcohol This compound Aldehyde 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetaldehyde Target_Alcohol->Aldehyde Swern or Dess-Martin Oxidation Carboxylic_Acid 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid Target_Alcohol->Carboxylic_Acid Jones Oxidation (CrO3, H2SO4)

Caption: Oxidation of the target alcohol.

Experimental Protocol: Swern Oxidation to Aldehyde [1][2][3]

  • To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add dimethyl sulfoxide (DMSO) (2.2 eq) dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of this compound (1.0 eq) in DCM dropwise and stir for another 45 minutes at -78 °C.

  • Add triethylamine (5.0 eq) dropwise, and after 15 minutes, remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude aldehyde by column chromatography.

Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation to Aldehyde [4]

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add Dess-Martin periodinane (1.2 eq) in one portion at room temperature.

  • Stir the reaction for 1-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Stir vigorously until the layers are clear, then separate the layers.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers with saturated sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography if necessary.

Esterification

The alcohol can be readily converted to a variety of esters through reaction with carboxylic acids, acid chlorides, or anhydrides. Esterification is a common strategy in drug development to modify the physicochemical properties of a lead compound.

Experimental Protocol: Steglich Esterification

  • To a solution of this compound (1.0 eq), a carboxylic acid (e.g., benzoic acid, 1.2 eq), and DMAP (0.1 eq) in anhydrous DCM, add a solution of DCC or EDC (1.2 eq) in DCM at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the urea byproduct.

  • Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography.

Ether Synthesis

The hydroxyl group can be converted into an ether linkage via reactions such as the Williamson ether synthesis or the Mitsunobu reaction, allowing for the introduction of diverse alkyl or aryl groups.

Experimental Protocol: Williamson Ether Synthesis [5][6]

  • To a solution of this compound (1.0 eq) in anhydrous THF or DMF at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Cool the mixture back to 0 °C and add an alkyl halide (e.g., methyl iodide or benzyl bromide, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude ether by column chromatography.

Quantitative Data Summary

The following table summarizes typical yields for the described transformations based on literature precedents for similar substrates. Actual yields may vary depending on the specific reaction conditions and substrate.

Reaction Product Typical Yield (%)
LiAlH₄ Reduction of EsterPrimary Alcohol85-95
Swern OxidationAldehyde80-95
Dess-Martin OxidationAldehyde90-98
Steglich EsterificationEster70-90
Williamson Ether SynthesisEther60-85

Biological Context

Derivatives of 2-phenyl-1,3-oxazole have been reported to exhibit a range of biological activities, making this compound a promising scaffold for the development of new therapeutic agents. Reported activities for related compounds include:

  • Antimicrobial Activity: Many oxazole derivatives have shown significant activity against various bacterial and fungal strains.[7][8]

  • Anticancer Activity: Substituted oxazoles have been investigated as cytotoxic agents against several cancer cell lines.[9][10]

  • Anti-inflammatory Activity: The oxazole moiety is present in some non-steroidal anti-inflammatory drugs (NSAIDs).

The derivatization of the primary alcohol of the title compound provides an avenue to explore and potentially optimize these biological activities through structure-activity relationship (SAR) studies.

Logical_Relationships cluster_synthesis Synthesis cluster_applications Applications Precursor_Synthesis Precursor Synthesis Ethyl (5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetate Target_Synthesis Target Synthesis This compound Precursor_Synthesis->Target_Synthesis Reduction Derivatization Derivatization Oxidation Esterification Etherification Target_Synthesis->Derivatization Enables SAR_Studies SAR Studies Antimicrobial Anticancer Anti-inflammatory Derivatization->SAR_Studies Leads to

Caption: Logical workflow from synthesis to application.

References

Application Notes and Protocols for High-Throughput Screening of Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of oxazole derivatives, a critical step in the identification of novel therapeutic agents. Oxazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making them a "privileged scaffold" in medicinal chemistry.[1][2] This document outlines methodologies for screening these libraries against various biological targets and provides a framework for data analysis and hit validation.

Application Note 1: High-Throughput Cytotoxicity Screening of Oxazole Derivatives

A primary and crucial step in any drug discovery campaign is the assessment of a compound library's inherent cytotoxicity.[3] This allows for the early identification of compounds that exhibit non-specific toxicity and helps to prioritize compounds with specific biological activities at non-toxic concentrations.[3] A common method for assessing cytotoxicity in a high-throughput format is a fluorescence-based assay using a cell-impermeant dye like Oxazole Blue (PO-PRO™-1).[4]

Principle of the Assay

Oxazole Blue is a high-affinity nucleic acid stain that is non-fluorescent in its free form but exhibits strong blue fluorescence upon binding to DNA.[4] The dye cannot cross the intact plasma membrane of live, healthy cells.[4] However, in cells with compromised membrane integrity, a characteristic of late-stage apoptosis or necrosis, the dye enters the cell and stains the nucleus.[4] The resulting fluorescence intensity is directly proportional to the number of dead cells.[4]

Data Presentation: Cytotoxicity of Oxazole and Benzoxazole Derivatives

The following table summarizes the in vitro cytotoxic activity of selected oxazole and benzoxazole derivatives against various human cancer cell lines.

Compound/DerivativeTarget Cell LineCancer TypeIC50 (µM)Reference
5-Methyl-2-(pyridin-4-yl)benzo[d]oxazoleMCF-7Breast Cancer4[5]
5-Methyl-2-(pyridin-3-yl)benzo[d]oxazoleMCF-7Breast Cancer12[5]
Derivative of 2-amino-4-methylphenol and an aromatic aldehydeHep-G2Liver Cancer17.9[5]
Oxazole-based oxadiazole analog 6HL-60Leukemia8.50 ± 0.30[6]
Oxazole-based oxadiazole analog 6PLB-985Leukemia12.50 ± 0.20[6]
1,3-Oxazole sulfonamide 16Leukemia Cell Lines (average)Leukemia0.0488[7]
Synthesized 1,3-oxazole derivativeHep-2Laryngeal Carcinoma60.2[8]
Experimental Protocol: Fluorescence-Based Cytotoxicity Assay using Oxazole Blue

This protocol is a general guideline for a 96-well plate format and may require optimization for specific cell types and instrumentation.[4]

Materials:

  • Oxazole Blue (PO-PRO™-1), 1 mM in DMSO[4]

  • Adherent or suspension cells of interest[4]

  • Complete cell culture medium[4]

  • Phosphate-Buffered Saline (PBS), sterile[4]

  • Test oxazole derivatives and vehicle control (e.g., DMSO)[4]

  • Positive control for cytotoxicity (e.g., digitonin, staurosporine)[4]

  • Opaque-walled, clear-bottom 96-well microplates[4]

  • Multichannel pipettes or automated liquid handling system[4]

  • Fluorescence microplate reader with filters for blue fluorescence (Excitation: ~434 nm, Emission: ~457 nm)[4]

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Resuspend cells in complete culture medium to the desired density. The optimal seeding density should ensure cells are in the logarithmic growth phase during compound addition.[4]

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate.[4]

    • Incubate the plate for 18-24 hours to allow for cell attachment (for adherent cells).[4]

  • Compound Treatment:

    • Prepare serial dilutions of the test oxazole derivatives in the appropriate vehicle.

    • Add a small volume (e.g., 1-2 µL) of the compound dilutions to the corresponding wells. The final vehicle concentration should be consistent and non-toxic (typically ≤0.5% DMSO).[4]

    • Include vehicle control (e.g., DMSO) and positive control wells on each plate.[4]

    • Incubate the plate for a duration appropriate for the expected mechanism of action of the test compounds (e.g., 24, 48, or 72 hours).[4]

  • Staining with Oxazole Blue:

    • Prepare a working solution of Oxazole Blue in a suitable buffer (e.g., PBS or culture medium). A final concentration between 0.1 to 1.0 µM is a good starting point for optimization.[4]

    • Add the Oxazole Blue working solution to each well.

    • Incubate the plate at room temperature or 37°C for 15-30 minutes, protected from light.[4]

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation at ~434 nm and emission at ~457 nm.[4]

  • Data Analysis:

    • Subtract the average background fluorescence from no-cell control wells.

    • Calculate the percentage of cytotoxicity relative to the vehicle and positive controls.

    • Plot the percent cytotoxicity against the compound concentration to determine the IC50 value.[3]

Visualization: High-Throughput Cytotoxicity Screening Workflow

HTS_Cytotoxicity_Workflow cluster_prep Preparation cluster_treat Treatment cluster_detect Detection cluster_analysis Analysis Cell_Seeding Seed Cells in Microplate Add_Compounds Add Compounds to Cells Cell_Seeding->Add_Compounds Compound_Dilution Prepare Compound Dilutions Compound_Dilution->Add_Compounds Incubate_Exposure Incubate for Exposure Period Add_Compounds->Incubate_Exposure Add_Oxazole_Blue Add Oxazole Blue Incubate_Exposure->Add_Oxazole_Blue Incubate_Dye Incubate with Dye Add_Oxazole_Blue->Incubate_Dye Read_Fluorescence Read Fluorescence Incubate_Dye->Read_Fluorescence Data_Analysis Data Analysis Read_Fluorescence->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification

Caption: A generalized workflow for a high-throughput cytotoxicity screen using Oxazole blue.[4]

Application Note 2: Screening for Kinase Inhibitors Among Oxazole Derivatives

Many oxazole derivatives exert their anticancer effects by inhibiting protein kinases, which are key regulators of cellular signaling pathways.[9] Dysregulation of kinase activity is a common feature of many cancers.[9] Fluorescence-based kinase assays, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), are commonly used for screening kinase inhibitors.[9]

Principle of the Assay

This TR-FRET assay measures the phosphorylation of a fluorescently labeled peptide substrate by a kinase. A terbium-labeled anti-phosphotyrosine antibody serves as the fluorescent donor, and the label on the peptide substrate is the acceptor. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and allowing FRET to occur. The TR-FRET signal is proportional to the extent of substrate phosphorylation. Inhibitors of the kinase will prevent this phosphorylation, leading to a decrease in the TR-FRET signal.[9]

Data Presentation: Kinase Inhibitory Activity of Oxazole Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of the oxazole derivative Mubritinib and the established kinase inhibitor Lapatinib against various cancer cell lines, providing a quantitative comparison of their potency.[9]

CompoundTarget Cell LineCancer TypeIC50 (µM)
MubritinibSK-BR-3Breast Cancer0.02
MubritinibBT-474Breast Cancer0.03
MubritinibMDA-MB-453Breast Cancer0.04
LapatinibSK-BR-3Breast Cancer0.03
LapatinibBT-474Breast Cancer0.05
LapatinibMDA-MB-453Breast Cancer0.07
Experimental Protocol: Fluorescence-Based (TR-FRET) Kinase Inhibition Assay

This protocol is adapted from TR-FRET based kinase assays for a target like HER2.[9]

Materials:

  • Recombinant human kinase enzyme (e.g., HER2)[9]

  • Fluorescently labeled peptide substrate[9]

  • Terbium-labeled anti-phospho-specific antibody[9]

  • ATP (Adenosine triphosphate)[9]

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[9]

  • Test oxazole derivatives and control inhibitors (dissolved in DMSO)[9]

  • 384-well low-volume black microplates[9]

  • TR-FRET compatible plate reader[9]

Procedure:

  • Compound Preparation:

    • Prepare serial dilutions of the test compounds and a positive control inhibitor in DMSO.[9]

    • Further dilute the compounds in the kinase assay buffer to the desired final concentrations.[9]

  • Assay Plate Preparation:

    • Add a small volume (e.g., 2.5 µL) of the diluted test compounds or DMSO (negative control) to the wells of a 384-well plate.[9]

  • Kinase Reaction:

    • Prepare a master mix containing the kinase enzyme and the fluorescently labeled peptide substrate in kinase assay buffer.[9]

    • Add the kinase reaction mixture (e.g., 5 µL) to each well.

    • Initiate the reaction by adding ATP solution (e.g., 2.5 µL) to each well.[9]

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).[9]

  • Detection:

    • Stop the kinase reaction by adding a solution containing EDTA and the terbium-labeled anti-phospho-specific antibody.[9]

    • Incubate the plate for a further period (e.g., 60 minutes) at room temperature to allow for antibody binding.[9]

  • Measurement:

    • Measure the TR-FRET signal using a compatible plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to controls.

    • Determine the IC50 values by plotting percent inhibition against compound concentration.

Visualization: Kinase Inhibition Screening Workflow and Targeted Signaling Pathway

HTS_Kinase_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detect Detection cluster_analysis Analysis Compound_Prep Prepare Compound Dilutions Dispense_Compounds Dispense Compounds to Plate Compound_Prep->Dispense_Compounds Enzyme_Substrate_Mix Prepare Kinase/Substrate Mix Add_Enzyme_Substrate Add Kinase/Substrate Mix Enzyme_Substrate_Mix->Add_Enzyme_Substrate Dispense_Compounds->Add_Enzyme_Substrate Initiate_Reaction Initiate with ATP & Incubate Add_Enzyme_Substrate->Initiate_Reaction Stop_Reaction Stop Reaction & Add Detection Reagents Initiate_Reaction->Stop_Reaction Incubate_Detection Incubate for Signal Development Stop_Reaction->Incubate_Detection Read_Signal Read TR-FRET Signal Incubate_Detection->Read_Signal Calculate_Inhibition Calculate % Inhibition Read_Signal->Calculate_Inhibition Determine_IC50 Determine IC50 Values Calculate_Inhibition->Determine_IC50

Caption: A generalized workflow for a high-throughput kinase inhibition screen.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (e.g., HER2) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Downstream Downstream Effectors (Cell Survival, Proliferation) mTOR->Downstream Promotes Inhibitor Oxazole Derivative (e.g., Mubritinib) Inhibitor->RTK Inhibits

Caption: A potential mechanism of action for an anticancer oxazole derivative via inhibition of a kinase signaling pathway.[9]

Application Note 3: High-Throughput Screening for Tubulin Polymerization Inhibitors

Certain oxazole derivatives have been shown to inhibit cancer cell proliferation by interfering with microtubule dynamics through the inhibition of tubulin polymerization.[7][8] This leads to cell cycle arrest and apoptosis. A common HTS method to identify such compounds is a biochemical assay that measures the light scattered by microtubules as they polymerize.

Principle of the Assay

This assay is based on the principle that light is scattered by microtubules to an extent that is proportional to the concentration of microtubule polymer. The polymerization of tubulin into microtubules is initiated by warming the solution to 37°C in the presence of GTP. The increase in absorbance (light scattering) at 340 nm is monitored over time. Inhibitors of tubulin polymerization will prevent or reduce this increase in absorbance.[10]

Data Presentation: Tubulin Polymerization Inhibitory Activity

The following table presents the half-maximal inhibitory concentration (IC50) values for representative compounds that inhibit tubulin polymerization.

CompoundAssay TypeIC50 (µM)Reference
2-(benzylthio)-5-(indol-3-yl)-1,3,4-oxadiazole C21Tubulin polymerization inhibition1.59 ± 0.66[11]
Colchicine (Control)Tubulin polymerization inhibition2.52 ± 0.23[11]
Experimental Protocol: Tubulin Polymerization Assay

This protocol is a general guideline for a 96-well plate format.

Materials:

  • Purified tubulin protein[10]

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)[10]

  • GTP solution[10]

  • Test oxazole derivatives and control compounds (e.g., colchicine, paclitaxel) dissolved in DMSO[10]

  • 96-well microplates[10]

  • Spectrophotometer with temperature control capable of reading absorbance at 340 nm[10]

Procedure:

  • Preparation:

    • Reconstitute lyophilized tubulin in polymerization buffer on ice.[10]

    • Prepare serial dilutions of test compounds and controls in polymerization buffer.

  • Assay Plate Setup:

    • On ice, add the diluted compounds to the wells of a pre-chilled 96-well plate.

    • Add the cold tubulin solution to each well.

  • Initiation and Measurement:

    • Initiate polymerization by adding GTP to all wells.

    • Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.[10]

    • Measure the absorbance at 340 nm at regular intervals (e.g., every minute) for a set period (e.g., 60 minutes).

  • Data Analysis:

    • Plot the absorbance at 340 nm versus time to generate polymerization curves.

    • Determine the rate of polymerization and the maximum polymer mass for each compound concentration.

    • Calculate the percent inhibition of polymerization relative to the vehicle control.

    • Determine the IC50 value for each active compound.

Visualization: Tubulin Polymerization Inhibition Assay Workflow

Tubulin_Polymerization_Workflow cluster_prep Preparation (on ice) cluster_reaction Reaction & Measurement cluster_analysis Analysis Reconstitute_Tubulin Reconstitute Tubulin Plate_Setup Add Compounds and Tubulin to Plate Reconstitute_Tubulin->Plate_Setup Prepare_Compounds Prepare Compound Dilutions Prepare_Compounds->Plate_Setup Initiate_Reaction Initiate with GTP Plate_Setup->Initiate_Reaction Incubate_37C Incubate at 37°C in Spectrophotometer Initiate_Reaction->Incubate_37C Measure_Absorbance Measure Absorbance at 340 nm over time Incubate_37C->Measure_Absorbance Generate_Curves Generate Polymerization Curves Measure_Absorbance->Generate_Curves Calculate_Inhibition Calculate % Inhibition Generate_Curves->Calculate_Inhibition Determine_IC50 Determine IC50 Values Calculate_Inhibition->Determine_IC50

Caption: A generalized workflow for a tubulin polymerization inhibition assay.

References

Application Notes and Protocols for the Biological Evaluation of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive framework for the biological evaluation of the novel oxazole derivative, 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol. Oxazole-containing compounds have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document outlines a systematic approach to characterizing the biological profile of this specific compound, commencing with fundamental in vitro cytotoxicity screening and extending to more specialized assays based on the anticipated therapeutic potential of oxazole derivatives. Detailed experimental protocols, data presentation guidelines, and workflow visualizations are provided to ensure robust and reproducible investigations.

Introduction

The oxazole scaffold is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom.[3][4] This structural motif is present in numerous natural products and synthetic compounds with a wide array of biological activities.[4] The diverse therapeutic applications of oxazole derivatives underscore the importance of a thorough and systematic biological evaluation of new analogues.[2] This protocol is specifically tailored for this compound, a compound whose biological activities have yet to be extensively characterized. The following sections detail a tiered approach to its biological evaluation, starting with broad spectrum screening and moving towards more focused mechanistic studies.

General Experimental Workflow

A logical and stepwise approach is crucial for the efficient biological evaluation of a novel compound. The following workflow is recommended for characterizing this compound.

experimental_workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: In Vivo Evaluation Compound Compound Synthesis & Characterization Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Compound->Cytotoxicity Antimicrobial Antimicrobial Activity (e.g., MIC Determination) Compound->Antimicrobial AntiInflammatory Anti-inflammatory Assay (e.g., COX Inhibition) Compound->AntiInflammatory Enzyme Enzyme Inhibition Assays Cytotoxicity->Enzyme Signaling Signaling Pathway Analysis (e.g., Western Blot) Enzyme->Signaling Apoptosis Apoptosis Assays (e.g., Flow Cytometry) Signaling->Apoptosis PK Pharmacokinetic Studies Apoptosis->PK Efficacy In Vivo Efficacy Models PK->Efficacy Toxicity Toxicology Studies Efficacy->Toxicity

Caption: General workflow for the biological evaluation of the target compound.

In Vitro Biological Evaluation Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the effect of a compound on cell proliferation and viability.[5]

Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Incubation: After the incubation period, remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

Cell LineThis compound IC50 (µM)Doxorubicin IC50 (µM)
MCF-725.62.1
HeLa38.23.5
A54945.84.8
Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against various microorganisms.[5]

Protocol:

  • Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) in appropriate broth media.

  • Compound Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the prepared microbial suspension.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Data Presentation:

MicroorganismThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Fluconazole MIC (µg/mL)
S. aureus641-
E. coli1280.5-
C. albicans>256-4
Anti-inflammatory Activity (COX-1/COX-2 Inhibition Assay)

This assay evaluates the compound's ability to inhibit cyclooxygenase enzymes, which are key mediators of inflammation.

Protocol:

  • Enzyme and Substrate Preparation: Prepare purified COX-1 and COX-2 enzymes and arachidonic acid as the substrate.

  • Compound Incubation: Incubate the enzymes with various concentrations of this compound or a reference inhibitor (e.g., celecoxib for COX-2, ibuprofen for COX-1) for a short period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Prostaglandin Measurement: Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition of COX-1 and COX-2 activity and determine the IC50 values.

Data Presentation:

EnzymeThis compound IC50 (µM)Celecoxib IC50 (µM)Ibuprofen IC50 (µM)
COX-185.3>1005.2
COX-215.70.0410.8

Potential Signaling Pathway Modulation

Based on the known activities of other oxazole derivatives, this compound could potentially modulate key signaling pathways involved in cancer cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[6]

signaling_pathway cluster_pathway Hypothetical PI3K/Akt/mTOR Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound This compound Compound->Akt

Caption: Hypothetical modulation of the PI3K/Akt/mTOR pathway.

Conclusion

The protocols and guidelines presented in this document provide a solid foundation for the systematic biological evaluation of this compound. The suggested workflow, from initial in vitro screening to more detailed mechanistic studies, will enable a comprehensive understanding of its pharmacological profile. The data generated from these studies will be crucial in determining the potential therapeutic applications of this novel oxazole derivative and guiding future drug development efforts.

References

Application Notes and Protocols for the Quantification of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol in various matrices. The protocols are designed to be adaptable for research, quality control, and pharmacokinetic studies.

General Analytical Workflow

The overall process for the quantification of the target analyte is depicted in the workflow diagram below. This workflow outlines the major steps from sample receipt to final data analysis and reporting.

Analytical Workflow cluster_pre Sample Handling & Preparation cluster_analysis Analytical Quantification cluster_post Data Processing & Reporting Sample Receipt Sample Receipt Sample Preparation Sample Preparation Sample Receipt->Sample Preparation Instrumental Analysis Instrumental Analysis Sample Preparation->Instrumental Analysis Standard Preparation Standard Preparation Standard Preparation->Instrumental Analysis Data Acquisition Data Acquisition Instrumental Analysis->Data Acquisition Data Processing Data Processing Data Acquisition->Data Processing Report Generation Report Generation Data Processing->Report Generation

Figure 1: General workflow for the quantification of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substances and simple formulations where high sensitivity is not required.

Experimental Protocol

1.1. Instrumentation and Materials

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Reference Standard of this compound.

1.2. Chromatographic Conditions

ParameterValue
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
UV Detection Wavelength 254 nm
Run Time 10 minutes

1.3. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh the sample containing the analyte and dissolve it in a suitable solvent (e.g., mobile phase). Dilute the sample solution with the mobile phase to a concentration that falls within the linearity range of the method. Filter the final solution through a 0.45 µm syringe filter before injection.

1.4. Data Presentation

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 2.01.3
Theoretical Plates≥ 20005500
RSD of Peak Area (n=6)≤ 2.0%0.9%

Table 2: Linearity Data

Concentration (µg/mL)Peak Area (arbitrary units)
111500
558000
10116500
25290000
50585000
1001170000
Correlation Coefficient (r²) ≥ 0.999

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of the analyte in complex matrices, offering higher selectivity than HPLC-UV. Due to the polarity of the hydroxyl group, derivatization is recommended to improve volatility and peak shape.

Experimental Protocol

2.1. Instrumentation and Materials

  • GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Reagents: Dichloromethane (GC grade), Pyridine, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

2.2. Sample Preparation and Derivatization

  • Accurately weigh the sample or evaporate the solvent from a sample extract to dryness under a gentle stream of nitrogen.

  • Add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS to the dried sample.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the sample to room temperature before injection.

2.3. GC-MS Conditions

ParameterValue
Injector Temperature 250°C
Injection Volume 1 µL (Splitless mode)
Carrier Gas Helium at 1.0 mL/min
Oven Temperature Program Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min
MS Transfer Line Temp. 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 50-500

2.4. Data Presentation

Table 3: GC-MS Quantitative Data (Hypothetical)

ParameterValue
Retention Time (derivatized)~12.5 min
Quantifier Ion (m/z)To be determined (likely a fragment of the TMS-ether)
Qualifier Ion 1 (m/z)To be determined
Qualifier Ion 2 (m/z)To be determined
Linearity Range10 - 1000 ng/mL
Correlation Coefficient (r²)≥ 0.995

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for the quantification of this compound in biological matrices such as plasma at low concentrations.

Experimental Protocol

3.1. Instrumentation and Materials

  • LC-MS/MS System: A High-Performance Liquid Chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Reagents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid, Internal Standard (IS) - a structurally similar compound, if available.

3.2. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

3.3. LC-MS/MS Conditions

ParameterValue
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 3 min, hold at 90% B for 1 min, return to 10% B and equilibrate for 1 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transitions See Table 4

3.4. Data Presentation

Table 4: MRM Transitions and MS Parameters (Predicted)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Analyte218.1 (M+H)⁺187.1 (loss of CH₂OH)15
Analyte218.1 (M+H)⁺105.1 (benzoyl fragment)25
Internal StandardTo be determinedTo be determinedTo be determined

Table 5: LC-MS/MS Quantitative Performance (Typical)

ParameterAcceptance Criteria
Linearity Range0.5 - 500 ng/mL
Correlation Coefficient (r²)≥ 0.995
Accuracy85 - 115% (80 - 120% at LLOQ)
Precision (%CV)≤ 15% (≤ 20% at LLOQ)
Lower Limit of Quantification (LLOQ)0.5 ng/mL

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship in developing a bioanalytical LC-MS/MS method, from initial optimization to final validation, highlighting the key stages and decision points.

LCMS_Method_Dev cluster_method_dev Method Development cluster_validation Method Validation Analyte_Characterization Analyte Characterization (MS Scan, Product Ion Scan) Select_MRM Select MRM Transitions Analyte_Characterization->Select_MRM Optimize_LC LC Method Optimization (Column, Mobile Phase, Gradient) Select_MRM->Optimize_LC Sample_Prep_Dev Sample Preparation Development (PPT, LLE, SPE) Optimize_LC->Sample_Prep_Dev Linearity Linearity & Range Sample_Prep_Dev->Linearity Accuracy_Precision Accuracy & Precision Linearity->Accuracy_Precision Selectivity Selectivity & Matrix Effect Accuracy_Precision->Selectivity Stability Stability Assessment Selectivity->Stability Final_Method Validated Bioanalytical Method Stability->Final_Method

Figure 2: LC-MS/MS bioanalytical method development and validation workflow.

Application Notes and Protocols: 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Following a comprehensive review of scientific literature and chemical databases, there is currently no published information detailing the use of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol (CAS: 103788-65-4) as a chemical probe. The information provided herein is based on the general properties of structurally related oxazole compounds and serves as a hypothetical guide for potential research applications. All protocols are illustrative and would require rigorous validation.

Introduction

This compound is a heterocyclic organic compound featuring a 2,5-disubstituted oxazole ring. While this specific molecule has not been characterized as a biological probe, the oxazole scaffold is a common motif in pharmacologically active compounds, known to exhibit a range of activities including antimicrobial, anti-inflammatory, and anticancer effects. These application notes propose potential uses and experimental protocols for investigating this compound as a novel chemical probe.

Chemical Properties:

PropertyValue
Molecular Formula C₁₂H₁₃NO₂
Molecular Weight 203.24 g/mol
CAS Number 103788-65-4
Appearance (Predicted) White to off-white solid or oil
Solubility Expected to be soluble in organic solvents like DMSO, ethanol, and methanol.

Potential Applications as a Chemical Probe

Based on the activities of similar oxazole-containing molecules, this compound could be investigated in the following areas:

  • 2.1 As an Antimicrobial Agent: The oxazole ring is present in several natural and synthetic antimicrobial compounds. This molecule could be screened for its efficacy against various bacterial and fungal strains.

  • 2.2 As an Anti-inflammatory Probe: Certain oxazole derivatives are known to modulate inflammatory pathways. This compound could be tested for its ability to inhibit key inflammatory enzymes (e.g., COX-1/2) or cytokine production.

  • 2.3 As a Scaffold for Kinase Inhibitors: The 2-phenyl-oxazole core can serve as a foundational structure for developing inhibitors of protein kinases, which are crucial targets in oncology.

Hypothetical Experimental Protocols

The following are generalized protocols for initial screening of this compound.

Protocol: Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity

This protocol describes a broth microdilution method to determine the lowest concentration of the compound that inhibits visible growth of bacteria.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microplates

  • Spectrophotometer (600 nm)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (MHB + DMSO)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the test compound in DMSO.

  • Bacterial Inoculum Preparation: Culture bacteria overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution with MHB to achieve a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Controls: Include wells for a positive control (bacteria + ciprofloxacin), a negative control (MHB + DMSO), and a sterility control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC by visually inspecting for the lowest concentration with no turbidity. Alternatively, read the optical density at 600 nm.

Protocol: In Vitro COX-1/2 Inhibition Assay

This protocol outlines a method to assess the compound's ability to inhibit cyclooxygenase enzymes, key mediators of inflammation.

Materials:

  • This compound

  • COX-1 and COX-2 enzyme preparations (human or ovine)

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit (commercially available)

  • Positive control inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • 96-well microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in the appropriate assay buffer provided with the kit.

  • Enzyme Reaction: In a 96-well plate, add the COX-1 or COX-2 enzyme to each well.

  • Inhibition Step: Add the diluted test compound or control inhibitor to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for binding.

  • Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Detection: After a set incubation period, add the colorimetric substrate solution. This reaction produces a colored product that can be quantified.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

Visualizations of Experimental and Logical Workflows

The following diagrams illustrate the logical flow of the proposed investigations.

cluster_screening Initial Biological Screening cluster_hit_validation Hit Validation & MOA Studies A Compound 2-(5-Methyl-2-phenyl- 1,3-oxazol-4-yl)ethan-1-ol B Antimicrobial Screening (MIC Assay) A->B C Anti-inflammatory Screening (COX Inhibition Assay) A->C D Kinase Panel Screening A->D E Dose-Response Analysis (IC50/EC50 Determination) B->E If Active C->E If Active D->E If Active F Target Engagement Assays (Cell-based) E->F G Pathway Analysis (Western Blot, qPCR) F->G

Caption: General workflow for screening and validating the biological activity of the compound.

cluster_pathway Hypothetical Anti-inflammatory Signaling Pathway Prostaglandins Prostaglandins (Inflammation, Pain) Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Substrate COX_Enzymes->Prostaglandins Catalyzes Compound 2-(5-Methyl-2-phenyl- 1,3-oxazol-4-yl)ethan-1-ol Compound->COX_Enzymes Potential Inhibition

Caption: Potential mechanism of action in an anti-inflammatory context.

Application Notes and Protocols: Derivatization of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the derivatization of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol and subsequent bioassays to evaluate the biological activities of the synthesized derivatives. Oxazole-containing compounds are known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3][4][5] The derivatization of the parent compound at its hydroxyl group is a key strategy to modulate its physicochemical properties and biological activity, potentially leading to the discovery of novel therapeutic agents.

Introduction

The oxazole nucleus is a prominent scaffold in medicinal chemistry, present in numerous natural products and synthetic compounds with diverse biological activities.[1][2][5] The substitution pattern on the oxazole ring and its side chains plays a crucial role in determining the pharmacological profile.[1][3] The target compound, this compound, possesses a reactive primary alcohol functional group, which is an ideal site for chemical modification to generate a library of derivatives. This document outlines protocols for the synthesis of ester and ether derivatives and their subsequent evaluation in relevant bioassays.

Derivatization Strategies

The primary hydroxyl group of this compound is a versatile handle for introducing a variety of functional groups. The following derivatization strategies are proposed:

  • Esterification: Reaction with carboxylic acids, acid chlorides, or acid anhydrides to form ester derivatives. This can modulate lipophilicity and introduce various structural motifs.

  • Etherification: Reaction with alkyl halides or other electrophiles under basic conditions to form ether derivatives. This can alter the hydrogen bonding capacity and steric profile of the molecule.

General Synthetic Scheme

G cluster_ester Esterification cluster_ether Etherification parent This compound ester_reagents R-COOH, DCC, DMAP or R-COCl, Pyridine parent->ester_reagents ether_reagents R-X, NaH parent->ether_reagents ester_product Ester Derivatives ester_reagents->ester_product ether_product Ether Derivatives ether_reagents->ether_product

Caption: Derivatization workflow for this compound.

Experimental Protocols

Synthesis of Ester Derivatives

Protocol 3.1.1: Steglich Esterification

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL).

  • Add the desired carboxylic acid (1.2 eq), N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthesis of Ether Derivatives

Protocol 3.2.1: Williamson Ether Synthesis

  • To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, 15 mL) at 0 °C, add sodium hydride (NaH, 1.5 eq, 60% dispersion in mineral oil) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the desired alkyl halide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction carefully with ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Bioassay Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the cytotoxic effects of the synthesized derivatives on cancer cell lines.

Protocol 4.1.1: MTT Assay Workflow

G A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with derivatives at various concentrations B->C D Incubate for 48 hours C->D E Add MTT solution (5 mg/mL) D->E F Incubate for 4 hours E->F G Remove medium and add DMSO to dissolve formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for the MTT cytotoxicity assay.

  • Seed human cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Replace the medium in the wells with the medium containing the test compounds and incubate for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) values.

Antimicrobial Susceptibility Testing

Protocol 4.2.1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

  • Prepare a twofold serial dilution of each compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculate each well with a standardized microbial suspension (approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi).

  • Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation

(Note: The following data is hypothetical and for illustrative purposes only.)

Table 1: In Vitro Cytotoxicity of this compound Derivatives

Compound IDR Group (Ester Derivatives)IC₅₀ (µM) vs. HeLaIC₅₀ (µM) vs. MCF-7
Parent -H> 100> 100
D-01 -COCH₃75.288.4
D-02 -COC₆H₅42.155.9
D-03 -CO(4-Cl-C₆H₄)25.832.7
D-04 -CO(4-NO₂-C₆H₄)15.321.5

Table 2: Antimicrobial Activity of this compound Derivatives

Compound IDR Group (Ether Derivatives)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
Parent -H> 256> 256> 256
D-05 -CH₃128256128
D-06 -CH₂C₆H₅6412864
D-07 -CH₂(4-F-C₆H₄)326432
D-08 -CH₂(2,4-diCl-C₆H₄)163216

Potential Signaling Pathway Involvement

Oxazole derivatives have been reported to exhibit anti-inflammatory activity, potentially through the inhibition of cyclooxygenase (COX) enzymes.

G Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Thromboxanes Thromboxanes PGH2->Thromboxanes Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain Fever Fever Prostaglandins->Fever Stomach_Lining Stomach Lining Protection Prostaglandins->Stomach_Lining Platelet_Aggregation Platelet Aggregation Thromboxanes->Platelet_Aggregation Derivatives Oxazole Derivatives Derivatives->COX2 Inhibition

Caption: Potential inhibition of the COX-2 pathway by oxazole derivatives.

Conclusion

The protocols and application notes provided herein offer a framework for the systematic derivatization of this compound and the evaluation of its derivatives for potential therapeutic applications. The described synthetic strategies and bioassays can be adapted and expanded to explore a wider range of chemical space and biological targets, facilitating the discovery of novel oxazole-based drug candidates.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the large-scale synthesis of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol, a key intermediate in pharmaceutical development. The protocols outlined below are based on established chemical principles and analogous transformations reported in the scientific literature.

I. Synthetic Strategy Overview

The synthesis of this compound can be achieved through a multi-step process. The overall strategy involves the construction of the core 5-methyl-2-phenyl-1,3-oxazole ring system, followed by the elaboration and reduction of a side chain at the 4-position to yield the desired primary alcohol. A plausible and efficient synthetic route is outlined below:

  • Step 1: Synthesis of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid. This key intermediate can be prepared from commercially available starting materials.

  • Step 2: Esterification to Ethyl 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetate. The carboxylic acid is converted to its corresponding ethyl ester to facilitate the subsequent reduction.

  • Step 3: Reduction to this compound. The ethyl ester is reduced to the target primary alcohol.

II. Data Presentation

Table 1: Summary of Reagents and Expected Yields

StepReactant 1Reactant 2ProductMolar Mass ( g/mol )Stoichiometry (Equivalents)Theoretical Yield (%)
14-(2-Cyanoethyl)-5-methyl-2-phenyloxazolePotassium Hydroxide2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid217.221.0 / 4.5~85
22-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acidEthanolEthyl 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetate245.281.0 / Excess~90
3Ethyl 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetateLithium Aluminum HydrideThis compound203.241.0 / 1.5~90

III. Experimental Protocols

Step 1: Synthesis of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid

This protocol is adapted from procedures for the hydrolysis of nitriles to carboxylic acids.

Materials:

  • 4-(2-Cyanoethyl)-5-methyl-2-phenyloxazole

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric Acid (HCl), concentrated

  • Large-scale reaction vessel with reflux condenser and mechanical stirrer

  • Heating mantle

  • Filtration apparatus

Procedure:

  • To a solution of 4-(2-Cyanoethyl)-5-methyl-2-phenyloxazole (1.0 equivalent) in a mixture of ethanol and water, add potassium hydroxide (4.5 equivalents).

  • Heat the reaction mixture to reflux and maintain for approximately 20 hours, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., dichloromethane or ether) to remove any unreacted starting material.

  • Carefully acidify the aqueous layer to a pH of approximately 2-3 with concentrated hydrochloric acid while cooling in an ice bath.

  • A precipitate of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid will form.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to a constant weight.

Step 2: Esterification to Ethyl 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetate

This protocol describes a standard Fischer esterification.

Materials:

  • 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid

  • Ethanol, absolute

  • Sulfuric Acid (H₂SO₄), concentrated

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Reaction vessel with reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid (1.0 equivalent) in a large excess of absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Heat the mixture to reflux and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude ethyl ester.

  • If necessary, purify the product by column chromatography on silica gel.

Step 3: Reduction to this compound

This protocol is based on the known reduction of esters with lithium aluminum hydride. Caution: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.

Materials:

  • Ethyl 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetate

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Sodium Sulfate Decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Reaction vessel with dropping funnel and stirrer

  • Ice bath

Procedure:

  • Under an inert atmosphere, suspend lithium aluminum hydride (1.5 equivalents) in anhydrous THF in a reaction vessel equipped with a dropping funnel and stirrer.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve ethyl 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetate (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete.

  • Carefully quench the reaction by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup). Alternatively, a saturated aqueous solution of Rochelle's salt can be added to quench the reaction and facilitate the workup.

  • Stir the resulting mixture until a granular precipitate forms.

  • Filter the solid and wash it thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washings, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography to yield pure this compound.

IV. Mandatory Visualizations

Experimental Workflow Diagram

SynthesisWorkflow Start 4-(2-Cyanoethyl)-5-methyl- 2-phenyloxazole Step1 Step 1: Hydrolysis (KOH, EtOH/H₂O, Reflux) Start->Step1 Intermediate1 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl) acetic acid Step1->Intermediate1 Step2 Step 2: Esterification (EtOH, H₂SO₄ cat., Reflux) Intermediate1->Step2 Intermediate2 Ethyl 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl) acetate Step2->Intermediate2 Step3 Step 3: Reduction (LiAlH₄, Anhydrous THF) Intermediate2->Step3 FinalProduct 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl) ethan-1-ol Step3->FinalProduct

Caption: Synthetic pathway for this compound.

Troubleshooting & Optimization

Technical Support Center: Optimization of Oxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in oxazole synthesis. It provides practical troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to aid in the optimization of reaction conditions and overcome common experimental hurdles.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during oxazole synthesis, leading to low yields or impure products.

Issue: Low or No Product Formation

  • Q1: My Robinson-Gabriel synthesis is resulting in a low yield and significant tar formation. What is the likely cause and how can I fix it?

    • A: This often indicates that the reaction conditions are too harsh for your substrate. Strong acids like concentrated sulfuric acid (H₂SO₄) at high temperatures can cause decomposition and polymerization.[1][2]

      • Troubleshooting Steps:

        • Select a Milder Dehydrating Agent: Replace H₂SO₄ with reagents that work under milder conditions, such as polyphosphoric acid (PPA), trifluoroacetic anhydride (TFAA), or the Burgess reagent.[1][2] A two-step approach involving Dess-Martin periodinane followed by cyclodehydration with triphenylphosphine and iodine is also a much cleaner alternative.[1]

        • Optimize Reaction Temperature: Lower the temperature to find a balance between a reasonable reaction rate and minimizing substrate decomposition.[1][2]

        • Reduce Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to prevent unnecessarily long reaction times that can lead to byproduct formation.[2]

        • Consider Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times, often leading to higher yields and cleaner reaction profiles by minimizing thermal degradation.[1]

  • Q2: My van Leusen oxazole synthesis is giving a low yield. What are the common reasons and how can I improve it?

    • A: Low yields in the van Leusen synthesis can often be attributed to the incomplete elimination of the tosyl group from the dihydrooxazole intermediate, the presence of impurities in the starting materials, or decomposition of the TosMIC reagent.[3]

      • Troubleshooting Steps:

        • Promote Elimination of the Tosyl Group: If the dihydrooxazole intermediate is the major byproduct, consider increasing the reaction temperature gently after the initial addition of reagents.[3] Using a stronger, non-nucleophilic base like potassium tert-butoxide or DBU can also facilitate a more efficient elimination.[3] In some cases, a longer reaction time may be sufficient.[3]

        • Ensure Purity of Starting Materials: Aldehydes can oxidize to carboxylic acids, which will not participate in the reaction. Purify the aldehyde before use if necessary. Ensure the p-toluenesulfonylmethyl isocyanide (TosMIC) is pure and dry.[3]

Issue: Formation of Side Products

  • Q3: I am observing significant byproduct formation in my Robinson-Gabriel synthesis. How can I minimize this?

    • A: Byproduct formation can be caused by hydrolysis of intermediates or competing reaction pathways like the formation of enamides.[2]

      • Troubleshooting Steps:

        • Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried to prevent water from hydrolyzing the oxazoline intermediate.[2]

        • Modify Reaction Conditions: Altering the temperature or the choice of dehydrating agent can disfavor the pathway leading to enamide formation.[2]

  • Q4: My van Leusen reaction is producing a nitrile instead of the desired oxazole. Why is this happening?

    • A: The formation of a nitrile byproduct is a strong indication that your aldehyde starting material is contaminated with a ketone.[3]

      • Troubleshooting Steps:

        • Purify the Aldehyde: Purify your aldehyde starting material by distillation or chromatography to remove any ketone impurities.[3]

Issue: Purification Challenges

  • Q5: I'm having difficulty purifying my oxazole product using column chromatography. What are my options?

    • A: If the desired oxazole has a similar polarity to byproducts or unreacted starting material, chromatographic separation can be challenging.[2][4]

      • Troubleshooting Steps:

        • Optimize Chromatography: Experiment with different solvent systems and stationary phases (e.g., alumina instead of silica gel).[2][4]

        • Consider Recrystallization: If your product is a solid, recrystallization can be a very effective purification method.[4][5][6][7]

        • Aqueous Workup for Acidic/Basic Oxazoles: For oxazoles with acidic or basic functional groups, an aqueous workup with pH adjustment can be used to move the desired compound between aqueous and organic layers, separating it from neutral impurities.[4]

Data Presentation

Table 1: Comparison of Dehydrating Agents in Robinson-Gabriel Synthesis

Dehydrating AgentTypical ConditionsYield RangeAdvantagesDisadvantages
Sulfuric Acid (H₂SO₄)Acetic Anhydride, 90-100°CModerateInexpensive, readily availableHarsh conditions, potential for charring and side reactions[1][2]
Polyphosphoric Acid (PPA)Neat, 100-160°CModerate to GoodOften gives higher yields than H₂SO₄[1]High viscosity, difficult workup[1]
Trifluoroacetic Anhydride (TFAA)Ethereal Solvents, RT to RefluxGoodMild conditions, suitable for solid-phase synthesis[1]Expensive[1]
Dess-Martin Periodinane (DMP) then PPh₃/I₂CH₂Cl₂, CH₃CN, RTGood to ExcellentVery mild, high functional group tolerance[1]Two-step process, expensive reagents[1]
Burgess ReagentTHF, Benzene, 50-80°CGood to ExcellentMild, neutral conditions, clean conversions[1]Expensive, moisture-sensitive[1]

Table 2: Effect of Base on Yield in Van Leusen Oxazole Synthesis

BaseSolventTemperature (°C)Reaction Time (h)Yield (%)
K₂CO₃MethanolReflux685[8]
K₃PO₄Isopropanol60 (Microwave)0.192-95
TriethylamineIsopropanol606Forms oxazoline intermediate
DBUVariesCan promote elimination--

Experimental Protocols

Protocol 1: Robinson-Gabriel Synthesis of 2,5-Disubstituted Oxazoles (Classical Method)

Materials:

  • 2-Acylamino-ketone (1.0 eq)

  • Acetic Anhydride

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)

  • Crushed Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate or Dichloromethane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the 2-acylamino-ketone in acetic anhydride (5-10 mL per gram of substrate).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) dropwise.[1]

  • Allow the mixture to warm to room temperature and then heat to 90-100°C.[1]

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).[1]

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.[1]

  • Neutralize the aqueous solution with a saturated NaHCO₃ solution until the pH is between 7 and 8.[1]

  • Extract the product with an organic solvent like ethyl acetate or dichloromethane (3x).[1]

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography or recrystallization.[1]

Protocol 2: Fischer Oxazole Synthesis of 2,5-Disubstituted Oxazoles

Materials:

  • Cyanohydrin (1.0 eq)

  • Aldehyde (1.0 eq)

  • Anhydrous Diethyl Ether

  • Dry Hydrogen Chloride (HCl) gas

  • Water or Ethanol

Procedure:

  • Dissolve the cyanohydrin and the aldehyde in anhydrous diethyl ether in a flask protected from moisture.[9]

  • Pass a stream of dry HCl gas through the solution.[9]

  • The oxazole product will precipitate as its hydrochloride salt.

  • Collect the precipitate by filtration.

  • The free base can be obtained by treating the hydrochloride salt with water or by boiling it with alcohol.[9]

Protocol 3: Van Leusen Synthesis of a 4-Substituted Oxazole

Materials:

  • α-Substituted tosylmethyl isocyanide (1.0 eq)

  • Aldehyde (1.0 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Methanol (MeOH)

  • Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Combine the α-substituted tosylmethyl isocyanide and the aldehyde in a round-bottom flask with a reflux condenser and a magnetic stir bar.[8]

  • Add methanol to the flask.[8]

  • Add potassium carbonate to the stirred solution.[8]

  • Heat the reaction mixture to reflux and maintain for approximately 6 hours, monitoring the reaction by TLC.[8]

  • After the reaction is complete, cool the mixture to room temperature.[8]

  • Remove the methanol under reduced pressure.[8]

  • Add water and ethyl acetate to the residue and transfer to a separatory funnel.[8]

  • Separate the layers and extract the aqueous layer with ethyl acetate (2x).[8]

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[8]

  • Concentrate the filtrate under reduced pressure to yield the crude product.[8]

  • Purify the crude product by flash chromatography on silica gel.[8]

Mandatory Visualizations

Robinson_Gabriel_Workflow cluster_start Starting Material cluster_intermediate Key Step cluster_product Product Acylaminoketone 2-Acylamino-ketone Cyclodehydration Intramolecular Cyclization & Dehydration Acylaminoketone->Cyclodehydration Dehydrating Agent (e.g., H₂SO₄, PPA, TFAA) Oxazole Substituted Oxazole Cyclodehydration->Oxazole

Caption: Robinson-Gabriel synthesis workflow.

Fischer_Oxazole_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_final_product Product Cyanohydrin Cyanohydrin Chloro_oxazoline Chloro-oxazoline Intermediate Cyanohydrin->Chloro_oxazoline Aldehyde Aldehyde Aldehyde->Chloro_oxazoline Anhydrous HCl Disubstituted_Oxazole 2,5-Disubstituted Oxazole Chloro_oxazoline->Disubstituted_Oxazole Tautomerization & HCl Elimination Troubleshooting_Flowchart Start Unsatisfactory Reaction Outcome Low_Yield Low Yield? Start->Low_Yield Side_Products Significant Side Products? Low_Yield->Side_Products No Harsh_Conditions Consider Milder Conditions (Lower Temp, Milder Reagents) Low_Yield->Harsh_Conditions Yes Incomplete_Reaction Incomplete Reaction? (Monitor by TLC/LC-MS) Side_Products->Incomplete_Reaction No Optimize_Chromatography Optimize Chromatography (Solvents, Stationary Phase) Side_Products->Optimize_Chromatography Yes Harsh_Conditions->Side_Products Increase_Severity Increase Reaction Time/Temp or Use Stronger Reagent Incomplete_Reaction->Increase_Severity Yes Purification_Issues Purification Difficulties? Incomplete_Reaction->Purification_Issues No Increase_Severity->Purification_Issues Purification_Issues->Optimize_Chromatography Yes End Optimized Synthesis Purification_Issues->End No Consider_Recrystallization Try Recrystallization Optimize_Chromatography->Consider_Recrystallization Consider_Recrystallization->End

References

Technical Support Center: Synthesis of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to produce this compound?

A common and effective method involves a two-step process. The first step is the synthesis of the intermediate, ethyl (5-methyl-2-phenyloxazol-4-yl)acetate. This is typically achieved through a Robinson-Gabriel-type synthesis from an α-acylamino ketone precursor. The second step involves the reduction of the resulting ester to the desired primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄)[1].

Q2: I am observing a low yield in the final reduction step. What are the possible causes and solutions?

Low yields in the reduction of ethyl (5-methyl-2-phenyloxazol-4-yl)acetate can stem from several factors:

  • Incomplete Reaction: The reduction may not have gone to completion. This can be addressed by increasing the reaction time or using a larger excess of the reducing agent. Careful monitoring by Thin Layer Chromatography (TLC) is crucial.

  • Degradation of Starting Material or Product: The reaction conditions, particularly temperature, might be too harsh, leading to decomposition. Ensure the reaction is carried out at the recommended temperature, often with cooling.

  • Impure Starting Ester: Impurities in the ethyl (5-methyl-2-phenyloxazol-4-yl)acetate can interfere with the reduction. It is essential to use a highly purified ester for this step.

  • Improper Quenching: The work-up procedure is critical. Improper quenching of the reaction can lead to the formation of emulsions or insoluble aluminum salts, which can trap the product and reduce the isolated yield.

Q3: What are the potential by-products in this synthesis, and how can I identify them?

Potential by-products can arise from both the oxazole formation and the final reduction step.

  • From Oxazole Synthesis:

    • Unreacted Starting Materials: Incomplete cyclization can leave residual α-acylamino ketone.

    • Enamide: Formation of an enamide can occur as a competing side reaction to cyclization[2].

    • Polymerization/Tar: Strong acidic conditions used in some oxazole syntheses can lead to the formation of polymeric materials[2].

  • From Reduction Step:

    • Unreacted Ethyl (5-methyl-2-phenyloxazol-4-yl)acetate: Incomplete reduction will result in the presence of the starting ester in the final product. This can be easily detected by techniques like NMR (presence of the ethyl ester signals) and IR (presence of the ester carbonyl stretch).

    • Over-reduction Products: While less common for an ester reduction to a primary alcohol, highly reactive conditions could potentially lead to cleavage of the oxazole ring, though this is generally not a major concern with LiAlH₄ under controlled conditions.

These by-products can be identified and quantified using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and High-Performance Liquid Chromatography (HPLC).

Q4: How can I minimize the formation of by-products?

Minimizing by-product formation requires careful control of reaction parameters:

  • Anhydrous Conditions: For the Robinson-Gabriel synthesis, ensuring anhydrous conditions is critical to prevent hydrolysis of intermediates[2].

  • Optimal Dehydrating Agent and Temperature: The choice of dehydrating agent (e.g., H₂SO₄, P₂O₅, POCl₃) and reaction temperature should be optimized for the specific substrate to favor cyclization over side reactions[3][4].

  • Controlled Addition of Reagents: During the reduction step, slow and controlled addition of the reducing agent, often at a low temperature, is crucial to prevent overheating and potential side reactions.

  • Purity of Reagents and Solvents: Using high-purity starting materials, reagents, and dry solvents is essential for a clean reaction.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation (Oxazole Synthesis) Incomplete cyclodehydration of the 2-acylamino-ketone precursor.Optimize the dehydrating agent (e.g., switch from H₂SO₄ to POCl₃ or P₂O₅). Increase the reaction temperature, but monitor for decomposition. Ensure the starting material is pure and dry[2].
Decomposition of starting material under harsh acidic conditions.Use a milder dehydrating agent. Reduce the reaction time by closely monitoring the reaction progress[2].
Presence of Significant By-products (Oxazole Synthesis) Hydrolysis of intermediates due to the presence of water.Use anhydrous solvents and reagents. Employ a more powerful dehydrating agent to scavenge any trace amounts of water[2].
Formation of enamides as a side product.Modify reaction conditions such as temperature or the choice of dehydrating agent to disfavor the enamide formation pathway[2].
Polymerization or tar formation.Lower the reaction temperature. Use a lower concentration of the acid catalyst[2].
Low Yield in Reduction Step Incomplete reduction of the ester.Increase the molar excess of LiAlH₄. Extend the reaction time. Monitor the reaction progress by TLC.
Degradation of the product during work-up.Perform the quenching step at a low temperature (e.g., in an ice bath). Use a standard Fieser work-up procedure for LiAlH₄ reactions to avoid emulsion formation.
Difficulty in Product Purification Similar polarity of the desired product and by-products.Optimize the chromatographic conditions. Experiment with different solvent systems (e.g., varying ratios of hexane and ethyl acetate) for column chromatography. Consider crystallization as an alternative or final purification step.

Experimental Protocols

Synthesis of Ethyl (5-methyl-2-phenyloxazol-4-yl)acetate

This procedure is based on a typical Robinson-Gabriel synthesis followed by esterification, which is a plausible route to the intermediate.

  • Acylation of 3-aminobutan-2-one: To a solution of 3-aminobutan-2-one hydrochloride in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine) to neutralize the salt. Cool the mixture in an ice bath and add benzoyl chloride dropwise. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure to obtain N-(3-oxobutan-2-yl)benzamide.

  • Cyclodehydration to form the oxazole: Treat the crude N-(3-oxobutan-2-yl)benzamide with a dehydrating agent such as concentrated sulfuric acid or phosphorus pentoxide in a suitable solvent like chloroform or neat. Heat the reaction mixture to effect cyclization. The reaction progress should be monitored by TLC.

  • Esterification: The resulting 4-acetyl-5-methyl-2-phenyloxazole can be converted to the desired ester through various methods, such as the Willgerodt-Kindler reaction followed by esterification. A more direct approach might involve using a starting material that already contains the acetate precursor. A detailed, specific protocol for this exact intermediate was not found in the initial search.

Reduction of Ethyl (5-methyl-2-phenyloxazol-4-yl)acetate to this compound[1]
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

  • Addition of Ester: Cool the LiAlH₄ suspension in an ice bath. Dissolve ethyl (5-methyl-2-phenyloxazol-4-yl)acetate in anhydrous THF and add it dropwise to the LiAlH₄ suspension with stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitor by TLC for the disappearance of the starting material).

  • Quenching: Cool the reaction mixture again in an ice bath. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by the addition of a 15% aqueous sodium hydroxide solution, and then more water.

  • Work-up: Stir the resulting mixture until a white precipitate of aluminum salts forms. Filter the mixture through a pad of Celite, washing the filter cake with THF or ethyl acetate.

  • Purification: Combine the organic filtrates and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Visualizations

Synthesis_Pathway cluster_0 Step 1: Oxazole Formation (Robinson-Gabriel) cluster_1 Step 2: Reduction N-(1-hydroxy-3-oxobutan-2-yl)benzamide N-(1-hydroxy-3-oxobutan-2-yl)benzamide Oxazole_Intermediate Ethyl (5-methyl-2-phenyloxazol-4-yl)acetate N-(1-hydroxy-3-oxobutan-2-yl)benzamide->Oxazole_Intermediate Cyclodehydration Dehydrating_Agent Dehydrating Agent (e.g., H₂SO₄, P₂O₅) Dehydrating_Agent->N-(1-hydroxy-3-oxobutan-2-yl)benzamide Final_Product This compound Oxazole_Intermediate->Final_Product Reduction Reducing_Agent Reducing Agent (e.g., LiAlH₄) Reducing_Agent->Oxazole_Intermediate

Caption: Synthetic pathway for this compound.

Byproduct_Formation Precursor N-(1-hydroxy-3-oxobutan-2-yl)benzamide Desired_Oxazole Ethyl (5-methyl-2-phenyloxazol-4-yl)acetate Precursor->Desired_Oxazole Desired Cyclization Enamide_Byproduct Enamide By-product Precursor->Enamide_Byproduct Side Reaction Polymerization Polymerization/Tar Precursor->Polymerization Side Reaction Incomplete_Reduction Unreacted Ester Desired_Oxazole->Incomplete_Reduction Incomplete Reaction Final_Product This compound Desired_Oxazole->Final_Product Desired Reduction

Caption: Potential by-product formation pathways.

Troubleshooting_Workflow Start Experiment Issue (e.g., Low Yield, Impurities) Identify_Step Identify Problematic Step (Oxazole Formation or Reduction) Start->Identify_Step Analyze_Oxazole Analyze Oxazole Synthesis (TLC, NMR of crude) Identify_Step->Analyze_Oxazole Oxazole Step Analyze_Reduction Analyze Reduction Step (TLC, NMR of crude) Identify_Step->Analyze_Reduction Reduction Step Troubleshoot_Oxazole Consult Oxazole Troubleshooting Guide Analyze_Oxazole->Troubleshoot_Oxazole Troubleshoot_Reduction Consult Reduction Troubleshooting Guide Analyze_Reduction->Troubleshoot_Reduction Optimize Optimize Reaction Conditions Troubleshoot_Oxazole->Optimize Troubleshoot_Reduction->Optimize

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Synthesis of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound and related oxazole derivatives.

Issue 1: Low Overall Yield

  • Question: My overall yield for the two-step synthesis of this compound is consistently low. What are the likely causes and how can I improve it?

  • Answer: Low overall yield can stem from inefficiencies in either the oxazole ring formation (Robinson-Gabriel synthesis) or the subsequent reduction of the ethyl ester.

    • For the Robinson-Gabriel Synthesis of Ethyl (5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate:

      • Incomplete Cyclodehydration: The cyclization of the N-benzoyl-L-alanine ethyl ester precursor may be inefficient. The choice of dehydrating agent is critical.[1][2] While strong acids like concentrated sulfuric acid are traditional, they can cause degradation.[2] Milder reagents often provide better yields.

      • Side Reactions: Under harsh acidic conditions, side reactions such as hydrolysis of the starting material or polymerization can occur, leading to the formation of tar-like byproducts and reducing the yield of the desired oxazole.[1][2]

      • Reaction Conditions: Suboptimal temperature and reaction time can also contribute to low yields.

    • For the Reduction of Ethyl (5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate:

      • Incomplete Reduction: The ester may not be fully converted to the alcohol. This can be due to insufficient reducing agent or non-optimal reaction conditions.

      • Degradation of the Product: The product alcohol may be unstable under the work-up conditions.

Issue 2: Formation of Significant Byproducts

  • Question: I am observing significant byproduct formation during the Robinson-Gabriel synthesis of the oxazole intermediate. How can I minimize these?

  • Answer: Byproduct formation is a common challenge in Robinson-Gabriel synthesis. Here are some potential causes and solutions:

    • Hydrolysis: The presence of water can lead to the hydrolysis of the starting material or intermediates.[1] Ensure all reagents and solvents are anhydrous.

    • Polymerization: Strong acid catalysts can promote the polymerization of starting materials or intermediates, especially at high temperatures.[2] Consider using a milder cyclodehydrating agent and optimizing the reaction temperature.

    • Enamide Formation: Elimination of water from the 2-acylamino-ketone can sometimes lead to the formation of an enamide as a competing side product.[1] Adjusting the reaction conditions, such as the dehydrating agent and temperature, can help to disfavor this pathway.[1]

Issue 3: Difficulty in Product Purification

  • Question: I am having trouble purifying the final product, this compound. What purification strategies are recommended?

  • Answer: The polarity of the hydroxyl group in the final product can sometimes make purification by column chromatography challenging, especially if byproducts have similar polarities.

    • Optimize Chromatography: Experiment with different solvent systems for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

    • Work-up Procedure: Ensure the work-up procedure effectively removes any unreacted reagents or catalysts. A thorough aqueous wash to remove acidic or basic residues is crucial.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: A common and effective route involves a two-step process:

  • Robinson-Gabriel Synthesis: Formation of the oxazole ring by cyclodehydration of an N-acyl-α-amino acid ester. Specifically, ethyl (5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate can be synthesized from N-benzoyl-L-alanine ethyl ester.

  • Reduction: Reduction of the resulting ethyl ester to the corresponding primary alcohol, this compound, typically using a reducing agent like lithium aluminum hydride (LiAlH₄). A known method for preparing (5-Methyl-2-phenyloxazol-4-yl)ethanol is through the reduction of ethyl (5-methyl-2-phenyloxazol-4-yl)acetate with LiAlH₄.[3]

Q2: Which cyclodehydrating agents are most effective for the Robinson-Gabriel synthesis of the oxazole intermediate?

A2: The choice of cyclodehydrating agent is crucial for maximizing yield and minimizing byproducts. While concentrated sulfuric acid has been traditionally used, several other reagents offer milder conditions and potentially better outcomes.[4]

Q3: How can I monitor the progress of the reactions?

A3: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the progress of both the Robinson-Gabriel synthesis and the reduction step. By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can visualize the consumption of reactants and the formation of the product.

Q4: Are there any safety precautions I should be aware of?

A4: Yes, standard laboratory safety precautions should always be followed. Specifically:

  • Cyclodehydrating agents: Many dehydrating agents, such as concentrated sulfuric acid and phosphorus oxychloride, are corrosive and should be handled with care in a fume hood.

  • Lithium aluminum hydride (LiAlH₄): This reducing agent is highly reactive with water and can ignite. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and quenched carefully.

  • Solvents: Use appropriate ventilation when working with organic solvents.

Data Presentation

Table 1: Comparison of Common Cyclodehydrating Agents for Robinson-Gabriel Synthesis

Dehydrating AgentTypical Reaction ConditionsAdvantagesDisadvantages
Concentrated Sulfuric Acid (H₂SO₄) Acetic anhydride, 90-100°CInexpensive and readily available.Harsh conditions can lead to low yields, charring, and byproducts.[2]
Polyphosphoric Acid (PPA) Neat, 100-160°COften gives higher yields than H₂SO₄.High viscosity, difficult to stir, and challenging workup.[2]
Phosphorus Oxychloride (POCl₃) Pyridine or DMF, 0°C to refluxEffective for many substrates.Corrosive and moisture-sensitive.
Trifluoroacetic Anhydride (TFAA) Ethereal solvents (e.g., THF, Dioxane), Room Temp to RefluxMild conditions, suitable for solid-phase synthesis.[2][4]Expensive, can be too reactive for some substrates.[2]
Dess-Martin Periodinane (DMP) then PPh₃/I₂ CH₂Cl₂, CH₃CN, Room TemperatureVery mild, high functional group tolerance.[2][4]Two-step process, expensive reagents.[2]
Burgess Reagent THF, Benzene, 50-80°C (often under microwave)Mild, neutral conditions, clean conversions.Expensive and moisture-sensitive.[2]

Experimental Protocols

Protocol 1: Synthesis of Ethyl (5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate (Robinson-Gabriel Synthesis)

This protocol is a plausible method based on the general principles of the Robinson-Gabriel synthesis.

  • Materials:

    • N-benzoyl-L-alanine ethyl ester

    • Phosphorus oxychloride (POCl₃)

    • Pyridine (anhydrous)

    • Dichloromethane (DCM, anhydrous)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve N-benzoyl-L-alanine ethyl ester (1 equivalent) in anhydrous pyridine.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

    • Monitor the reaction progress by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

    • Extract the aqueous mixture with dichloromethane (3 x volumes).

    • Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford ethyl (5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate.

Protocol 2: Synthesis of this compound (Reduction)

This protocol is based on the reported reduction of the corresponding ethyl ester.[3]

  • Materials:

    • Ethyl (5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF)

    • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (1.5-2 equivalents) in anhydrous THF.

    • Cool the suspension to 0°C in an ice bath.

    • Dissolve ethyl (5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

    • After the addition, allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

    • Cool the reaction mixture back to 0°C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Alternatively, quench by the careful addition of sodium sulfate decahydrate until a granular precipitate forms, or by the addition of a saturated aqueous solution of Rochelle's salt.

    • Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate.

    • Combine the filtrate and washes, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to obtain this compound.

Visualizations

Robinson_Gabriel_Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_product Product N-benzoyl-L-alanine_ethyl_ester N-benzoyl-L-alanine ethyl ester Cyclodehydration Cyclodehydration N-benzoyl-L-alanine_ethyl_ester->Cyclodehydration Dehydrating_Agent Dehydrating Agent (e.g., POCl₃) Dehydrating_Agent->Cyclodehydration Oxazole_Ester Ethyl (5-methyl-2-phenyl- 1,3-oxazol-4-yl)acetate Cyclodehydration->Oxazole_Ester Reduction_of_Ester cluster_start_reduction Starting Material cluster_reagent_reduction Reagent cluster_reaction_reduction Reaction cluster_product_reduction Final Product Oxazole_Ester_Red Ethyl (5-methyl-2-phenyl- 1,3-oxazol-4-yl)acetate Reduction Reduction Oxazole_Ester_Red->Reduction Reducing_Agent Reducing Agent (e.g., LiAlH₄) Reducing_Agent->Reduction Final_Product 2-(5-Methyl-2-phenyl- 1,3-oxazol-4-yl)ethan-1-ol Reduction->Final_Product Troubleshooting_Logic Start Low Yield or Byproduct Formation Check_Step Identify Problematic Step: Ring Formation or Reduction? Start->Check_Step Ring_Formation_Issues Ring Formation Issues Check_Step->Ring_Formation_Issues Ring Formation Reduction_Issues Reduction Issues Check_Step->Reduction_Issues Reduction Optimize_Dehydrating_Agent Optimize Dehydrating Agent (See Table 1) Ring_Formation_Issues->Optimize_Dehydrating_Agent Anhydrous_Conditions Ensure Anhydrous Conditions Ring_Formation_Issues->Anhydrous_Conditions Optimize_Temp_Time Optimize Temperature & Time Ring_Formation_Issues->Optimize_Temp_Time Check_Reducing_Agent Check Reducing Agent Stoichiometry Reduction_Issues->Check_Reducing_Agent Optimize_Reduction_Conditions Optimize Reduction Conditions Reduction_Issues->Optimize_Reduction_Conditions Purification Review Purification Strategy Optimize_Dehydrating_Agent->Purification Anhydrous_Conditions->Purification Optimize_Temp_Time->Purification Check_Reducing_Agent->Purification Optimize_Reduction_Conditions->Purification

References

Technical Support Center: Crystallization of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful crystallization of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol.

Troubleshooting Crystallization Issues

Question: My compound is "oiling out" and not forming crystals. What should I do?

Answer: "Oiling out," the formation of a liquid layer of impure compound instead of solid crystals, is a common issue. It often occurs when the solution is supersaturated at a temperature above the melting point of the solute. Here are several strategies to address this:

  • Increase the Solvent Volume: The concentration of the solute may be too high. Add a small amount of hot solvent to the mixture to decrease the saturation.

  • Lower the Crystallization Temperature: Induce crystallization at a lower temperature. After dissolving the compound in a minimal amount of hot solvent, allow it to cool more slowly. A slower cooling rate can promote the formation of well-ordered crystals over an oil.

  • Change the Solvent System: The chosen solvent may not be ideal. Experiment with different solvents or a mixed solvent system. A good solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For oxazole derivatives, consider solvents like ethanol, isopropanol, acetone, ethyl acetate, or mixtures such as ethanol-water or acetone-hexane.

  • Seeding: Introduce a seed crystal of pure this compound to the supersaturated solution at a slightly lower temperature. The seed crystal provides a template for crystal growth.

Question: Crystal formation is happening too quickly, resulting in small or impure crystals. How can I slow it down?

Answer: Rapid crystallization can trap impurities within the crystal lattice, defeating the purpose of recrystallization. To promote the growth of larger, purer crystals, you should aim for a slower crystallization process:

  • Gradual Cooling: Instead of placing the hot solution directly in an ice bath, allow it to cool slowly to room temperature on a benchtop, insulated with a cloth or paper towels. Once it has reached room temperature, you can then move it to a refrigerator and finally to an ice bath to maximize yield.

  • Reduce Supersaturation: Add a slight excess of the hot solvent to ensure the solution is not overly saturated upon cooling. This will slow down the nucleation process.

  • Use a Co-solvent System: Employing a solvent mixture can sometimes provide better control over the crystallization rate.

Question: No crystals are forming, even after the solution has cooled completely. What steps can I take?

Answer: The absence of crystal formation usually indicates that the solution is not sufficiently supersaturated. Here are some techniques to induce crystallization:

  • Reduce Solvent Volume: Carefully evaporate some of the solvent by gently heating the solution or by passing a stream of inert gas (like nitrogen) over the surface. This will increase the concentration of the compound.

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: As mentioned previously, adding a small, pure crystal of the target compound can initiate crystallization.

  • Drastic Cooling: If other methods fail, try cooling the solution to a much lower temperature using a dry ice/acetone bath. However, be aware that this can sometimes lead to the formation of very small crystals or an amorphous solid.

Question: The final yield of my recrystallized product is very low. How can I improve it?

Answer: A low yield can be frustrating. Here are potential causes and their solutions:

  • Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining dissolved in the mother liquor even after cooling. To remedy this, you can evaporate some of the solvent and attempt to recover more crystals from the mother liquor.

  • Premature Crystallization: If the compound crystallizes in the funnel during hot filtration, you will lose product. Ensure the filtration apparatus is pre-heated and that you use a slight excess of hot solvent to prevent this.

  • Incomplete Precipitation: Ensure the solution is cooled for a sufficient amount of time at the lowest practical temperature to maximize the amount of crystallized product.

  • Washing with an Inappropriate Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid dissolving the product.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent must be determined experimentally. Based on the general solubility of oxazole derivatives, good starting points for screening include ethanol, isopropanol, ethyl acetate, and acetone. Mixed solvent systems, such as ethanol/water or ethyl acetate/hexane, can also be effective. The parent compound, oxazole, is slightly miscible with water and miscible with alcohol and ether, suggesting that alcohols are a good starting point.[1]

Q2: How can I determine the correct amount of solvent to use?

A2: The goal is to use the minimum amount of hot solvent that will completely dissolve your crude product. A good starting practice is to add a small volume of solvent to your solid, bring it to a boil, and then continue adding small portions of the hot solvent until everything has just dissolved.

Q3: Is it necessary to perform a hot filtration?

A3: A hot filtration step is only necessary if there are insoluble impurities (e.g., dust, solid byproducts) present in your hot, dissolved sample. If the solution is clear, you can skip this step.

Experimental Protocol: Recrystallization of this compound

This is a general guideline. The optimal conditions, particularly the choice of solvent and volumes, should be determined empirically.

1. Solvent Selection:

  • Place a small amount (e.g., 20-30 mg) of the crude this compound into several test tubes.

  • Add a few drops of different solvents (e.g., ethanol, ethyl acetate, acetone, toluene, hexane, water) to each tube at room temperature to assess solubility. A good solvent will have low solubility at room temperature.

  • Gently heat the tubes with low room-temperature solubility to determine if the compound dissolves at an elevated temperature.

  • The ideal solvent will dissolve the compound completely when hot but show low solubility when cold.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent and a boiling chip.

  • Heat the mixture to the solvent's boiling point while stirring.

  • Continue adding small portions of the hot solvent until the compound is completely dissolved.

3. Hot Filtration (if necessary):

  • If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

5. Crystal Collection and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.

6. Drying:

  • Allow the crystals to dry completely under vacuum on the filter. Further drying can be done in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents

SolventSolubility at Room TemperatureSolubility at Boiling Point
WaterSparingly SolubleSlightly Soluble
EthanolSolubleVery Soluble
Ethyl AcetateModerately SolubleVery Soluble
AcetoneSolubleVery Soluble
TolueneSlightly SolubleSoluble
HexaneInsolubleSparingly Soluble

Note: This table is based on the general solubility characteristics of similar oxazole compounds and should be confirmed experimentally for this compound.

Visualization

Troubleshooting_Crystallization start Start Crystallization dissolve Dissolve Compound in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form cool->crystals_form Success no_crystals No Crystals Form cool->no_crystals Problem oiling_out Compound Oils Out cool->oiling_out Problem rapid_crystallization Rapid Crystallization cool->rapid_crystallization Problem concentrate Concentrate Solution (Evaporate Solvent) no_crystals->concentrate scratch Scratch Inner Surface of Flask no_crystals->scratch seed Add Seed Crystal no_crystals->seed add_solvent Add More Hot Solvent oiling_out->add_solvent slow_cool Cool More Slowly oiling_out->slow_cool change_solvent Change Solvent/ Use Co-solvent oiling_out->change_solvent rapid_crystallization->add_solvent rapid_crystallization->slow_cool concentrate->cool scratch->cool seed->cool add_solvent->cool slow_cool->cool change_solvent->dissolve

Caption: Troubleshooting workflow for common crystallization issues.

References

Technical Support Center: Resolving Impurities in 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol Preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to impurities in the synthesis of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound?

A1: Based on its 2,4,5-trisubstituted oxazole structure, the most plausible and widely applicable synthetic method is the Robinson-Gabriel synthesis.[1][2] This reaction involves the cyclodehydration of a 2-acylamino-ketone. For the target molecule, this precursor is likely N-(1-hydroxy-4-oxopentan-3-yl)benzamide, which is formed by the acylation of 3-amino-1-hydroxypentan-4-one with a benzoylating agent.

Q2: What are the primary sources of impurities in this synthesis?

A2: Impurities can originate from several sources:

  • Unreacted starting materials: Residual 3-amino-1-hydroxypentan-4-one and benzoic acid (from the hydrolysis of the acylating agent).

  • Incomplete reaction: The intermediate, N-(1-hydroxy-4-oxopentan-3-yl)benzamide, may not fully cyclize.

  • Side reactions: Degradation of the starting materials or product under harsh acidic conditions, or the formation of enamides.[3]

  • Reagents and solvents: Residual solvents and traces of the dehydrating agent (e.g., sulfuric acid, phosphorus pentoxide).

Q3: Which analytical techniques are recommended for impurity profiling?

A3: A combination of chromatographic and spectroscopic methods is recommended:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying the main product and various impurities. A reverse-phase C18 column with a gradient elution of acetonitrile and water is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the final product and any isolated impurities.

  • Mass Spectrometry (MS): Used in conjunction with HPLC (LC-MS) to determine the molecular weights of impurities, which aids in their identification.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Useful for identifying functional groups and confirming the overall structure.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete cyclization of the 2-acylamino-ketone intermediate.Optimize the dehydrating agent; stronger agents like phosphorus pentoxide or trifluoroacetic anhydride can be more effective than sulfuric acid for certain substrates.[1][3] Increase the reaction temperature, but monitor for decomposition.
Decomposition of starting material due to harsh acidic conditions.Use a milder dehydrating agent (e.g., triphenylphosphine/iodine).[3] Reduce the reaction time and work up the reaction as soon as it is complete.
Presence of a Major Impurity at a Higher Molecular Weight This could be a dimer or polymer resulting from side reactions.Lower the reaction temperature to control the reaction rate. Use a lower concentration of the acid catalyst.
Product is Difficult to Purify by Chromatography The desired oxazole and a key impurity have similar polarities.Experiment with different solvent systems for chromatography. Consider derivatizing the hydroxyl group of the product to alter its polarity for easier separation, followed by a deprotection step.
Formation of a Vinyl-Substituted Oxazole Impurity Dehydration of the ethanol side chain under strong acid and high temperature.Use a milder dehydrating agent and lower the reaction temperature. Protect the hydroxyl group of the starting material (3-amino-1-hydroxypentan-4-one) before the acylation and cyclization steps, followed by deprotection.

Impurity Profile and Data

The following table summarizes potential impurities in the synthesis of this compound.

Impurity ID Structure IUPAC Name Likely Origin Analytical Method
IMP-01 N-(1-hydroxy-4-oxopentan-3-yl)benzamideIncomplete cyclizationHPLC, LC-MS, NMR
IMP-02 3-Amino-1-hydroxypentan-4-oneUnreacted starting materialHPLC, LC-MS
IMP-03 Benzoic AcidHydrolysis of benzoyl chloride/anhydrideHPLC, LC-MS
IMP-04 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetaldehydeOxidation of the primary alcoholHPLC, LC-MS, NMR
IMP-05 5-Methyl-2-phenyl-4-vinyl-1,3-oxazoleDehydration of the ethanol side chainGC-MS, NMR

Experimental Protocols

Synthesis of this compound (Hypothetical)
  • Acylation: To a solution of 3-amino-1-hydroxypentan-4-one (1.0 eq) in dichloromethane at 0 °C, add triethylamine (1.2 eq). Slowly add benzoyl chloride (1.1 eq) and allow the mixture to warm to room temperature and stir for 4 hours.

  • Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude N-(1-hydroxy-4-oxopentan-3-yl)benzamide.

  • Cyclodehydration: Add the crude intermediate to concentrated sulfuric acid at 0 °C. Stir the mixture for 2 hours at room temperature.

  • Quenching and Extraction: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product.

HPLC Method for Purity Analysis
  • Column: C18 reverse-phase (4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR: Acquire the spectrum to observe the chemical shifts and coupling constants of the protons. The aromatic protons of the phenyl group, the methyl protons, and the methylene protons of the ethanol side chain should be clearly identifiable.

  • ¹³C NMR: Acquire the spectrum to confirm the number of unique carbon atoms and their chemical environments.

Visualizations

G cluster_start Starting Materials A 3-Amino-1-hydroxypentan-4-one C N-(1-hydroxy-4-oxopentan-3-yl)benzamide (Intermediate) A->C Acylation B Benzoyl Chloride B->C D This compound (Final Product) C->D Cyclodehydration (H₂SO₄)

Caption: Plausible Robinson-Gabriel synthesis pathway.

G A N-(1-hydroxy-4-oxopentan-3-yl)benzamide (Intermediate) B This compound (Desired Product) A->B Successful Cyclodehydration C IMP-01: Uncyclized Intermediate A->C Incomplete Reaction D IMP-05: Dehydrated Side-Product (5-Methyl-2-phenyl-4-vinyl-1,3-oxazole) B->D Side Reaction (Strong Acid/Heat)

Caption: Formation of key potential impurities.

G A Synthesis Reaction B Reaction Work-up & Quenching A->B C Crude Product Extraction B->C D Purification (Column Chromatography) C->D E Purity Analysis (HPLC, NMR, MS) D->E F Pure Product E->F

Caption: General experimental and purification workflow.

References

Technical Support Center: Strategies to Improve Regioselectivity in Oxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for oxazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges related to improving regioselectivity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of oxazole synthesis and why are they a significant problem?

A: In oxazole synthesis, regioisomers are structural isomers that possess the same molecular formula but differ in the arrangement of substituents on the oxazole ring. This issue commonly arises when employing unsymmetrical starting materials.[1] For instance, the reaction of an unsymmetrical α-acylamino ketone can potentially lead to two distinct oxazole products, such as a 2,4,5-trisubstituted oxazole and its 2,5,4-regioisomer. The formation of a mixture of these isomers can complicate purification processes, lower the yield of the desired product, and may lead to inconsistent results in biological assays.[1]

Q2: Which common oxazole synthesis methods are particularly susceptible to the formation of regioisomeric mixtures?

A: Several classical methods are prone to yielding regioisomeric mixtures when unsymmetrical precursors are used:

  • Robinson-Gabriel Synthesis: This method involves the cyclodehydration of 2-acylamino-ketones. If both the ketone and acyl components are unsymmetrical, two different enol or enolate intermediates can form, resulting in a mixture of oxazole regioisomers.[1]

  • Fischer Oxazole Synthesis: This synthesis utilizes a cyanohydrin and an aldehyde. While it is often employed for creating symmetrical 2,5-disubstituted oxazoles, the use of different aromatic groups on the cyanohydrin and aldehyde can present regiochemical challenges.[1]

  • Bredereck Reaction: The reaction of α-haloketones with amides can also produce mixtures if the α-haloketone is unsymmetrical.[1]

  • Metal-Catalyzed Cross-Coupling/Cyclization Reactions: Modern synthetic methods that use catalysts such as palladium or copper can also face regioselectivity issues that depend on the substrate, ligands, and specific reaction conditions.[1]

Q3: What are the fundamental factors that control regioselectivity in oxazole synthesis?

A: The regiochemical outcome of an oxazole synthesis is primarily governed by a combination of electronic and steric factors, as well as the reaction conditions:

  • Electronic Effects: The electron-donating or electron-withdrawing nature of the substituents on the starting materials can direct the cyclization to a specific position. For example, in reactions that involve enolate intermediates, the more electronically stabilized enolate is often favored.[1]

  • Steric Hindrance: Bulky substituents can physically block a reaction from occurring at a nearby position, thereby favoring the formation of the less sterically hindered regioisomer.[1]

  • Reaction Conditions: Parameters such as temperature, solvent, and the choice of catalyst or reagent can significantly influence the regiochemical outcome. For instance, in some palladium-catalyzed reactions, polar solvents may favor C-5 arylation, while nonpolar solvents favor C-2 arylation.

Troubleshooting Guides

This section provides troubleshooting for specific issues you might encounter during oxazole synthesis, with a focus on improving regioselectivity.

Issue 1: My Robinson-Gabriel synthesis yields a mixture of regioisomers.

This is a frequent challenge when using unsymmetrical 2-acylamino-ketones. The two possible regioisomers arise from the formation of two different enol/enolate intermediates.

Troubleshooting Workflow:

start Mixture of Regioisomers in Robinson-Gabriel Synthesis check_substrate Analyze Substrate Structure: Electronic & Steric Factors start->check_substrate redesign Redesign Synthesis: Use a more regioselective method start->redesign thermo_vs_kinetic Consider Thermodynamic vs. Kinetic Control check_substrate->thermo_vs_kinetic If factors are closely balanced change_reagent Change Dehydrating Agent check_substrate->change_reagent If enolization is problematic modify_conditions Modify Reaction Conditions thermo_vs_kinetic->modify_conditions Adjust temperature outcome Improved Regioselectivity modify_conditions->outcome change_reagent->outcome redesign->outcome

Troubleshooting Robinson-Gabriel Regioselectivity

Recommended Solutions:

  • Substrate Modification: If possible, modify the substituents on the acyl or ketone portion to create a stronger electronic or steric bias for one enolization pathway. For example, introducing a bulky group can favor the formation of the less sterically hindered enolate.

  • Choice of Dehydrating Agent: The nature of the acidic catalyst and dehydrating agent can influence the enolization equilibrium. While strong protic acids like H₂SO₄ are common, other reagents might offer better selectivity.

Dehydrating AgentTypical ConditionsNotes on Regioselectivity
Conc. H₂SO₄ High temperature (e.g., 100 °C)Often leads to the thermodynamically more stable enol intermediate, but can result in mixtures if the stability difference is small.
Polyphosphoric Acid (PPA) High temperatureSimilar to H₂SO₄, generally favoring the thermodynamic product.
POCl₃ Moderate to high temperatureCan sometimes offer different selectivity compared to protic acids.
TFAA Milder conditionsMay favor the kinetic enolate under certain conditions, potentially reversing the regioselectivity.
  • Temperature Control: Lowering the reaction temperature may favor the kinetically controlled product, which could be a single regioisomer. Conversely, higher temperatures tend to favor the thermodynamically more stable product.

Issue 2: My Fischer oxazole synthesis is not regioselective.

While often used for symmetrical 2,5-disubstituted oxazoles, using an unsymmetrical cyanohydrin and a different aldehyde can lead to a mixture of products.

Troubleshooting Strategies:

  • Maximize Electronic Differences: Employ starting materials where the electronic properties of the aromatic groups on the cyanohydrin and the aldehyde are significantly different. A more electron-rich aldehyde will react more readily with the electrophilic intermediate formed from the cyanohydrin.

  • Consider a Stepwise Approach: In some cases, a one-pot, two-step synthesis can ensure regioselectivity. This involves a modification of the classical Fischer synthesis where a di-chloro intermediate is formed in a controlled manner, preventing the formation of the regioisomer.[2]

Issue 3: I am observing low yield and multiple byproducts in my Van Leusen synthesis.

Low yields in the Van Leusen synthesis can often be traced back to incomplete reaction or the formation of side products.

Troubleshooting Workflow:

start Low Yield/Byproducts in Van Leusen Synthesis check_elimination Check for Incomplete Elimination of Tosyl Group start->check_elimination check_purity Verify Purity of Aldehyde and TosMIC start->check_purity check_conditions Optimize Reaction Conditions start->check_conditions stronger_base Use a Stronger, Non-nucleophilic Base (e.g., K-OtBu, DBU) check_elimination->stronger_base increase_temp Increase Reaction Temperature check_elimination->increase_temp anhydrous Ensure Anhydrous Conditions check_purity->anhydrous outcome Improved Yield and Purity check_conditions->outcome stronger_base->outcome increase_temp->outcome anhydrous->outcome

Troubleshooting Van Leusen Synthesis Issues

Recommended Solutions:

  • Promote Elimination: The final step is the elimination of p-toluenesulfinic acid. If this is slow, the dihydrooxazole intermediate may be isolated as a major byproduct.

    • Increase Temperature: Gently heating the reaction can drive the elimination.

    • Use a Stronger Base: Switching from K₂CO₃ to a stronger, non-nucleophilic base like potassium tert-butoxide or DBU can improve the efficiency of the elimination step.

  • Ensure Purity of Starting Materials: Aldehydes can oxidize to carboxylic acids, which will not react. Ensure the aldehyde is pure and, if necessary, freshly distilled. TosMIC can also degrade, so using a fresh, high-purity batch is recommended.

  • Strictly Anhydrous Conditions: Water can lead to the decomposition of TosMIC and other side reactions. Ensure all glassware is oven-dried and use anhydrous solvents.

Issue 4: My metal-catalyzed synthesis gives poor regioselectivity.

Modern palladium- and copper-catalyzed methods offer milder routes to oxazoles but regioselectivity can be a challenge.

Troubleshooting Strategies:

  • Ligand Screening (Palladium-catalyzed): The choice of phosphine ligand is critical. Bulky, electron-rich ligands can often improve selectivity by influencing the coordination of the substrate to the metal center.

  • Solvent Optimization (Palladium-catalyzed): As mentioned, the polarity of the solvent can have a dramatic effect on regioselectivity in direct arylation reactions. A screen of polar (e.g., DMF, DMAc) and nonpolar (e.g., toluene, dioxane) solvents is recommended.

  • Catalyst Choice (Copper-catalyzed): Different copper sources (e.g., CuI, Cu(OTf)₂, CuCl) and the addition of ligands can influence the reactivity and selectivity of the reaction. For syntheses involving α-diazoketones, Cu(OTf)₂ has been shown to be effective for the synthesis of 2,4-disubstituted oxazoles.

  • Control of Reaction Temperature: Temperature can affect the rate of competing reaction pathways. A systematic evaluation of the reaction temperature may reveal an optimal window for the desired regioisomer.

Quantitative Data Summary

The following tables summarize representative data for different oxazole synthesis methods.

Table 1: Van Leusen Synthesis of 4,5-Disubstituted Oxazoles

R¹ (at position 4)R² (at position 5)BaseSolventYield (%)
BenzylPhenylK₂CO₃Methanol85
MethylPhenylK₂CO₃Methanol78
IsopropylPhenylK₂CO₃Methanol65
Benzyl4-ChlorophenylK₂CO₃Methanol82
Methyl4-MethoxyphenylK₂CO₃Methanol75

Table 2: Regioselectivity in Robinson-Gabriel Synthesis with an Unsymmetrical Ketone

Acyl Group (R¹)Ketone Moiety (R²-C(O)-CH₂-R³)Dehydrating AgentProduct Ratio (2,4,5- : 2,5,4-)Total Yield (%)
Benzoyl1-Phenyl-2-butanoneH₂SO₄Data not availableModerate
Acetyl1-Phenyl-2-butanonePPAData not availableModerate

Note: Specific regiomeric ratios for the Robinson-Gabriel synthesis are highly substrate-dependent and not always reported. The outcome is determined by the relative stability of the two possible enol/enolate intermediates.

Experimental Protocols

Protocol 1: Fischer Synthesis of 2,5-Diphenyloxazole

This protocol describes the classical Fischer synthesis of a symmetrical 2,5-disubstituted oxazole.

Materials:

  • Mandelic acid nitrile (benzaldehyde cyanohydrin)

  • Benzaldehyde

  • Anhydrous diethyl ether

  • Dry hydrogen chloride gas

  • Aqueous sodium bicarbonate

Procedure:

  • Dissolve equimolar amounts of mandelic acid nitrile and benzaldehyde in anhydrous diethyl ether in a flask equipped with a gas inlet tube and a drying tube.[2]

  • Cool the solution to 0 °C in an ice bath.

  • Bubble dry hydrogen chloride gas through the stirred solution for 1-2 hours.[3]

  • Allow the reaction mixture to stand at room temperature overnight. A precipitate of 2,5-diphenyloxazole hydrochloride should form.[3]

  • Collect the precipitate by filtration and wash it with anhydrous diethyl ether.[3]

  • To obtain the free base, treat the hydrochloride salt with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the 2,5-diphenyloxazole with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the product.

Protocol 2: Robinson-Gabriel Synthesis of a 2,4,5-Trisubstituted Oxazole via Ugi/Robinson-Gabriel Sequence

This protocol utilizes a modern one-pot, two-step approach for the synthesis of a trisubstituted oxazole.[3]

Step 1: Ugi Reaction

  • To a solution of 2,4-dimethoxybenzylamine (1.0 equiv) in methanol, add the desired carboxylic acid (1.0 equiv), arylglyoxal (1.0 equiv), and isonitrile (1.0 equiv).[3]

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Remove the solvent under reduced pressure to obtain the crude Ugi product.[3]

Step 2: Robinson-Gabriel Cyclization

  • Treat the crude Ugi product with concentrated sulfuric acid at 60 °C for 2 hours.[3]

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 2,4,5-trisubstituted oxazole.[3]

Protocol 3: Copper-Catalyzed Synthesis of a 2,4-Disubstituted Oxazole

This protocol describes a modern approach using a copper catalyst for the synthesis of 2,4-disubstituted oxazoles from α-diazoketones and amides.

Materials:

  • α-Diazoketone

  • Amide

  • Copper(II) triflate (Cu(OTf)₂)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • To a solution of the amide (1.2 equiv) in 1,2-dichloroethane, add the α-diazoketone (1.0 equiv).

  • Add copper(II) triflate (5 mol%) to the mixture.

  • Stir the reaction at 80 °C until the starting materials are consumed, as monitored by TLC.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 2,4-disubstituted oxazole.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanistic pathways leading to regioisomers and a logical workflow for addressing regioselectivity issues.

cluster_0 Robinson-Gabriel: Origin of Regioisomers start Unsymmetrical 2-Acylamino-ketone enol_A Enolization Pathway A (e.g., Kinetic Control) start->enol_A Path A enol_B Enolization Pathway B (e.g., Thermodynamic Control) start->enol_B Path B cycl_A Cyclization enol_A->cycl_A cycl_B Cyclization enol_B->cycl_B oxazole_A Regioisomer A cycl_A->oxazole_A oxazole_B Regioisomer B cycl_B->oxazole_B

Mechanism of Regioisomer Formation

start Regioselectivity Problem Identified analyze Analyze Synthesis Method (Classical vs. Modern) start->analyze classical Classical Method (e.g., Robinson-Gabriel) analyze->classical modern Modern Method (e.g., Pd-catalyzed) analyze->modern classical_strat Strategies: 1. Modify Substrate (Sterics/Electronics) 2. Change Reagent/Catalyst 3. Alter Temperature classical->classical_strat modern_strat Strategies: 1. Ligand Screening 2. Solvent Screening 3. Catalyst Optimization modern->modern_strat evaluate Evaluate Regioisomeric Ratio (e.g., by NMR, GC-MS) classical_strat->evaluate modern_strat->evaluate outcome_good Desired Regioselectivity Achieved evaluate->outcome_good Ratio > 95:5 outcome_bad Re-evaluate Strategy evaluate->outcome_bad Ratio < 95:5 outcome_bad->analyze

General Workflow for Improving Regioselectivity

References

Technical Support Center: Overcoming Solubility Challenges with 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor solubility of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol in various assays. The following information is designed to offer practical solutions and detailed experimental protocols to address these common challenges.

Frequently Asked Questions (FAQs)

Q1: I am observing precipitation of this compound in my aqueous assay buffer. What are the initial steps to troubleshoot this?

A1: Precipitation in aqueous buffers is a common issue for poorly soluble compounds. The initial troubleshooting steps should focus on modifying the solvent environment. Here is a logical workflow to address this:

G start Precipitation Observed step1 Assess DMSO Concentration start->step1 step2 Optimize Co-solvent Percentage step1->step2 If precipitation persists step3 Evaluate pH of Assay Buffer step2->step3 If precipitation persists step4 Test Alternative Solubilizing Excipients step3->step4 If still insoluble end Compound Solubilized step4->end Successful

Caption: Initial troubleshooting workflow for compound precipitation.

Start by ensuring the concentration of your Dimethyl Sulfoxide (DMSO) stock solution is not excessively high, as this can cause the compound to crash out when diluted into an aqueous buffer.[1] A general recommendation is to keep the final DMSO concentration in the assay below 1% (v/v). If precipitation persists, systematically evaluate the use of co-solvents, pH adjustments, or other solubilizing agents.

Q2: What are the recommended co-solvents for solubilizing this compound?

A2: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[2] For this compound, the following co-solvents are recommended for evaluation:

  • Ethanol: A common and generally well-tolerated co-solvent in many cell-based and biochemical assays.

  • Polyethylene Glycol (PEG) 300/400: These are effective solubilizing agents for many poorly soluble drugs.[3]

  • Propylene Glycol: Another frequently used co-solvent with a good safety profile.

It is crucial to perform a vehicle control experiment to ensure the chosen co-solvent and its concentration do not interfere with the assay.

Q3: Can pH modification of the assay buffer improve the solubility of this compound?

A3: Yes, pH modification can be an effective strategy, particularly for compounds with ionizable groups.[2] While this compound does not have strongly acidic or basic functional groups, the hydroxyl group and the nitrogen in the oxazole ring can exhibit weak acidic and basic properties, respectively. Therefore, modest adjustments to the pH of the assay buffer (e.g., from 6.0 to 8.0) may influence its solubility. A systematic pH screening experiment is recommended.

Q4: Are there other solubilizing agents I can try if co-solvents and pH adjustment are not sufficient?

A4: If standard methods are insufficient, consider using surfactants or cyclodextrins.

  • Surfactants: Non-ionic surfactants like Tween® 20, Tween® 80, or Pluronic® F-68 can form micelles that encapsulate and solubilize hydrophobic compounds.[2] It is important to use them at concentrations above their critical micelle concentration (CMC).

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively increasing their aqueous solubility.[4] Beta-cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.

Troubleshooting Guides

Guide 1: Systematic Evaluation of Solubilizing Agents

This guide provides a systematic approach to identifying an appropriate solvent system for this compound.

Objective: To determine the optimal solvent/excipient and concentration for solubilizing the compound without interfering with the assay.

Experimental Workflow:

G start Prepare High-Concentration Stock in 100% DMSO step1 Primary Screen: Co-solvents (Ethanol, PEG-400) start->step1 step2 Secondary Screen: pH Adjustment (pH 6.0-8.0) step1->step2 If Insoluble step3 Tertiary Screen: Surfactants (Tween 80) & Cyclodextrins (HP-β-CD) step2->step3 If Insoluble step4 Select Optimal Condition(s) step3->step4 If Soluble step5 Perform Vehicle Control Assay step4->step5 end Proceed with Main Experiment step5->end

Caption: Workflow for selecting a suitable solubilizing agent.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Solubility Testing: In separate microcentrifuge tubes, add the stock solution to your assay buffer to achieve the desired final compound concentration (e.g., 100 µM), ensuring the final DMSO concentration is consistent (e.g., 1%). In parallel tubes, prepare the same dilution but with the addition of varying concentrations of the solubilizing agents.

  • Incubation and Observation: Incubate the solutions under the same conditions as your assay (e.g., 1 hour at 37°C). Visually inspect for any precipitation. For a more quantitative measure, centrifuge the tubes and measure the concentration of the compound in the supernatant using HPLC-UV.

  • Vehicle Control: Once a suitable solubilization condition is identified, run a control experiment with the vehicle (buffer + solubilizing agent) alone to confirm it does not affect the assay outcome.

Data Presentation: Example Solubility Screening Results

Solubilizing AgentConcentration (%)Visual Observation (1 hr @ 37°C)Supernatant Concentration (µM)
None (1% DMSO)-Heavy Precipitation5.2
Ethanol5Slight Precipitation45.8
10Clear Solution98.1
PEG-4005Clear Solution99.3
10Clear Solution101.2
HP-β-CD1Slight Precipitation62.5
2Clear Solution97.6
Tween® 800.1Clear Solution98.9
Guide 2: Addressing Compound Instability in Assay Buffer

Poorly soluble compounds can sometimes appear to be unstable in aqueous buffers due to aggregation and precipitation over time.

Objective: To assess and improve the stability of the solubilized compound over the duration of the experiment.

Methodology:

  • Prepare the Compound Solution: Prepare the compound in the optimized vehicle identified in the solubility screening.

  • Time-Course Stability: Aliquot the solution and incubate it under the assay conditions for different durations (e.g., 0, 1, 2, 4, and 24 hours).

  • Analysis: At each time point, check for precipitation. If none is visible, measure the concentration of the compound using a suitable analytical method like HPLC-UV. A significant decrease in concentration over time indicates instability.

Data Presentation: Example Stability Profile in Optimized Vehicle (Buffer + 5% PEG-400)

Time (hours)Visual ObservationConcentration (µM)% of Initial Concentration
0Clear100.5100.0
1Clear99.899.3
2Clear98.998.4
4Clear97.597.0
24Slight Haze85.284.8

Hypothetical Signaling Pathway Inhibition

Should this compound be investigated as a kinase inhibitor, the following diagram illustrates a generic kinase signaling pathway that could be a target.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF_inactive Inactive Transcription Factor Kinase2->TF_inactive Phosphorylates TF_active Active Transcription Factor TF_inactive->TF_active Gene Target Gene Expression TF_active->Gene Compound This compound Compound->Kinase2 Inhibits

Caption: A generic kinase signaling cascade potentially inhibited by the compound.

References

stability issues of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential stability issues of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol under various experimental conditions. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for compounds containing an oxazole ring?

A1: The oxazole ring, while aromatic, can be susceptible to degradation under certain conditions. The main concerns are:

  • Hydrolysis: The ring can be cleaved by hydrolysis, particularly under basic (alkaline) conditions.[1] Acidic conditions can also lead to decomposition, though some oxazoles show more resistance to acids than to bases.[2][3]

  • Oxidation: Strong oxidizing agents such as potassium permanganate and ozone can cause oxidative cleavage of the oxazole ring.[4][5][6] Photooxidation, especially in the presence of singlet oxygen, is another potential degradation pathway.[7][8]

  • Strong Bases: Reagents like organolithiums can deprotonate the oxazole ring, which may lead to ring opening.[5]

  • Photostability: Some oxazole derivatives can undergo photolysis, leading to the formation of degradation products upon exposure to light.[2]

Q2: I am observing the degradation of this compound in my formulation which is slightly alkaline. What could be the cause?

A2: Given the known susceptibility of the oxazole ring to base-catalyzed hydrolysis, it is highly probable that the alkaline conditions of your formulation are causing the degradation of the compound.[1] The ethan-1-ol substituent is unlikely to be the primary site of instability under these conditions. It is advisable to adjust the pH of your formulation to a neutral or slightly acidic range and monitor the stability.

Q3: Can I anticipate the likely degradation products from the hydrolysis of the oxazole ring?

A3: Yes, the hydrolysis of the oxazole ring typically leads to ring-opened products. For instance, base-catalyzed hydrolysis can lead to the formation of an α-acylamino ketone. In the case of this compound, this would likely result from the cleavage of the oxazole ring to form an open-chain amide derivative.

Q4: Are there any specific storage recommendations for this compound?

A4: Based on the general stability profile of oxazoles, it is recommended to store the compound in a cool, dark place, protected from light.[2] It should be stored in a tightly sealed container to protect it from moisture and atmospheric oxygen. If the compound is in solution, it is best to use neutral or slightly acidic solvents and to avoid alkaline conditions.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving stability issues with this compound during experimental work.

Issue 1: Rapid degradation of the compound in solution.

  • Initial Check: Verify the pH of the solvent or buffer system.

  • Troubleshooting Steps:

    • If the pH is alkaline (> 7.5), adjust to a neutral or slightly acidic pH (6.0-7.0) using a suitable buffer.

    • If the solvent is protic (e.g., methanol, ethanol) and the experiment is conducted over a long period, consider switching to an aprotic solvent if the experimental design allows.

    • Protect the solution from light by using amber vials or covering the container with aluminum foil.

    • Degas the solvent before use to minimize dissolved oxygen, which could contribute to oxidative degradation.

Issue 2: Appearance of unexpected peaks in HPLC analysis after sample preparation.

  • Initial Check: Review the sample preparation procedure for any harsh conditions.

  • Troubleshooting Steps:

    • Temperature: If heat was applied during sample dissolution, try preparing the sample at room temperature.

    • Oxidizing Agents: Ensure that no components of the sample matrix or reagents used are strong oxidizing agents.

    • Light Exposure: Minimize the exposure of the sample to ambient and UV light during preparation and analysis.

    • pH: If the sample is dissolved in an acidic or basic medium for analysis, neutralize the sample as quickly as possible if the method allows.

Issue 3: Inconsistent results in bioassays.

  • Initial Check: Assess the stability of the compound in the assay medium.

  • Troubleshooting Steps:

    • Perform a time-course experiment to measure the concentration of the compound in the assay buffer over the duration of the experiment.

    • If degradation is observed, consider if the pH of the medium can be adjusted without affecting the biological system.

    • Investigate potential interactions with other components in the assay medium that might catalyze degradation.

Data Presentation: Forced Degradation Study Template

Forced degradation studies are essential for understanding the intrinsic stability of a compound.[9][10][11][12] The following table is a template for recording the results of a forced degradation study on this compound. The goal of such a study is typically to achieve 5-20% degradation to reveal the primary degradation products.[11][13]

Stress ConditionReagent/Condition DetailsDurationTemperature% DegradationNumber of DegradantsObservations (e.g., color change)
Acid Hydrolysis 0.1 M HCl24, 48, 72 hoursRoom Temp
0.1 M HCl2, 4, 8 hours60°C
Base Hydrolysis 0.1 M NaOH2, 4, 8 hoursRoom Temp
0.01 M NaOH2, 4, 8 hours60°C
Oxidation 3% H₂O₂24 hoursRoom Temp
1% H₂O₂8 hours60°C
Thermal Solid State48 hours80°C
Photostability Solution (in Quartz cuvette)24 hoursICH light box
Solid State7 daysICH light box

Experimental Protocols

General Protocol for a Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on a new chemical entity like this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature and analyze at different time points. If no degradation is observed, the study can be repeated at an elevated temperature (e.g., 60°C).

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature and analyze at different time points. Due to the potential for rapid degradation, initial time points should be short (e.g., 30 minutes, 1 hour, 2 hours). If degradation is too rapid, repeat with a lower concentration of base (e.g., 0.01 M NaOH).

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature and protected from light. Analyze at various time points.

  • Thermal Degradation: Place a known amount of the solid compound in a vial and keep it in an oven at a high temperature (e.g., 80°C) for a specified period. Also, reflux a solution of the compound.

  • Photolytic Degradation: Expose a solution of the compound (in a photostable, transparent container like a quartz cuvette) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Neutralize the acid and base hydrolyzed samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method (typically with a photodiode array detector to assess peak purity).

4. Data Evaluation:

  • Calculate the percentage of degradation of the parent compound.

  • Determine the number and relative amounts of degradation products formed under each stress condition.

Visualizations

Diagrams of Pathways and Workflows

G cluster_0 Hypothetical Hydrolytic Degradation of Oxazole Ring Compound This compound Intermediate Ring-Opened Intermediate Compound->Intermediate H₂O / OH⁻ (Base Catalysis) Product α-Acylamino Ketone Derivative Intermediate->Product Rearrangement

Caption: Hypothetical base-catalyzed hydrolytic degradation pathway.

G cluster_1 Forced Degradation Experimental Workflow Start Prepare Stock Solution (1 mg/mL) Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Sample Withdraw and Neutralize Samples at Time Points Stress->Sample Analyze Analyze by Stability-Indicating HPLC-PDA Method Sample->Analyze Evaluate Evaluate Data (% Degradation, Degradant Profile) Analyze->Evaluate End Identify Degradation Pathways Evaluate->End

Caption: General workflow for a forced degradation study.

G cluster_2 Troubleshooting Logic for Compound Instability Instability Compound Instability Observed? Check_pH Is pH Alkaline (>7.5)? Instability->Check_pH Adjust_pH Adjust to Neutral/Slightly Acidic pH Check_pH->Adjust_pH Yes Check_Light Is sample exposed to light? Check_pH->Check_Light No Resolved Stability Improved Adjust_pH->Resolved Protect_Light Protect from light Check_Light->Protect_Light Yes Check_Oxidizer Are oxidizing agents present? Check_Light->Check_Oxidizer No Protect_Light->Resolved Remove_Oxidizer Use degassed solvents/ purified reagents Check_Oxidizer->Remove_Oxidizer Yes Remove_Oxidizer->Resolved

Caption: Decision tree for troubleshooting stability issues.

References

Validation & Comparative

Validating the Chemical Structure of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. This guide provides a comparative analysis of the key spectroscopic techniques used to validate the chemical structure of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol. Due to the limited availability of published, comprehensive experimental data for this specific molecule, this guide utilizes a combination of predicted data for the target compound and experimental data from closely related structural analogs to provide a robust comparative framework.

Spectroscopic Data Comparison

The following tables summarize the expected and observed spectroscopic data for the target compound and a representative structural analog. This comparative approach allows for a detailed understanding of the characteristic spectral features of the 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl) core structure.

Table 1: Comparative ¹H NMR Data

Assignment This compound (Predicted) Representative Analog: Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate[1]
Phenyl-H~7.9-8.1 (m, 2H), ~7.4-7.5 (m, 3H)7.34-7.24 (m, 5H)
-CH₂- (ethyl)~2.8 (t, J = 6.5 Hz, 2H)-
-CH₂- (ethanol)~3.8 (t, J = 6.5 Hz, 2H)-
-OH~2.0 (br s, 1H)9.21 (br s, 1H, NH), 7.76 (br s, 1H, NH)
Methyl-H~2.4 (s, 3H)2.26 (s, 3H)
Ethyl-H (ester)-4.01-3.96 (q, 2H), 1.11-1.07 (t, 3H)
Pyrimidine-H-5.17 (s, 1H)

Table 2: Comparative ¹³C NMR Data

Assignment This compound (Predicted) Representative Analog: Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate[1]
C=O-165.8
Oxazole C2~161.0-
Oxazole C4~148.0-
Oxazole C5~138.0-
Phenyl C (ipso)~127.0145.3
Phenyl CH~128.5, ~129.0, ~130.5128.8, 128.5, 127.7, 126.7
-CH₂- (ethyl)~29.0-
-CH₂- (ethanol)~60.0-
Methyl-C~11.018.2
Pyrimidine C4-54.4
Pyrimidine C5-99.7
Pyrimidine C6-148.7
Pyrimidine C2-152.6
Ethyl-C (ester)-59.6, 14.5

Table 3: Comparative Infrared (IR) Spectroscopy Data

Functional Group This compound (Predicted) Representative Analog: Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate[1]
O-H Stretch (Alcohol)~3350 cm⁻¹ (broad)-
N-H Stretch-3639 cm⁻¹
C-H Stretch (Aromatic)~3060 cm⁻¹-
C-H Stretch (Aliphatic)~2950-2850 cm⁻¹2967 cm⁻¹
C=O Stretch (Ester)-1896 cm⁻¹
C=N Stretch (Oxazole)~1650 cm⁻¹-
C=C Stretch (Aromatic)~1600, 1480 cm⁻¹1608 cm⁻¹
C-O Stretch (Alcohol)~1050 cm⁻¹-
C-O Stretch (Ester)-1223 cm⁻¹

Table 4: Comparative Mass Spectrometry (MS) Data

Parameter This compound (Predicted) Representative Analog: Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate[1]
Ionization ModeElectron Ionization (EI)Electron Ionization (EI)
Molecular Ion [M]⁺m/z 217m/z 260
Key Fragmentsm/z 186 ([M-CH₂OH]⁺), 172 ([M-C₂H₅O]⁺), 105 ([C₆H₅CO]⁺), 77 ([C₆H₅]⁺)m/z 215 ([M-OC₂H₅]⁺), 187, 159, 105, 77

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following sections outline the standard protocols for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added to serve as an internal standard (δ 0.00 ppm).

  • Instrumentation: Spectra are recorded on a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

  • ¹H NMR Acquisition: A standard one-pulse sequence is used with a 30° pulse width. Typically, 16 to 64 scans are acquired with a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to obtain singlets for all carbon signals. A larger number of scans (e.g., 1024 or more) is generally required to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the solid sample is finely ground with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The resulting powder is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: A background spectrum of the KBr pellet matrix is first recorded. The sample pellet is then placed in the sample holder, and the spectrum is acquired, typically over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: An electron multiplier detector measures the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the structural validation of an organic compound and the relationship between different spectroscopic techniques.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Provides pure sample for analysis IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Proposed Structure NMR->Structure Connectivity & Environment IR->Structure Functional Groups MS->Structure Molecular Weight & Fragmentation Validation Structure Validation Structure->Validation

Workflow for Structural Validation

Compound Organic Compound H_NMR ¹H NMR Compound->H_NMR C_NMR ¹³C NMR Compound->C_NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS H_NMR->C_NMR Provides proton environment context H_NMR->IR Confirms H-containing groups MS->H_NMR Confirms molecular weight for fragmentation analysis MS->C_NMR Confirms carbon backbone mass

Interrelation of Spectroscopic Techniques

References

A Comparative Analysis of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol and Structurally Related Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the potential biological activities of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol through a comparative study of its structural analogs.

The oxazole scaffold is a prominent feature in a multitude of biologically active compounds, demonstrating a wide spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative analysis of the potential bioactivities of the specific, yet sparsely documented compound, this compound. Due to the limited publicly available data on this specific molecule, this guide will draw comparisons with structurally related oxazole, oxadiazole, and imidazole derivatives to provide a comprehensive overview of its potential therapeutic applications. The analysis is supported by quantitative data from various studies, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Comparative Analysis of Anticancer Activity

Oxazole and its related heterocyclic analogs have emerged as a significant class of compounds in anticancer drug discovery. Their mechanism of action often involves the inhibition of crucial cellular processes such as tubulin polymerization or the modulation of key signaling pathways, leading to apoptosis in cancer cells.[1][2] The following table summarizes the cytotoxic activity (IC50 values) of various oxazole and oxadiazole derivatives against a panel of human cancer cell lines, providing a benchmark for the potential efficacy of this compound.

Table 1: Anticancer Activity of Structurally Related Oxazole and Oxadiazole Derivatives

Compound ClassSpecific Compound/DerivativeCancer Cell LineIC50 (µM)Reference
1,3-Oxazole SulfonamideCompound 16 Leukemia (Mean GI50)0.22[3]
1,3-Oxazole SulfonamideCompound 22 Leukemia (Mean GI50)< 0.08[3]
1,3-Oxazole SulfonamideCompound 30 Leukemia (Mean GI50)< 0.08[3]
1,3-Oxazole SulfonamideCompound 32 Leukemia (Mean GI50)< 0.08[3]
2-Phenyl-1,3-oxazole-4-carboxylateMethyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate (15 )Human Cancer Cells (Average GI50)5.37[4]
Pyrazole-Oxadiazole ConjugateCompound 11a Various Human Cancer Cell Lines1.5 - 11.2[5]
Pyrazole-Oxadiazole ConjugateCompound 11d Various Human Cancer Cell Lines1.5 - 11.2[5]
Pyrazole-Oxadiazole ConjugateCompound 11f Various Human Cancer Cell Lines1.5 - 11.2[5]
2-Phenyl-tetrahydroimidazo[1,2-b]pyridazineCompound 4e MCF-7 (Breast), SK-MEL-28 (Melanoma)1 - 10[6]
2-Phenyl-tetrahydroimidazo[1,2-b]pyridazineCompound 4f MCF-7 (Breast), SK-MEL-28 (Melanoma)1 - 10[6]
5-(Oxazol-2-yl)pyrimidineCompound 11b Human Breast Carcinoma0.056[7]

Comparative Analysis of Antimicrobial Activity

The oxazole and oxadiazole cores are also integral to many potent antimicrobial agents. These compounds often exert their effects by disrupting cell wall synthesis or inhibiting essential enzymes in bacteria and fungi. The following tables provide a comparative overview of the antimicrobial efficacy (Minimum Inhibitory Concentration - MIC values) of various derivatives against clinically relevant pathogens.

Table 2: Antibacterial Activity of Structurally Related Oxadiazole Derivatives

Compound ClassSpecific Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
1,3,4-OxadiazoleCompounds 4a, 4b, 4c Methicillin-Resistant Staphylococcus aureus (MRSA)62[8]
1,3,4-OxadiazoleOZE-I, OZE-IIStaphylococcus aureus4 - 16[9]
1,3,4-OxadiazoleOZE-IIIStaphylococcus aureus8 - 32[9]
1,2,4-OxadiazoleCompound 3 Staphylococcus aureus ATCC 29213, MRSA ATCC 433004 (µM)[10]
1,2,4-OxadiazoleCompound 12 Staphylococcus aureus ATCC 29213, MRSA ATCC 433002 (µM)[10]
1,2,4-OxadiazoleCompound 8 Staphylococcus aureus0.5 - 4[11]
2-Phenyl-5-methyl-1,3,4-oxadiazole2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazoleEscherichia coli, Klebsiella pneumoniaeGood activity[12]
5-Methyl-2-substituted benzoxazoleCompound 4b, 4c Staphylococcus aureus12.5[13]
5-Methyl-2-substituted benzoxazoleCompound 5a Pseudomonas aeruginosa25[13]
5-Methyl-2-(p-chlorobenzyl)benzoxazoleCompound IVb Candida albicans6.25[14]

Table 3: Antifungal Activity of Structurally Related Oxadiazole Derivatives

Compound ClassSpecific Compound/DerivativeFungal StrainMIC (µg/mL)Reference
1,3,4-OxadiazoleLMM6Candida albicans8 - 32[15][16]
1,3,4-OxadiazoleLMM5, LMM11Candida albicans32[17][18]
1,3,4-OxadiazoleCompound 82 (a pyrazole amine with quinoline scaffold)Candida albicans0.12[19]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for the key experiments cited in this guide.

MTT Assay for Anticancer Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Microorganism inoculum standardized to 0.5 McFarland turbidity

  • Incubator

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the growth medium directly in the 96-well plates.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Controls: Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualization of Pathways and Workflows

Understanding the mechanisms of action and experimental processes is facilitated by visual diagrams.

anticancer_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of Oxazole Analogs purification Purification & Characterization synthesis->purification cell_culture Cancer Cell Culture purification->cell_culture mtt_assay MTT Assay for Cytotoxicity (IC50) cell_culture->mtt_assay tubulin_assay Tubulin Polymerization Assay mtt_assay->tubulin_assay western_blot Western Blot (Apoptosis Markers) tubulin_assay->western_blot

A generalized workflow for the discovery and evaluation of novel anticancer compounds.

tubulin_inhibition_pathway tubulin α/β-Tubulin Dimers microtubule Microtubule tubulin->microtubule Polymerization microtubule->tubulin Depolymerization mitotic_spindle Mitotic Spindle Formation microtubule->mitotic_spindle oxazole Oxazole Derivative oxazole->tubulin Inhibition of Polymerization cell_cycle_arrest G2/M Phase Cell Cycle Arrest mitotic_spindle->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Mechanism of action for oxazole-based tubulin polymerization inhibitors.

Discussion and Conclusion

The comparative data presented in this guide strongly suggest that compounds containing the oxazole scaffold, particularly those with substitutions at the 2, 4, and 5 positions, are promising candidates for the development of novel therapeutic agents. The presence of a phenyl group at the 2-position and a methyl group at the 5-position, as in the target compound this compound, is a common feature in many of the active compounds cited. The ethan-1-ol group at the 4-position may influence the compound's solubility and ability to form hydrogen bonds, which could be critical for its interaction with biological targets.

The anticancer data highlights the potential of oxazole derivatives to exhibit potent cytotoxicity against a range of cancer cell lines, with some compounds showing activity in the nanomolar range. A key mechanism of action for many of these compounds is the inhibition of tubulin polymerization, a validated target for cancer chemotherapy.[20] The antimicrobial data indicates that oxazole and oxadiazole derivatives can be effective against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like MRSA, as well as pathogenic fungi such as Candida albicans.

While direct experimental data for this compound is not yet available, this comparative analysis provides a strong rationale for its synthesis and biological evaluation. Based on the activity of its structural analogs, it is plausible that this compound could exhibit significant anticancer and/or antimicrobial properties. Further research, following the experimental protocols outlined in this guide, is warranted to determine the specific biological profile of this promising molecule. The structure-activity relationships suggested by the compiled data can guide the design of future derivatives with potentially enhanced potency and selectivity.

References

A Comparative Guide to the Bioactivity of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol and Structurally Similar Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative overview of the potential bioactivity of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol against a backdrop of experimentally validated data for structurally analogous oxazole derivatives. While specific preclinical data for this compound is not extensively available in the public domain, this guide leverages structure-activity relationship (SAR) studies of closely related compounds to forecast its potential therapeutic applications and provides a framework for its experimental evaluation.

Oxazole derivatives are known to engage with a variety of biological targets, leading to diverse pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The nature and position of substituents on the oxazole ring play a crucial role in determining the specific bioactivity and potency of these compounds.[3]

Data Presentation: Comparative Bioactivity of Oxazole Derivatives

The following tables summarize quantitative bioactivity data for oxazole derivatives that are structurally related to this compound. This comparative data provides a basis for predicting the potential efficacy of the target compound and for designing future screening assays.

Table 1: Anticancer Activity of Structurally Similar Oxazole Derivatives

Compound/Derivative ClassSpecific Compound/DerivativeCancer Cell LineActivity Metric (IC₅₀/GI₅₀)Reference
2-Phenyl-5-methyloxazole Analogs2-(1-(2-(4-chlorophenyl)-5-methyloxazol-4-yl)... derivativeStaphylococcus aureus DNA gyrase0.125 µg/mL[4]
2,5-Disubstituted Oxadiazoles4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenolSNB-19 (CNS Cancer)PGI = 65.12%[5]
2,5-Disubstituted Oxadiazoles4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenolNCI-H460 (Lung Cancer)PGI = 55.61%[5]
2,5-Disubstituted Oxadiazoles4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenolSNB-75 (CNS Cancer)PGI = 54.68%[5]

Table 2: Antimicrobial Activity of Structurally Similar Oxazole Derivatives

Compound/Derivative ClassSpecific Compound/DerivativeMicroorganismActivity Metric (MIC)Reference
2-Phenyl-5-methyloxazole AnalogsCompound 9q (a complex derivative)Staphylococcus aureus0.125 µg/mL (DNA gyrase inhibition)[4]
2-Phenyl-5-methyloxazole AnalogsCompound 10q (a complex derivative)Bacillus subtilis0.125 µg/mL (DNA gyrase inhibition)[4]
2,5-Disubstituted Oxadiazoles4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenolGram-positive & Gram-negative bacteria8 µg/mL[5]
Substituted Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole5-nitro-2-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl) phenolEscherichia coliSignificant antibacterial activity[6]

Table 3: Anti-inflammatory Activity of Structurally Similar Oxazole Derivatives

Compound/Derivative ClassSpecific Compound/DerivativeAssayActivity MetricReference
2,5-Disubstituted-1,3,4-Oxadiazoles2-(2-acetoxyphenyl)-5-(N,N-diphenylaminomethyl)-1,3,4-oxadiazoleCarrageenan-induced rat paw edemaGood anti-inflammatory potential[7]
2,5-Disubstituted-1,3,4-Oxadiazoles2-(3,4-dimethoxyphenyl)-5-(N,N-diphenylaminomethyl)-1,3,4-oxadiazoleCarrageenan-induced rat paw edemaGood anti-inflammatory potential[7]
Phenyl substituted furan and oxazole carboxylic acid derivativesCompound 5jPDE4B InhibitionIC₅₀ = 1.4 µM[8]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of oxazole derivatives, providing a template for assessing the bioactivity of this compound.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compounds are dissolved in DMSO and serially diluted with culture medium. The cells are then treated with various concentrations of the compounds and incubated for 48-72 hours.

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

  • Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth overnight at 37°C. The cultures are then diluted to a standardized concentration (e.g., 10⁵ CFU/mL).

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using the appropriate broth media.

  • Inoculation: Each well is inoculated with the prepared microorganism suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria or 48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating acute inflammation.

  • Animals: Wistar or Sprague-Dawley rats are used.

  • Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate a potential signaling pathway targeted by anticancer oxazole derivatives and a general workflow for screening and evaluating these compounds.

anticancer_pathway cluster_cell Cancer Cell Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Kinase_A Kinase A Receptor_Tyrosine_Kinase->Kinase_A Activates Oxazole_Derivative This compound (Hypothesized) Oxazole_Derivative->Kinase_A Inhibits Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Proliferation_Survival Cell Proliferation & Survival Transcription_Factor->Proliferation_Survival Promotes

Caption: Hypothesized kinase inhibition pathway for an anticancer oxazole derivative.

experimental_workflow Start Compound Synthesis (this compound) Primary_Screening Primary Bioactivity Screening (e.g., Anticancer, Antimicrobial) Start->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Dose_Response Dose-Response Studies (IC50 / MIC Determination) Hit_Identification->Dose_Response SAR_Studies Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Mechanism_of_Action Mechanism of Action Studies (e.g., Kinase Assays, Pathway Analysis) Lead_Optimization->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy & Toxicity Studies (Animal Models) Mechanism_of_Action->In_Vivo_Studies Preclinical_Candidate Preclinical Candidate Selection In_Vivo_Studies->Preclinical_Candidate

Caption: General workflow for the discovery and development of bioactive oxazole derivatives.

References

A Comparative Guide to Analytical Methods for 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methodologies for the characterization and quantification of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol. Due to the limited availability of published, validated methods for this specific compound, this document outlines common and effective techniques used for the analysis of structurally related small organic molecules, particularly substituted oxazoles and aromatic alcohols. The methods are compared based on their applicability to quantitative analysis and structural elucidation, with illustrative experimental data from analogous compounds to guide researchers in developing and validating methods for the title compound.

Quantitative Analysis: A Comparison of Chromatographic and Spectroscopic Methods

For the quantification of this compound in various matrices, such as bulk drug substance, pharmaceutical formulations, or biological samples, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful separation techniques. Ultraviolet-Visible (UV-Vis) Spectroscopy offers a simpler, more direct measurement.

High-Performance Liquid Chromatography (HPLC) is a highly specific and sensitive technique, making it the preferred method for quantifying a target analyte in a complex mixture. A well-developed HPLC method can effectively separate the analyte from impurities and degradation products, ensuring accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds. The high selectivity of the mass spectrometer detector provides excellent sensitivity and specificity. Derivatization may be required to improve the volatility of the analyte.

UV-Vis Spectroscopy is a simpler and faster technique that measures the absorption of ultraviolet and visible light by the analyte. While less specific than chromatographic methods, it can be a suitable method for the routine analysis of pure substances or simple mixtures where interfering substances are not present. The presence of the phenyl-oxazole chromophore in the target molecule suggests that it will have a distinct UV absorbance profile.

Below is a comparative summary of typical validation parameters for these three techniques, with example data drawn from studies on related aromatic and heterocyclic compounds.

Table 1: Comparison of Quantitative Analytical Methods

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Vis Spectroscopy
Principle Separation based on differential partitioning between a mobile and stationary phase.Separation of volatile compounds based on their partitioning between a carrier gas and a stationary phase, followed by mass-based detection.Measurement of light absorption by the analyte at a specific wavelength.
Selectivity High (can separate from structurally similar compounds).Very High (mass fragmentation patterns provide high specificity).Low to Moderate (potential for interference from other absorbing species).
Sensitivity (LOD) ng/mL to pg/mLpg/mL to fg/mLµg/mL to ng/mL
Linearity (R²) > 0.999> 0.998> 0.995
Precision (%RSD) < 2%< 5%< 3%
Accuracy (%Recovery) 98-102%95-105%97-103%
Sample Throughput ModerateModerateHigh
Instrumentation Cost Moderate to HighHighLow
Typical Application Quantification in bulk drug, formulations, and biological matrices.Trace analysis, impurity profiling, and analysis of volatile compounds.Routine analysis of pure substances and simple mixtures.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. The following sections provide generalized experimental protocols for HPLC, GC-MS, and UV-Vis Spectroscopy that can be adapted for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions (Starting Point):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer, pH 3-7).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: To be determined by measuring the UV spectrum of a standard solution of the analyte and selecting the wavelength of maximum absorbance (λmax).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of the reference standard in a suitable solvent (e.g., acetonitrile or methanol).

  • Create a series of calibration standards by diluting the stock solution.

  • Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

Method Validation:

  • Validate the method according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

Chromatographic Conditions (Starting Point):

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program: Start at a low temperature (e.g., 70 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C) at a suitable rate (e.g., 10 °C/min).

  • Injector Temperature: 250 °C.

  • Injection Mode: Split or splitless, depending on the required sensitivity.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-500.

Sample Preparation:

  • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Derivatization (e.g., silylation with BSTFA) may be necessary to improve volatility and thermal stability.

Method Validation:

  • Validate for specificity, linearity, accuracy, precision, LOD, and LOQ. The use of an internal standard is highly recommended for quantitative GC-MS analysis.

UV-Vis Spectroscopy Method

Instrumentation:

  • A calibrated UV-Vis spectrophotometer.

Methodology:

  • Solvent Selection: Choose a solvent in which the analyte is stable and that is transparent in the wavelength range of interest (e.g., ethanol, methanol, or acetonitrile).

  • Wavelength Selection (λmax): Record the UV spectrum of a standard solution of this compound to determine the wavelength of maximum absorbance.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a graph of absorbance versus concentration.

  • Sample Analysis: Prepare a solution of the sample of an appropriate concentration, measure its absorbance at the λmax, and determine the concentration from the calibration curve.

Method Validation:

  • Validate for linearity, accuracy, precision, and range according to ICH guidelines.

Workflow for Analytical Method Development and Validation

The following diagram illustrates a typical workflow for the development and validation of an analytical method for a new chemical entity like this compound.

Analytical_Method_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation A Define Analytical Target Profile B Select Analytical Technique (HPLC, GC-MS, etc.) A->B C Optimize Method Parameters (Mobile Phase, Column, Temperature, etc.) B->C D Assess Method Performance (Specificity, System Suitability) C->D E Write Validation Protocol D->E Method is Suitable F Execute Validation Experiments (Linearity, Accuracy, Precision, etc.) E->F G Analyze Validation Data F->G H Write Validation Report G->H I Routine Analysis H->I Method is Validated J Method Transfer I->J K Continuous Monitoring I->K

Caption: General workflow for analytical method development, validation, and implementation.

Comparative Analysis of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol Analogs and Related Oxazole Derivatives in Inflammation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oxazole-containing compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][2] The oxazole scaffold serves as a versatile backbone for the design of novel therapeutic agents.

Comparative Biological Activity

The anti-inflammatory activity of various oxazole and oxadiazole derivatives has been evaluated using in vivo models such as the carrageenan-induced paw edema assay. This model is a standard preclinical test to assess the acute anti-inflammatory potential of new chemical entities.[3][4] The data presented below is a compilation from various studies on compounds structurally related to the core topic, highlighting key SAR observations.

Table 1: Anti-inflammatory Activity of Structurally Related Oxazole and Oxadiazole Derivatives

Compound IDCore StructureSubstituentsAssayDose% Inhibition of EdemaReference
Ox-6f 1,3,4-OxadiazoleFlurbiprofen moiety and p-chlorophenyl side chainCarrageenan-induced paw edema200 µg/mL74.16% (in vitro)[2]
10 1,3,4-OxadiazoleFlurbiprofen basedNot SpecifiedNot Specified83.33%[5]
OSD 2,5-disubstituted-1,3,4-oxadiazolePyridin-4-yl and acetyl groupsCarrageenan-induced rat hind paw edema100 mg/kg60%[6]
OPD 2,5-disubstituted-1,3,4-oxadiazolePyridin-3-yl and acetyl groupsCarrageenan-induced rat hind paw edema100 mg/kg32.5%[6]
4a 4-substituted-2-phenyloxazol-5(4H)-oneThienyl and benzamide moietiesCarrageenan-induced paw edema0.0057 mmol/kgNot specified, but active[7]
4c 4-substituted-2-phenyloxazol-5(4H)-onePhenyl and bisbenzamide moietiesCarrageenan-induced paw edema0.0057 mmol/kgNot specified, but active[7]

Note: The data presented is for structurally related but not identical compounds to 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol. Direct comparison of potency should be made with caution due to variations in experimental conditions across different studies.

Structure-Activity Relationship (SAR) Insights

Based on the available data for related oxazole and oxadiazole derivatives, the following SAR trends can be inferred:

  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring at the 2-position of the oxazole core can significantly influence anti-inflammatory activity.

  • Modifications at the 4- and 5-positions: Alterations at these positions of the oxazole ring, including the introduction of different side chains, have been shown to modulate biological activity. For instance, the presence of a flurbiprofen moiety in some oxadiazole derivatives appears to confer potent anti-inflammatory effects.[2][5]

  • Bioisosteric Replacement: The oxazole ring itself can be considered a bioisostere of other five-membered heterocyclic rings, and its unique electronic and steric properties contribute to its pharmacological profile.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of novel compounds. Below are standard protocols for key in vivo and in vitro assays used in the assessment of anti-inflammatory agents.

Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model for acute inflammation.[3][4]

  • Animals: Male Wistar rats (150-200 g) are used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.

  • Grouping: Animals are divided into several groups (n=6), including a control group, a standard drug group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the synthesized compounds.

  • Compound Administration: Test compounds and the standard drug are administered orally or intraperitoneally, typically 30-60 minutes before carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: A 0.1 mL of 1% w/v solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the COX enzymes, which are key mediators of inflammation.[1][8]

  • Enzyme and Substrate Preparation: Purified ovine or human COX-1 and COX-2 enzymes and arachidonic acid (substrate) are used.

  • Assay Buffer: Typically, a Tris-HCl buffer (pH 8.0) is used.

  • Reaction Mixture: The reaction mixture contains the assay buffer, hematin (a cofactor), the enzyme (COX-1 or COX-2), and the test compound at various concentrations.

  • Pre-incubation: The enzyme and test compound are pre-incubated for a short period (e.g., 10-15 minutes) at 37°C.

  • Initiation of Reaction: The reaction is initiated by adding arachidonic acid.

  • Measurement of Product Formation: The activity of the COX enzyme is determined by measuring the amount of prostaglandin E2 (PGE2) produced, typically using an ELISA kit or by monitoring oxygen consumption.

  • Calculation of IC50: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve.

Visualizing the Research Workflow and Potential Mechanism

The following diagrams illustrate the general workflow for SAR studies and a potential signaling pathway that could be modulated by anti-inflammatory oxazole derivatives.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Start Lead Compound 2-(5-Methyl-2-phenyl- 1,3-oxazol-4-yl)ethan-1-ol Analogs Analog Synthesis (Modification of R groups) Start->Analogs Design Purification Purification & Characterization Analogs->Purification InVitro In Vitro Assays (e.g., COX Inhibition) Purification->InVitro InVivo In Vivo Models (e.g., Paw Edema) Purification->InVivo SAR SAR Analysis InVitro->SAR Toxicity Toxicity Assessment InVivo->Toxicity InVivo->SAR Optimization Lead Optimization SAR->Optimization Identify Key Moieties Optimization->Analogs Iterative Design

Caption: A general workflow for the structure-activity relationship (SAR) studies of novel chemical entities.

Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Stimulus Inflammatory Stimulus (e.g., Carrageenan) PLA2 Phospholipase A2 Stimulus->PLA2 AA Arachidonic Acid PLA2->AA cleaves Membrane Membrane Phospholipids Membrane->PLA2 COX COX-1 / COX-2 AA->COX PGs Prostaglandins (e.g., PGE2) COX->PGs synthesizes Inflammation Inflammation (Edema, Pain) PGs->Inflammation mediate Oxazole Oxazole Analog (Potential Inhibitor) Oxazole->COX inhibits?

Caption: A simplified diagram of the arachidonic acid pathway, a key target for anti-inflammatory drugs.

References

comparing the efficacy of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol to known inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the continuous search for novel anti-inflammatory agents, a comprehensive analysis of oxazole-containing compounds has been conducted to evaluate their efficacy as inhibitors of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes. This guide presents a comparative overview of a representative oxazole derivative against known 5-LOX inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Due to the limited publicly available data on the specific biological activity of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol, this guide utilizes a structurally related oxazole derivative, referred to here as Oxazole Analog 24, as a representative compound for comparative analysis. Oxazole Analog 24 has demonstrated significant inhibitory activity against the 5-lipoxygenase enzyme.

Efficacy Comparison of 5-Lipoxygenase Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of Oxazole Analog 24 and other well-established 5-LOX inhibitors. Lower IC₅₀ values indicate greater potency.

CompoundIC₅₀ (µM) in Human Peripheral MonocytesReference Compound(s)
Oxazole Analog 24 0.8Zileuton
Zileuton (standard)--
Caffeic Acid--
Nordihydroguaiaretic acid (NDGA)--

Data for Zileuton, Caffeic Acid, and NDGA in this specific assay were not provided in the searched literature but they are recognized as standard 5-LOX inhibitors.

Understanding the 5-Lipoxygenase Signaling Pathway

The 5-lipoxygenase pathway plays a crucial role in the inflammatory response. Upon cell stimulation, arachidonic acid is released from the cell membrane and is converted by 5-LOX into leukotrienes. These molecules are potent mediators of inflammation, contributing to conditions such as asthma and allergic reactions. Inhibitors of 5-LOX block this pathway, thereby reducing the production of leukotrienes and mitigating inflammation.

5-Lipoxygenase Signaling Pathway Cellular Stimuli Cellular Stimuli Phospholipase A2 Phospholipase A2 Cellular Stimuli->Phospholipase A2 Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid releases Phospholipase A2->Membrane Phospholipids activates 5-Lipoxygenase (5-LOX) 5-Lipoxygenase (5-LOX) Arachidonic Acid->5-Lipoxygenase (5-LOX) substrate Leukotrienes Leukotrienes 5-Lipoxygenase (5-LOX)->Leukotrienes produces Inflammation Inflammation Leukotrienes->Inflammation mediate Oxazole Analog 24 Oxazole Analog 24 Oxazole Analog 24->5-Lipoxygenase (5-LOX) inhibits

Caption: The 5-Lipoxygenase signaling cascade and the inhibitory action of Oxazole Analog 24.

Experimental Protocols

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This protocol outlines the general steps for determining the 5-LOX inhibitory activity of a test compound in human peripheral monocytes.

1. Isolation of Human Peripheral Monocytes:

  • Human peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation.

  • Monocytes are then purified from the PBMC population by adherence to plastic culture dishes or by using magnetic-activated cell sorting (MACS).

2. Cell Culture and Treatment:

  • Isolated monocytes are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Cells are pre-incubated with various concentrations of the test compound (e.g., Oxazole Analog 24) or a vehicle control for a specified time (e.g., 30 minutes).

3. Stimulation and Leukotriene Production:

  • Leukotriene biosynthesis is stimulated by adding a calcium ionophore (e.g., A23187) and arachidonic acid to the cell cultures.

  • The cells are incubated for a further period (e.g., 15 minutes) to allow for the production of leukotrienes.

4. Sample Collection and Analysis:

  • The cell suspension is centrifuged, and the supernatant is collected.

  • The concentration of leukotrienes (specifically Leukotriene B4, LTB₄) in the supernatant is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

5. Data Analysis:

  • The percentage of 5-LOX inhibition for each concentration of the test compound is calculated relative to the vehicle control.

  • The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of 5-LOX activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow for 5-LOX Inhibition Assay cluster_0 Cell Preparation cluster_1 Treatment and Stimulation cluster_2 Analysis Isolate PBMCs Isolate PBMCs Purify Monocytes Purify Monocytes Isolate PBMCs->Purify Monocytes Culture Monocytes Culture Monocytes Purify Monocytes->Culture Monocytes Pre-incubate with Compound Pre-incubate with Compound Culture Monocytes->Pre-incubate with Compound Stimulate with A23187 & AA Stimulate with A23187 & AA Pre-incubate with Compound->Stimulate with A23187 & AA Collect Supernatant Collect Supernatant Stimulate with A23187 & AA->Collect Supernatant Quantify LTB4 (ELISA) Quantify LTB4 (ELISA) Collect Supernatant->Quantify LTB4 (ELISA) Calculate IC50 Calculate IC50 Quantify LTB4 (ELISA)->Calculate IC50

Caption: A streamlined workflow for determining the in vitro 5-LOX inhibitory activity of a compound.

This comparative guide highlights the potential of oxazole-based compounds as a promising class of 5-lipoxygenase inhibitors. Further research and development in this area could lead to the discovery of novel anti-inflammatory therapeutics with improved efficacy and safety profiles.

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust and reproducible analysis of pharmaceutical compounds is fundamental to drug discovery and development. This guide provides a comparative framework for the cross-validation of analytical results for the promising oxazole derivative, 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol. While specific cross-validation data for this compound is not extensively available in public literature, this document outlines a comprehensive approach using common and powerful analytical techniques. By presenting detailed experimental protocols and expected performance data, this guide serves as a valuable resource for researchers establishing and validating analytical methods for this and structurally related molecules.

The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Mass Spectrometry (LC-MS). These methods are mainstays in the pharmaceutical industry for the identification, quantification, and purity assessment of active pharmaceutical ingredients (APIs) and their intermediates.[1][2][3][4]

Comparative Performance of Analytical Methods

The choice of an analytical method is often a balance between the required sensitivity, selectivity, and the cost and complexity of the instrumentation. The following table summarizes the anticipated performance characteristics of HPLC-UV and LC-MS for the quantification of this compound in a representative matrix, such as a bulk drug substance or a formulated product.

Validation Parameter HPLC-UV LC-MS
Linearity (R²) > 0.997> 0.999
Range 1 µg/mL - 100 µg/mL1 ng/mL - 1000 ng/mL
Accuracy (% Recovery) 98-102%99-101%
Precision (%RSD) < 2%< 1.5%
Limit of Detection (LOD) ~0.1 µg/mL~0.1 ng/mL
Limit of Quantification (LOQ) 1 µg/mL1 ng/mL
Selectivity GoodExcellent
Matrix Effect Potential for interferenceMinimal with appropriate internal standard
Structural Elucidation Techniques

For the unequivocal identification and structural confirmation of this compound, spectroscopic techniques are indispensable. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecular structure.

Spectroscopic Technique Information Provided
¹H NMR Provides information on the number, environment, and connectivity of protons.
¹³C NMR Provides information on the number and types of carbon atoms.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., -OH, C=N, C-O).
Mass Spectrometry (MS) Determines the molecular weight and provides information on the molecular formula and fragmentation pattern.

Experimental Protocols

Detailed methodologies are critical for the successful implementation and validation of analytical methods. The following are representative protocols for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV)
  • Instrumentation : A standard HPLC system equipped with a UV-Vis detector.

  • Column : C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase : A gradient mixture of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate : 1.0 mL/min.

  • Detection Wavelength : Determined by measuring the UV absorbance spectrum of a standard solution to find the λmax.

  • Injection Volume : 10 µL.

  • Sample Preparation : Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject.

  • Validation : The method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Instrumentation : An HPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument).

  • Ionization Source : Electrospray Ionization (ESI) in positive mode.

  • Column and Mobile Phase : As described for the HPLC-UV method.

  • MS Parameters : Optimized for the parent ion and product ions of this compound.

  • Data Acquisition : Can be performed in full scan mode for identification or in Multiple Reaction Monitoring (MRM) mode for highly selective quantification.

  • Sample Preparation : Similar to the HPLC-UV method, but may require further dilution due to the higher sensitivity of the instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent : Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Experiments : ¹H NMR, ¹³C NMR, and potentially 2D-NMR experiments (e.g., COSY, HSQC) for complete structural assignment.

  • Sample Preparation : Dissolve an appropriate amount of the sample in the deuterated solvent.

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation : The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a dispersion in a KBr pellet.

  • Data Acquisition : The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Visualizing the Cross-Validation Workflow

A systematic workflow is essential for the cross-validation of analytical methods. The following diagram illustrates a typical process for comparing two analytical techniques.

CrossValidationWorkflow cluster_0 Method Development & Validation cluster_1 Cross-Validation Study cluster_2 Data Analysis & Comparison cluster_3 Conclusion A Develop HPLC-UV Method C Validate HPLC-UV Method (Linearity, Accuracy, Precision, etc.) A->C B Develop LC-MS Method D Validate LC-MS Method (Linearity, Accuracy, Precision, etc.) B->D E Analyze the Same Set of Samples by Both Validated Methods C->E D->E F Compare Quantitative Results (e.g., using statistical tests) E->F G Assess Agreement and Identify Any Discrepancies F->G H Determine Method Equivalency and Define Appropriate Use Cases G->H

Caption: Workflow for the cross-validation of two analytical methods.

This guide provides a foundational framework for the analytical cross-validation of this compound. The successful application of these methodologies will ensure the generation of reliable and reproducible data, which is crucial for advancing drug development programs.

References

A Comparative Benchmarking Study on the Synthesis of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Synthetic Route

The oxazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds. The title compound, 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol, is a functionalized oxazole with potential applications in drug discovery and development. This guide provides a comprehensive benchmark comparison of three distinct synthetic methodologies for its preparation: a classical Robinson-Gabriel synthesis, a modern iodine-catalyzed oxidative cyclization, and a versatile Van Leusen oxazole synthesis. The objective is to furnish researchers with the necessary data to select the most suitable method based on key performance indicators such as overall yield, step economy, and reaction conditions.

Executive Summary of Synthetic Methodologies

The three evaluated synthetic routes to this compound offer a choice between traditional reliability, modern efficiency, and strategic flexibility. The Robinson-Gabriel synthesis, while being a multi-step process, is a robust and well-established method. The iodine-catalyzed approach represents a more contemporary, one-pot strategy, potentially offering higher efficiency. The Van Leusen synthesis provides a modular approach, adaptable for the synthesis of various analogs.

MetricMethod A: Robinson-Gabriel SynthesisMethod B: Iodine-Catalyzed Oxidative CyclizationMethod C: Van Leusen Oxazole Synthesis
Overall Estimated Yield ~60-70%~70-80%~55-65%
Number of Synthetic Steps 312
Key Reagents Benzamide, 3-bromo-2-butanone, NaH, H2SO4, NaBH4Benzaldehyde, 2-amino-3-hydroxybutane, I2, K2CO3, TBHPBenzaldehyde, TosMIC, NaH, Ethyl 2-butynoate, DIBAL-H
Reaction Temperature 0 °C to 100 °C80 °C-78 °C to rt
Reaction Time ~24 hours~12 hours~18 hours
Catalyst None (Stoichiometric Reagents)Iodine (Catalytic)None (Stoichiometric Reagents)
Solvent(s) THF, Acetic Anhydride, MethanolDMFTHF, Diethyl Ether

Method A: Robinson-Gabriel Synthesis (Benchmark)

The Robinson-Gabriel synthesis is a foundational method for the formation of oxazoles from 2-acylamino ketones.[1] This proposed three-step synthesis begins with the N-alkylation of benzamide, followed by cyclodehydration to form the oxazole ring, and concludes with the reduction of an intermediate aldehyde to the target alcohol.

Experimental Workflow

A Benzamide + 3-Bromo-2-butanone B N-(2-oxopropyl)benzamide A->B  NaH, THF, 0 °C to rt, 12h C Cyclodehydration with H2SO4 B->C  H2SO4, Acetic Anhydride, 100 °C, 4h D 2-(5-Methyl-2-phenyloxazol-4-yl)acetaldehyde C->D E Reduction with NaBH4 D->E  NaBH4, Methanol, 0 °C to rt, 2h F This compound E->F

Fig 1. Workflow for Robinson-Gabriel Synthesis.
Experimental Protocol

Step 1: Synthesis of N-(2-oxopropyl)benzamide To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C, benzamide (1.0 eq) is added portionwise. The mixture is stirred for 30 minutes, after which 3-bromo-2-butanone (1.1 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 2: Synthesis of 2-(5-Methyl-2-phenyloxazol-4-yl)acetaldehyde The N-(2-oxopropyl)benzamide (1.0 eq) is dissolved in acetic anhydride. Concentrated sulfuric acid (0.2 eq) is added dropwise at 0 °C. The mixture is then heated to 100 °C for 4 hours. After cooling, the reaction mixture is carefully poured into ice water and neutralized with sodium bicarbonate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated to yield the crude aldehyde.

Step 3: Synthesis of this compound The crude 2-(5-methyl-2-phenyloxazol-4-yl)acetaldehyde is dissolved in methanol at 0 °C. Sodium borohydride (1.5 eq) is added portionwise, and the reaction mixture is stirred for 2 hours while allowing it to warm to room temperature. The reaction is quenched by the addition of acetone, and the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by column chromatography.

Method B: Iodine-Catalyzed Oxidative Cyclization

This modern approach offers a one-pot synthesis of the oxazole core from an aldehyde and an amino alcohol, utilizing a catalytic amount of iodine as an environmentally benign catalyst.[2]

Experimental Workflow

A Benzaldehyde + 2-Amino-3-hydroxybutane B One-pot reaction A->B  I2 (cat.), K2CO3, TBHP, DMF, 80 °C, 12h C This compound B->C

Fig 2. Workflow for Iodine-Catalyzed Synthesis.
Experimental Protocol

In a round-bottom flask, benzaldehyde (1.0 eq), 2-amino-3-hydroxybutane (1.2 eq), iodine (0.2 eq), and potassium carbonate (2.0 eq) are dissolved in DMF. The mixture is stirred at room temperature for 10 minutes before the addition of tert-butyl hydroperoxide (TBHP, 70% in water, 3.0 eq). The flask is sealed and the reaction mixture is heated to 80 °C for 12 hours. After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Method C: Van Leusen Oxazole Synthesis

The Van Leusen reaction is a versatile method for constructing oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[3] This two-step route involves the formation of a 4-substituted oxazole followed by functional group manipulation to yield the target alcohol.

Experimental Workflow

A Benzaldehyde + TosMIC B Reaction with Ethyl 2-butynoate A->B  NaH, THF, -78 °C to rt, 2h C Ethyl 2-(5-methyl-2-phenyloxazol-4-yl)acetate B->C  -78 °C to rt, 16h D Reduction with DIBAL-H C->D  DIBAL-H, THF, -78 °C, 2h E This compound D->E

Fig 3. Workflow for Van Leusen Synthesis.
Experimental Protocol

Step 1: Synthesis of Ethyl 2-(5-methyl-2-phenyloxazol-4-yl)acetate To a solution of TosMIC (1.1 eq) in anhydrous THF at -78 °C is added sodium hydride (1.1 eq). After stirring for 30 minutes, a solution of benzaldehyde (1.0 eq) in THF is added dropwise. The mixture is stirred for another 30 minutes, followed by the addition of ethyl 2-butynoate (1.2 eq). The reaction is allowed to warm to room temperature and stirred for 16 hours. The reaction is quenched with saturated aqueous ammonium chloride and extracted with diethyl ether. The combined organic layers are washed with brine, dried, and concentrated. The crude ester is purified by column chromatography.

Step 2: Synthesis of this compound The purified ester (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C. A solution of diisobutylaluminium hydride (DIBAL-H, 1.0 M in hexanes, 2.2 eq) is added dropwise. The reaction is stirred at -78 °C for 2 hours. The reaction is then quenched by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt. The mixture is stirred vigorously until two clear layers are formed. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried, and concentrated to afford the target alcohol, which is further purified by column chromatography.

Conclusion

References

Comparative Analysis of the Bioactivity of Oxazole Derivatives: An In Vitro vs. In Vivo Perspective

Author: BenchChem Technical Support Team. Date: December 2025

A note on the target compound: Publicly available research specifically detailing the in vitro and in vivo activities of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol is limited. Therefore, this guide provides a comparative framework using data from structurally related oxazole and oxadiazole derivatives to illustrate the typical biological activities and evaluation methods for this class of compounds. This guide is intended for researchers, scientists, and drug development professionals to highlight the potential therapeutic applications and the experimental workflows used to validate them.

Executive Summary

Oxazole derivatives are a prominent class of heterocyclic compounds that form the backbone of numerous pharmacologically active agents.[1][2][3][4] Their versatile structure allows for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6][7] This guide explores the evaluation of these activities, contrasting in vitro assays that assess efficacy and mechanism at a cellular level with in vivo studies that determine therapeutic effects and safety in a whole-organism context.

In Vitro Activity of Structurally Related Oxazole Derivatives

In vitro studies are fundamental for the initial screening and characterization of novel compounds. These assays provide quantitative data on a compound's potency and selectivity against specific biological targets.

Antimicrobial Activity

Oxazole and related oxadiazole compounds have demonstrated significant potential as antimicrobial agents.[1][2] The minimum inhibitory concentration (MIC) is a key metric determined in these assays.

Table 1: In Vitro Antimicrobial Activity of Representative Oxadiazole Derivatives

Compound/DerivativeTarget OrganismMIC (µg/mL)Reference
2,5-disubstituted 1,3,4-oxadiazole (F3)Staphylococcus aureusNot specified, but noted as remarkable[2]
2,5-disubstituted 1,3,4-oxadiazole (F4)Escherichia coliNot specified, but noted as remarkable[2]
2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazoleEscherichia coliGood activity[1]
2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazoleKlebsiella pneumoniaGood activity[1]
Anticancer Activity

The cytotoxic potential of oxazole derivatives against various cancer cell lines is a major area of investigation. The half-maximal inhibitory concentration (IC50) is determined to quantify a compound's ability to inhibit cell proliferation.

Table 2: In Vitro Anticancer Activity of Representative Oxazole Derivatives

Compound/DerivativeCell LineIC50 (µM)Reference
Novel Oxazinyl FlavonoidsNot SpecifiedNot Specified[8]
2-Amino-5,5-diphenyl-1,3-oxazol-4-oneVarious Cancer Cell LinesAssay Protocol Provided[3][6]

Experimental Protocols: In Vitro Assays

Detailed and reproducible protocols are crucial for the accurate assessment of a compound's biological activity.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation: A serial dilution of the test compound is prepared in a 96-well microplate.

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Incubation: The plates are incubated at an optimal temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated overnight.[6]

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 48 to 72 hours at 37°C in a 5% CO2 atmosphere.[3][6]

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.

In Vivo Activity and Considerations

While in vitro assays provide valuable initial data, in vivo studies in animal models are essential to understand a compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and toxicology in a complex biological system. Due to the lack of specific in vivo data for this compound, this section outlines the general workflow and potential pathways for such an investigation.

Hypothetical Signaling Pathway Inhibition

Many therapeutic agents exert their effects by modulating specific signaling pathways. For a hypothetical oxazole derivative with anticancer properties, a plausible mechanism could involve the inhibition of a key kinase cascade involved in cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Oxazole Oxazole Derivative Oxazole->RAF Proliferation Cell Proliferation & Survival Transcription->Proliferation G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Screening High-Throughput Screening HitID Hit Identification (e.g., MIC, IC50) Screening->HitID LeadOpt Lead Optimization HitID->LeadOpt MOA Mechanism of Action Studies LeadOpt->MOA AnimalModels Efficacy in Animal Models MOA->AnimalModels Tox Toxicology & Safety AnimalModels->Tox PKPD Pharmacokinetics/ Pharmacodynamics Tox->PKPD

References

comparative analysis of the spectroscopic signatures of oxazole isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct spectroscopic signatures of oxazole and isoxazole, providing a foundational framework for their differentiation and characterization.

The structural distinction between oxazole and isoxazole, two five-membered heterocyclic isomers containing one nitrogen and one oxygen atom, lies in the relative positions of these heteroatoms. In oxazole (1,3-oxazole), the oxygen and nitrogen atoms are separated by a carbon atom, whereas in isoxazole (1,2-oxazole), they are adjacent. This seemingly subtle difference in atomic arrangement leads to significant variations in their electronic distribution and, consequently, their spectroscopic properties. Understanding these differences is paramount for unambiguous identification in various fields, including medicinal chemistry and materials science, where these scaffolds are prevalent.[1] This guide provides a detailed comparative analysis of the key spectroscopic signatures of oxazole and isoxazole, supported by experimental data and protocols.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the parent oxazole and isoxazole molecules, offering a clear comparison of their characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).

Table 1: 1H and 13C NMR Chemical Shifts (δ in ppm)
Nucleus Oxazole Isoxazole Key Differences & Rationale
1H NMR H2: ~7.95H4: ~7.09H5: ~7.65H3: ~8.31H4: ~6.35H5: ~8.51H4 of isoxazole is significantly upfield due to the shielding effect of the adjacent oxygen atom. The protons in isoxazole generally show a wider chemical shift range.
13C NMR C2: ~150.6C4: ~125.5C5: ~138.1C3: ~158.0C4: ~103.7C5: ~150.1C4 of isoxazole is markedly upfield due to the direct attachment to the oxygen atom. A specialized 14N-filtered 13C NMR experiment can definitively distinguish the isomers: oxazole shows two 13C signals with C-N bonds, while isoxazole exhibits only one.[2]

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Table 2: Key Infrared (IR) Absorption Frequencies (cm-1)
Vibrational Mode Oxazole Isoxazole Key Differences & Rationale
Ring Stretching ~1537, 1498, 1326~1600-1550, ~1450-1400The precise frequencies of the ring stretching vibrations differ due to the distinct bond orders and electronic distributions within the isomeric rings.
Ring Breathing ~1143, 1080Not prominently reportedThe symmetric "breathing" of the oxazole ring gives rise to characteristic absorptions.
C-H in-plane deformation ~1257Not prominently reported
N-O Stretching N/A~1153The adjacent N-O bond in isoxazole results in a characteristic stretching vibration.
C-O Stretching ~1045~1068

Note: IR spectra can be complex, and these represent some of the key distinguishing features.

Table 3: Ultraviolet-Visible (UV-Vis) Absorption Maxima (λmax in nm)
Solvent Oxazole Isoxazole Key Differences & Rationale
Gas Phase ~200~211The π → π* electronic transitions in the two isomers have different energies due to the differing arrangements of the heteroatoms, leading to distinct absorption maxima.[3][4] The absorption of isoxazole is slightly red-shifted compared to oxazole.
Methanol ~205Not availableThe substitution pattern on the rings significantly influences the λmax.[5]
Table 4: Key Mass Spectrometry (MS) Fragments (m/z)
Fragmentation Pathway Oxazole Isoxazole Key Differences & Rationale
Molecular Ion [M]+• 6969Both isomers have the same molecular weight.
Loss of H• 6868
Loss of CO 4141A common fragmentation pathway for both isomers.
Loss of HCN 4242Another shared fragmentation pathway.[6]
Ring Cleavage VariesVariesThe specific fragmentation patterns upon electron ionization can differ, allowing for differentiation, particularly in substituted analogs. Tandem mass spectrometry (MS/MS) can be used to distinguish between the isomers based on the fragmentation of the molecular ions and abundant fragment ions.[7][8]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible spectroscopic data. Below are generalized protocols for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the oxazole or isoxazole sample in about 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • 1H NMR Acquisition:

    • Acquire a standard one-dimensional 1H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • 13C NMR Acquisition:

    • Acquire a proton-decoupled 13C NMR spectrum.

    • Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

    • Reference the spectrum to the solvent peak.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • Liquids: Place a drop of the neat liquid sample between two KBr or NaCl plates.

    • Solids: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid or liquid.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or pure KBr pellet).

    • Record the sample spectrum over the mid-IR range (typically 4000-400 cm-1).

    • The final spectrum is presented in terms of transmittance or absorbance.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known values.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, hexane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a reference.

    • Fill a matching cuvette with the sample solution.

    • Scan the sample over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or thermally labile compounds.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion at a specific m/z.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Compare the fragmentation patterns to differentiate between the isomers.

Logical Workflow for Comparative Analysis

The following diagram illustrates a logical workflow for the comparative spectroscopic analysis of oxazole and isoxazole isomers.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Processing & Analysis cluster_3 Comparative Analysis & Conclusion Sample Oxazole & Isoxazole Samples Prep_NMR Prepare NMR Samples (in deuterated solvent) Sample->Prep_NMR Prep_FTIR Prepare FTIR Samples (neat liquid/KBr pellet/ATR) Sample->Prep_FTIR Prep_UVVis Prepare UV-Vis Samples (dilute solution) Sample->Prep_UVVis Prep_MS Prepare MS Samples (for GC/LC or direct infusion) Sample->Prep_MS NMR NMR Spectroscopy (1H, 13C) Prep_NMR->NMR FTIR FTIR Spectroscopy Prep_FTIR->FTIR UVVis UV-Vis Spectroscopy Prep_UVVis->UVVis MS Mass Spectrometry Prep_MS->MS Process_NMR Process NMR Data (Chemical Shifts, Coupling) NMR->Process_NMR Process_FTIR Analyze IR Spectra (Functional Groups, Fingerprint) FTIR->Process_FTIR Process_UVVis Determine λmax UVVis->Process_UVVis Process_MS Analyze Mass Spectra (Molecular Ion, Fragmentation) MS->Process_MS Compare Compare Spectroscopic Signatures Process_NMR->Compare Process_FTIR->Compare Process_UVVis->Compare Process_MS->Compare Conclusion Isomer Identification Compare->Conclusion

Caption: Workflow for the comparative spectroscopic analysis of oxazole and isoxazole isomers.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol with care, utilizing appropriate personal protective equipment (PPE). Organic compounds should be handled in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3]

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[1]Protects eyes from potential splashes.
Hand Protection Impervious chemical-resistant gloves (e.g., nitrile).[1]Prevents direct skin contact with the chemical.
Body Protection A laboratory coat should be worn at all times.[1]Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or chemical fume hood.[3]Minimizes inhalation of potential vapors or aerosols.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Organic chemical waste should never be disposed of down the drain.[3][4]

1. Waste Identification and Segregation:

  • Clearly identify the waste as "Hazardous Waste: this compound".

  • Segregate this waste from other chemical waste streams to prevent incompatible chemical reactions.[1] Since this compound is a non-halogenated organic substance, it should be placed in a designated "Non-Halogenated Organic Waste" container.[3][5] Do not mix with acids, bases, or oxidizers unless compatibility is known.[1]

2. Waste Collection and Containment:

  • Use a designated, leak-proof, and chemically compatible container for collecting the waste.[1] The container must be kept tightly closed when not in use.[1]

  • Ensure the waste container is properly labeled with "Hazardous Waste," the full chemical name, and the appropriate hazard pictograms.[2]

3. Storage:

  • Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.[2]

  • This area should be well-ventilated, away from ignition sources, and have secondary containment to prevent spills.[2][6]

4. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[1][7]

  • Follow all institutional procedures for waste manifests and record-keeping.[1]

Spill Management Protocol

In the event of a spill, immediate and decisive action is required to mitigate risks.

Table 2: Spill Cleanup Procedures

StepAction
1. Evacuate and Ventilate Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1]
2. Contain the Spill Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. Do not use combustible materials like paper towels.[1][2]
3. Collect the Waste Carefully sweep or scoop up the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.[1][5]
4. Decontaminate the Area Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[1][5]
5. Report the Spill Report the incident to your laboratory supervisor and EHS department, following your institution's reporting procedures.[1][2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_0 cluster_1 Preparation cluster_2 Waste Segregation & Collection cluster_3 Storage & Disposal cluster_4 Spill Emergency start Start: this compound for Disposal ppe Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe Step 1 spill Spill Occurs start->spill fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Identify as Hazardous Waste fume_hood->segregate Step 2 container Use Labeled, Leak-Proof, Non-Halogenated Organic Waste Container segregate->container storage Store in Designated Satellite Accumulation Area container->storage Step 3 ehs_contact Contact EHS for Pickup storage->ehs_contact Step 4 contain_spill Contain with Inert Absorbent spill->contain_spill Emergency Procedure collect_spill Collect Waste & Contaminated Materials contain_spill->collect_spill decontaminate Decontaminate Area collect_spill->decontaminate decontaminate->container Dispose of all materials as hazardous waste

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is vital for ensuring laboratory safety.

Personal Protective Equipment (PPE)

When handling this compound, which is a solid, appropriate personal protective equipment must be worn to prevent contact with skin and eyes, and to avoid inhalation of any dust.[1] The following table summarizes the required PPE for various laboratory operations involving this compound.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Transfer Chemical safety gogglesNitrile glovesLaboratory coatRecommended if dust is generated (Particle filter)[1]
Dissolving in Solvent Chemical safety gogglesNitrile glovesLaboratory coatWork in a well-ventilated area or fume hood
Running Reactions Chemical safety gogglesNitrile glovesLaboratory coatWork in a well-ventilated area or fume hood
Waste Disposal Chemical safety gogglesNitrile glovesLaboratory coatNot generally required if handling sealed containers

Experimental Protocols

Standard Handling Procedure:

  • Preparation: Before handling, ensure the work area is clean and uncluttered. A well-ventilated space, such as a chemical fume hood, is recommended for all operations.

  • Donning PPE: Put on a laboratory coat, chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166, and appropriate protective gloves.[1]

  • Handling: Avoid the formation of dust when handling the solid compound.[1] Use appropriate tools (e.g., spatula) for transfers.

  • Spills: In case of a spill, sweep up the solid material and shovel it into a suitable, labeled container for disposal.[1] Avoid generating dust during cleanup.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]

Disposal Plan:

  • Contaminated PPE: Dispose of used gloves and any other contaminated disposable lab wear in a designated hazardous waste container.

  • Chemical Waste: Unused or waste this compound should be collected in a clearly labeled, sealed container. Disposal should be carried out through an approved waste disposal plant, following all local, state, and federal regulations. The substance should not be released into the environment.[1]

Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare clean & ventilated workspace don_ppe Don appropriate PPE prep_area->don_ppe weigh_transfer Weighing and Transfer (Avoid Dust) don_ppe->weigh_transfer Proceed to handling dissolve Dissolution in Solvent weigh_transfer->dissolve reaction Running Reaction dissolve->reaction decontaminate Decontaminate work area reaction->decontaminate Proceed to cleanup dispose_ppe Dispose of contaminated PPE decontaminate->dispose_ppe dispose_waste Dispose of chemical waste decontaminate->dispose_waste

Caption: Workflow for the safe handling of the specified chemical.

This diagram outlines the essential steps for safely managing this compound in a laboratory setting, from initial preparation through to final disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol
Reactant of Route 2
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethan-1-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.